molecular formula C39H72O4 B085745 Propylene glycol dioleate CAS No. 105-62-4

Propylene glycol dioleate

Cat. No.: B085745
CAS No.: 105-62-4
M. Wt: 605 g/mol
InChI Key: UMHYVXGZRGOICM-AUYXYSRISA-N
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Description

Propylene glycol dioleate is a useful research compound. Its molecular formula is C39H72O4 and its molecular weight is 605 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19-
Source PubChem
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InChI Key

UMHYVXGZRGOICM-AUYXYSRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026721
Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
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Molecular Weight

605.0 g/mol
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Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester
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CAS No.

105-62-4, 102783-04-0
Record name Propylene glycol dioleate
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Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
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Record name 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts
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Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester
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Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
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Record name 1-methyl-1,2-ethanediyl dioleate
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Record name PROPYLENE GLYCOL DIOLEATE
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Foundational & Exploratory

Propylene Glycol Dioleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Propylene (B89431) glycol dioleate is a versatile diester of propylene glycol and oleic acid, widely utilized across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties make it a valuable excipient in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This in-depth guide provides a detailed overview of its chemical structure, properties, and applications in drug development, complete with experimental protocols and visual representations of key processes.

Chemical Structure and Identification

Propylene glycol dioleate is systematically known as 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate, as per IUPAC nomenclature.[1][][3] It consists of a propylene glycol backbone esterified with two molecules of oleic acid, a monounsaturated omega-9 fatty acid.

Key Identifiers:

IdentifierValue
IUPAC Name 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate[1][][3]
CAS Number 105-62-4[1][3][4]
Molecular Formula C39H72O4[1][][5]
Canonical SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC[1][3]
InChI Key UMHYVXGZRGOICM-AUYXYSRISA-N[1][]

Physicochemical Properties

This compound is an oily, viscous liquid, typically yellow to amber in color.[6][7] Its lipophilic nature, owing to the long oleic acid chains, is balanced by the presence of the propylene glycol moiety, which imparts some polarity. This amphiphilic character is central to its function as an emulsifier and solubilizing agent.

Table of Physicochemical Properties:

PropertyValue
Molecular Weight 604.99 g/mol [1][5]
Appearance Oily, viscous yellow to amber colored liquid[6][7]
Density 0.907 ± 0.06 g/mL[1]
Boiling Point 641 ± 48.0 °C[1]
Flash Point 302.5 °C[1]
Refractive Index 1.47[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[8]

Applications in Drug Development

This compound serves as a key excipient in various pharmaceutical formulations, primarily to enhance the delivery of hydrophobic drugs.[5]

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a common oil phase component in self-emulsifying drug delivery systems (SEDDS).[5] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug dissolution and absorption, thereby improving the oral bioavailability of poorly water-soluble drugs.

Topical and Transdermal Delivery

As a penetration enhancer, propylene glycol and its esters can facilitate the transport of drugs across the stratum corneum, the primary barrier of the skin. They achieve this by interacting with the lipid bilayers of the skin, increasing their fluidity and creating pathways for drug permeation.[9]

Experimental Protocols

Determination of Physicochemical Properties

The viscosity of this compound can be determined using a rotational viscometer.

Methodology:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a sufficient amount of the this compound sample into the viscometer's sample cup.

  • Equilibrate the sample to the desired temperature (e.g., 25 °C).

  • Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range (typically 10-90%).

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Perform the measurement in triplicate and report the average value.

The solubility of a drug in this compound can be determined by the equilibrium solubility method.

Methodology:

  • Add an excess amount of the drug to a known volume of this compound in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

The following protocol outlines the preparation of a basic SEDDS formulation containing this compound as the oil phase.

Methodology:

  • Accurately weigh the required amounts of this compound (oil), a surfactant (e.g., Tween 80), and a cosolvent (e.g., Transcutol HP).

  • In a glass vial, mix the components using a magnetic stirrer until a clear, homogenous isotropic mixture is formed.

  • If incorporating a drug, add the accurately weighed amount of the active pharmaceutical ingredient to the mixture and continue stirring until it is completely dissolved.

  • To assess the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of an aqueous medium (e.g., distilled water or simulated gastric fluid) with gentle agitation.

  • Visually observe the formation of the emulsion and characterize the resulting droplet size and polydispersity index using a dynamic light scattering (DLS) instrument.

Signaling Pathways and Mechanisms of Action

Currently, there is limited direct evidence in the scientific literature detailing the specific modulation of intracellular signaling pathways by this compound itself in the context of a drug's mechanism of action. Its primary role in drug delivery is understood to be biophysical, focusing on enhancing the solubility and permeation of active pharmaceutical ingredients.

The mechanism by which propylene glycol and its esters enhance skin penetration involves the disruption of the highly ordered lipid structure of the stratum corneum. This interaction increases the fluidity of the lipid bilayers and can lead to the formation of transient pores, thereby facilitating the diffusion of drug molecules through the skin barrier.

Visualizations

SEDDS_Preparation_Workflow cluster_components Component Weighing cluster_process Formulation Process cluster_characterization Emulsification & Characterization A This compound (Oil) E Mixing of Oil, Surfactant, and Cosolvent A->E B Surfactant (e.g., Tween 80) B->E C Cosolvent (e.g., Transcutol HP) C->E D Active Pharmaceutical Ingredient (API) F Dissolution of API D->F E->F G Homogenous SEDDS Pre-concentrate F->G H Addition to Aqueous Medium G->H I Spontaneous Emulsification H->I J Characterization (Droplet Size, PDI) I->J

Caption: Workflow for the preparation and characterization of a SEDDS.

Penetration_Enhancement_Mechanism cluster_skin Stratum Corneum cluster_interaction Interaction cluster_result Outcome SC Lipid Bilayer (Highly Ordered) Result Increased Lipid Fluidity Enhanced Drug Permeation SC->Result leads to PGD This compound Interaction Disruption of Lipid Packing PGD->Interaction interacts with Interaction->SC acts on

References

Synthesis of Propylene Glycol Dioleate via Direct Esterification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dioleate (PGDO) is a diester of propylene glycol and oleic acid, widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] Its properties as an emulsifier, skin conditioning agent, and viscosity-increasing agent make it a valuable component in various formulations.[1][2] This technical guide provides a comprehensive overview of the synthesis of propylene glycol dioleate, with a primary focus on the direct esterification route. It details the underlying chemical principles, experimental protocols, and process optimization strategies.

The synthesis of propylene glycol esters can be broadly categorized into two primary methods: direct esterification and transesterification.[3][4] Direct esterification involves the reaction of propylene glycol with a fatty acid, in this case, oleic acid.[5] Transesterification, on the other hand, is the reaction of propylene glycol with triglycerides (oils or fats).[6] While transesterification is often favored in industrial settings due to the lower cost of triglycerides compared to purified fatty acids, direct esterification offers a more direct and controlled route to the desired diester, making it a subject of significant interest in research and development.[3][6]

The Chemistry of Direct Esterification

Direct esterification is a reversible reaction between an alcohol (propylene glycol) and a carboxylic acid (oleic acid) to form an ester (this compound) and water.[3] The reaction is typically catalyzed by an acid or an enzyme (lipase).

Reaction Scheme:

To drive the equilibrium towards the formation of the product, the removal of water is crucial.[3] This can be achieved through various techniques such as azeotropic distillation or carrying out the reaction under vacuum.

The direct esterification of propylene glycol with oleic acid can lead to the formation of both propylene glycol monooleate and this compound. The ratio of these products can be controlled by adjusting the molar ratio of the reactants and the reaction conditions. An excess of oleic acid favors the formation of the diester.

Catalysis in Direct Esterification

The choice of catalyst is a critical factor influencing the rate, yield, and selectivity of the esterification reaction. Both chemical and enzymatic catalysts are employed for the synthesis of this compound.

Acid Catalysis

Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly used as catalysts in direct esterification.[3] The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. A proposed mechanism involves the formation of a highly active acylium ion as an intermediate.[7]

While effective in accelerating the reaction, strong acid catalysts can lead to side reactions and the formation of colored by-products, particularly at elevated temperatures.[8] Neutralization and removal of the acid catalyst after the reaction are also necessary steps.

Enzymatic Catalysis

Lipases are enzymes that can catalyze the esterification reaction under milder conditions of temperature and pH compared to chemical catalysts.[9] This can lead to higher product purity and reduced energy consumption. The use of immobilized lipases offers the additional advantage of easy separation and reuse of the catalyst. Lipase-catalyzed reactions are known for their high selectivity, which can be beneficial in targeting the synthesis of the dioleate over the monooleate.

Quantitative Data on Synthesis Parameters

The yield and composition of the product in the synthesis of this compound are influenced by several key parameters. The following tables summarize the impact of these parameters based on available literature.

Table 1: Effect of Catalyst on Propylene Glycol Ester Synthesis

CatalystReactantsTemperature (°C)Molar Ratio (Propylene Glycol:Oleic Acid)Yield/Product CompositionReference
p-Toluenesulfonic acidPropylene Glycol, Benzoic AcidNot specified2:1~90% conversion[10]
Sulfuric AcidOleic Acid, Ethylene Glycol180Not specified90% esterification rate[11]
Lipolase® 100Lα-Propylene Glycol, (9Z)-Octadecenoic Acid304:1High conversion[9]
Novozym 435 (Lipase)Propylene Glycol, Soy Fatty Acids501.2:1 (w/w)60.5% PGME, 14.8% PGDE after 24h[12]

Table 2: Influence of Reaction Conditions on Product Yield and Composition

Temperature (°C)Molar Ratio (Propylene Glycol:Oleic Acid)Reaction Time (h)CatalystProduct CompositionReference
240Not specified2.5Potassium Acetate80.0% monoesters, 7.0% diesters[3]
130-140Not specifiedNot specifiedSodium Hydroxide90.4% monoesters, 6.0% diesters[6]
501:1.2 (w/w)4Novozym 43549.9% PGME, 10.3% PGDE[12]
304:12Lipolase® 100LHigh conversion to esters[9]

Note: Much of the detailed quantitative data available is for the synthesis of propylene glycol monoesters or for esterification with other glycols. The data presented here is indicative of the trends observed in similar esterification reactions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via direct esterification using both acid and enzymatic catalysis.

Protocol for Acid-Catalyzed Direct Esterification
  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser is assembled.

  • Charging Reactants: Propylene glycol and oleic acid are charged into the reactor in a desired molar ratio (e.g., 1:2.2 to favor diester formation).

  • Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid (0.5-2.0 wt% of reactants), is added to the mixture.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 120-160 °C) with continuous stirring. The water produced during the reaction is removed azeotropically using a suitable solvent (e.g., toluene) collected in the Dean-Stark trap.

  • Monitoring Progress: The reaction progress is monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value becomes constant.

  • Purification:

    • Neutralization: After cooling, the reaction mixture is neutralized with a base solution (e.g., sodium bicarbonate or sodium hydroxide) to remove the acid catalyst.

    • Washing: The organic layer is washed with water to remove any remaining salts and unreacted propylene glycol.

    • Drying: The washed product is dried over an anhydrous drying agent (e.g., sodium sulfate).

    • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be further purified by vacuum distillation or column chromatography to isolate the this compound.

Protocol for Enzyme-Catalyzed Direct Esterification
  • Reactor Setup: A stirred-tank reactor or a shaker flask is used for the reaction.

  • Reactant and Enzyme Preparation: Propylene glycol and oleic acid are mixed in the desired molar ratio in a solvent-free system or in an organic solvent. The immobilized lipase (B570770) (e.g., Novozym 435) is then added to the mixture (typically 1-10 wt% of reactants).

  • Reaction: The reaction is carried out at a controlled temperature (typically 40-70 °C) with constant agitation. A vacuum may be applied to remove the water produced.

  • Monitoring Progress: The reaction is monitored by analyzing samples periodically using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of oleic acid and the formation of esters.

  • Enzyme Separation: Upon completion of the reaction, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for reuse.

  • Purification: The product mixture is then purified to remove any unreacted starting materials. This can be achieved by vacuum distillation or solvent extraction.

Visualizing the Synthesis Process

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

experimental_workflow_acid_catalysis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Reactor Setup B Charge Reactants (Propylene Glycol, Oleic Acid) A->B C Add Acid Catalyst B->C D Heating and Stirring C->D E Water Removal (Dean-Stark) D->E F Monitor Acid Value D->F F->D Continue reaction G Neutralization F->G Reaction complete H Washing G->H I Drying H->I J Solvent Removal I->J K Final Product (this compound) J->K

Caption: Workflow for Acid-Catalyzed Direct Esterification.

experimental_workflow_enzyme_catalysis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix Reactants (Propylene Glycol, Oleic Acid) B Add Immobilized Lipase A->B C Controlled Temperature and Agitation B->C D Water Removal (Vacuum) C->D E Monitor Conversion (GC/HPLC) C->E E->C Continue reaction F Separate Enzyme E->F Reaction complete F->B Reuse Enzyme G Purify Product (Distillation/Extraction) F->G H Final Product (this compound) G->H

Caption: Workflow for Enzyme-Catalyzed Direct Esterification.

reaction_mechanism_acid_catalysis Reactants Propylene Glycol + Oleic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Propylene Glycol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Products This compound + Water Water_Elimination->Products

Caption: Simplified Mechanism of Acid-Catalyzed Esterification.

Conclusion

The synthesis of this compound via direct esterification is a versatile and controllable process. The selection of an appropriate catalyst, whether chemical or enzymatic, along with the optimization of reaction parameters such as temperature, molar ratio of reactants, and reaction time, are crucial for achieving high yields and the desired product selectivity. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and application of this important diester. Further research into novel and more efficient catalytic systems will continue to enhance the sustainability and economic viability of this compound production.

References

An In-depth Technical Guide to Transesterification Methods for Producing Propylene Glycol Dioleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary transesterification methods for the synthesis of propylene (B89431) glycol dioleate (PGDO), a versatile diester with significant applications in the pharmaceutical industry, particularly in drug delivery systems. This document details both chemical and enzymatic transesterification routes, offering in-depth experimental protocols, comparative data, and visual representations of the underlying processes to aid researchers and professionals in the development and optimization of PGDO production.

Introduction

Propylene glycol dioleate is a diester of propylene glycol and oleic acid. Its lipophilic nature and favorable safety profile make it an excellent excipient in pharmaceutical formulations, serving as a solvent, emulsifier, and vehicle for poorly water-soluble active pharmaceutical ingredients (APIs). Transesterification, a process of exchanging the organic group of an ester with the organic group of an alcohol, is a common and effective method for its synthesis. This guide will explore two principal transesterification pathways: chemical catalysis and enzymatic catalysis.

Chemical Transesterification

Chemical transesterification for PGDO production typically involves the reaction of a triglyceride source of oleic acid (such as high-oleic vegetable oils) with propylene glycol in the presence of a catalyst at elevated temperatures and pressures.

Chemical Transesterification Signaling Pathway

The following diagram illustrates the general chemical reaction for the transesterification of a triglyceride with propylene glycol to form this compound and monoglyceride as a byproduct.

G Triglyceride Triglyceride (Oleic Acid Source) Reaction Transesterification Reaction (High Temperature & Pressure) Triglyceride->Reaction Reactant PropyleneGlycol Propylene Glycol (Excess) PropyleneGlycol->Reaction Reactant Catalyst Chemical Catalyst (e.g., Potassium Acetate) Catalyst->Reaction Catalyzes PGDO This compound (Desired Product) Reaction->PGDO Forms Monoglyceride Monoglyceride (Byproduct) Reaction->Monoglyceride Forms Glycerol Glycerol (Byproduct) Reaction->Glycerol Forms G FattyAcidSource Oleic Acid or Triglyceride Reaction Enzymatic Transesterification (Mild Conditions) FattyAcidSource->Reaction Substrate PropyleneGlycol Propylene Glycol PropyleneGlycol->Reaction Substrate ImmobilizedLipase Immobilized Lipase (e.g., Novozym 435) ImmobilizedLipase->Reaction Catalyzes PGDO This compound (Desired Product) Reaction->PGDO Forms Water Water (Byproduct, if starting from Oleic Acid) Reaction->Water Forms G Start Start ChargeReactants Charge Oil, Propylene Glycol, and Catalyst to Reactor Start->ChargeReactants Purge Purge Reactor with CO2 ChargeReactants->Purge React Heat to 240°C for 2.5h under Pressure Purge->React CoolNeutralize Cool and Neutralize with Phosphoric Acid React->CoolNeutralize Separate Separate Layers CoolNeutralize->Separate Purify Vacuum Strip and Deodorize the Product Layer Separate->Purify End End Product: This compound Purify->End G Start Start ChargeReactants Charge Oleic Acid, Propylene Glycol, and Immobilized Lipase to Reactor Start->ChargeReactants React Heat to 70°C for 32h with Stirring (optional vacuum) ChargeReactants->React Filter Filter to Recover Immobilized Lipase React->Filter Purify Purify Product by Vacuum Distillation Filter->Purify End End Product: This compound Purify->End

Spectroscopic Analysis of Propylene Glycol Dioleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of propylene (B89431) glycol dioleate (PGDO). Detailed methodologies, data interpretation, and visual representations are included to support researchers and professionals in the pharmaceutical and cosmetic industries in ensuring the quality and purity of this widely used excipient.

Introduction to Propylene Glycol Dioleate

This compound (PGDO) is the diester of propylene glycol and oleic acid, with the chemical formula C₃₉H₇₂O₄ and a molecular weight of approximately 605.0 g/mol .[1] It is a versatile non-ionic surfactant and emulsifier used in a variety of applications, including cosmetics, pharmaceuticals, and food products. The precise characterization of PGDO is critical to ensure its performance and safety in final formulations. Spectroscopic methods provide powerful tools for the structural elucidation and quality control of PGDO.

Chemical Structure and Functional Groups

The chemical structure of this compound consists of a central propylene glycol backbone esterified with two oleic acid chains. The oleic acid moieties contain a cis double bond, which is a key feature of the molecule.

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive analysis of this compound typically involves a multi-technique spectroscopic approach to confirm its identity, purity, and structure.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PGDO_Sample PGDO Sample NMR NMR Spectroscopy (¹H, ¹³C) PGDO_Sample->NMR FTIR FT-IR Spectroscopy PGDO_Sample->FTIR MS Mass Spectrometry (GC-MS, LC-MS) PGDO_Sample->MS Raman Raman Spectroscopy PGDO_Sample->Raman Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity MS->Structure MS->Purity Raman->Structure Raman->Purity QC Quality Control Structure->QC Purity->QC

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Data Interpretation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityAssignment
~5.34MultipletOlefinic protons (-CH=CH-)
~5.15MultipletPropylene glycol methine proton (-OCH-)
~4.20, ~4.05MultipletPropylene glycol methylene (B1212753) protons (-OCH₂-)
~2.30TripletMethylene protons α to carbonyl (-CH₂-COO-)
~2.00MultipletAllylic protons (-CH₂-CH=)
~1.60MultipletMethylene protons β to carbonyl (-CH₂-CH₂-COO-)
~1.30Broad SingletMethylene protons of the fatty acid chain (-(CH₂)n-)
~1.25DoubletPropylene glycol methyl protons (-CH-CH₃)
~0.88TripletTerminal methyl protons of the fatty acid chain (-CH₂-CH₃)[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~173.5, ~173.0Carbonyl carbons (-COO-)
~130.0Olefinic carbons (-CH=CH-)
~70.5Propylene glycol methine carbon (-OCH-)
~66.0Propylene glycol methylene carbon (-OCH₂-)
~34.0Methylene carbon α to carbonyl (-CH₂-COO-)
~32.0 - 22.0Methylene carbons of the fatty acid chain (-(CH₂)n-)
~27.2Allylic carbons (-CH₂-CH=)
~16.5Propylene glycol methyl carbon (-CH-CH₃)
~14.1Terminal methyl carbon of the fatty acid chain (-CH₂-CH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound, confirming its ester structure and the presence of the hydrocarbon chains.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Collect the spectrum of the sample and a background spectrum of the clean, empty ATR crystal. The final spectrum is presented in terms of transmittance or absorbance.

Data Interpretation

The FT-IR spectrum of the reaction product of propylene glycol and oleic acid confirms the formation of the ester.[3]

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3005MediumC-H stretching of the cis-double bond (=C-H)
2924StrongAsymmetric C-H stretching of methylene groups (-CH₂-)
2854StrongSymmetric C-H stretching of methylene groups (-CH₂-)
1742StrongC=O stretching of the ester group
1465MediumC-H bending of methylene and methyl groups (-CH₂-, -CH₃)
1160StrongC-O stretching of the ester group
722MediumRocking vibration of methylene groups (-(CH₂)n-)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed.[4][5]

Experimental Protocol: GC-MS
  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane (B92381) or dichloromethane. Derivatization to a more volatile form may be necessary for efficient analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-300 °C.

    • Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

Data Interpretation

The molecular ion peak [M]⁺ at m/z 604.5 is expected, though it may be weak or absent in EI-MS due to the lability of the ester. Key fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements.[6]

Table 4: Predicted Key Mass Fragments for this compound

m/zPossible Fragment
604.5[M]⁺ (Molecular Ion)
339.3[M - C₁₈H₃₃O₂]⁺ (Loss of one oleate (B1233923) chain)
265.2[C₁₈H₃₃O]⁺ (Acylium ion from oleic acid)
282.3[C₁₈H₃₄O₂]⁺ (Oleic acid)
75.1[C₃H₇O₂]⁺ (Propylene glycol fragment)
57.1[C₃H₅O]⁺ (Fragment from propylene glycol backbone)

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds, such as the C=C bond in the oleic acid chains of this compound.

Experimental Protocol
  • Sample Preparation: The liquid sample can be placed in a glass vial or a capillary tube.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Parameters:

    • Laser Power: 50-200 mW.

    • Integration Time: 1-10 seconds.

    • Number of Accumulations: 10-20.

  • Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.

Data Interpretation

The Raman spectrum of this compound will be dominated by the features of the long oleic acid chains.

Table 5: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~3005=C-H stretching
~2895, ~2850C-H stretching
~1745C=O stretching (ester)
~1655C=C stretching (cis)[7]
~1440CH₂ scissoring
~1300CH₂ twisting
~1265=C-H in-plane bending[7]

Conclusion

The spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, Mass Spectrometry, and Raman Spectroscopy, provides a robust framework for its comprehensive characterization. The detailed protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality, consistency, and safety of this important excipient.

References

Propylene glycol dioleate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propylene (B89431) Glycol Dioleate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propylene Glycol Dioleate, a versatile oleochemical with significant applications in the pharmaceutical, cosmetic, and industrial sectors. This document details its fundamental chemical and physical properties, outlines established experimental protocols for its synthesis, and explores its role as a pharmaceutical excipient, particularly in advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is the diester of propylene glycol and oleic acid. Its chemical identity and key physical properties are summarized below.

Chemical Identifiers
IdentifierValue
CAS Number 105-62-4
IUPAC Name 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate[1]
Molecular Formula C₃₉H₇₂O₄[1]
Synonyms 1-Methyl-1,2-ethanediyl dioleate, PGDO, Propane-1,2-diyl dioleate
Physicochemical Data
PropertyValueSource
Molecular Weight ~605.0 g/mol [2]
Appearance Oily, viscous yellow to amber colored liquid
Solubility Water-insoluble

Applications in Pharmaceutical Formulations

This compound is a widely utilized excipient in the pharmaceutical industry, primarily valued for its properties as an emulsifier, solvent, and penetration enhancer. Its lipophilic nature makes it particularly suitable for the formulation of poorly water-soluble drugs.

One of the most significant applications of this compound is in the development of Self-Emulsifying Drug Delivery Systems (SEDDS) . SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This spontaneous emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug absorption, thereby enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

The logical workflow for developing a SEDDS formulation is outlined below.

SEDDS_Development_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Preclinical Evaluation API_Selection API Selection (Poorly Soluble Drug) Excipient_Screening Excipient Screening (Oils, Surfactants, Co-solvents) API_Selection->Excipient_Screening Solubility Studies Phase_Diagram Ternary Phase Diagram Construction Excipient_Screening->Phase_Diagram Identify Emulsification Region Optimization Formulation Optimization Phase_Diagram->Optimization Select Optimal Ratios Droplet_Size Droplet Size Analysis Optimization->Droplet_Size Characterize Zeta_Potential Zeta Potential Droplet_Size->Zeta_Potential InVitro_Dissolution In Vitro Dissolution Zeta_Potential->InVitro_Dissolution Stability Stability Studies InVitro_Dissolution->Stability InVivo_PK In Vivo Pharmacokinetics Stability->InVivo_PK Lead Formulation Bioavailability Bioavailability Assessment InVivo_PK->Bioavailability Enzymatic_Synthesis_Workflow Reactants 1. Mix Propylene Glycol & Oleic Acid Add_Enzyme 2. Add Immobilized Lipase Reactants->Add_Enzyme Reaction 3. React at 40-60°C with Stirring (Continuous Water Removal) Add_Enzyme->Reaction Monitoring 4. Monitor Acid Value Reaction->Monitoring Track Progress Filtration 5. Filter to Recover Enzyme Reaction->Filtration Reaction Complete Purification 6. Purify Crude Product (Washing & Drying) Filtration->Purification Final_Product This compound Purification->Final_Product Propylene_Glycol_Signaling cluster_stimulus External Stimulus PG High Concentration Propylene Glycol Oxidative_Stress Oxidative Stress PG->Oxidative_Stress DNA_Damage DNA Damage (γH2AX) PG->DNA_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Cell_Cycle_Arrest G1 Cell Cycle Arrest (p21) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase 3/7) Cell_Cycle_Arrest->Apoptosis NFkB NF-κB Pathway Inflammation->NFkB

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Propylene Glycol Dioleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of propylene (B89431) glycol dioleate (PGDO), a versatile diester of propylene glycol and oleic acid. An understanding of its solubility in various organic solvents is fundamental for its effective application in pharmaceutical formulations, cosmetic preparations, and industrial products. Propylene glycol dioleate is valued for its properties as an emulsifier, solvent, and viscosity-increasing agent. This document offers a compilation of its solubility characteristics, methodologies for its determination, and a summary of available data to support formulation development and research.

Core Solubility Profile

Propylene glycol diole-ate is characterized by its lipophilic nature, stemming from the long oleic acid hydrocarbon chains. This chemical structure dictates its general solubility behavior. It is practically insoluble in water but exhibits high solubility and miscibility with a wide array of organic solvents. This makes it an excellent vehicle for lipophilic active pharmaceutical ingredients (APIs) and other non-polar compounds.

Quantitative Solubility Data

While extensively described qualitatively, precise quantitative solubility data for this compound in a broad range of organic solvents is not widely published in publicly available literature. The term "miscible" is frequently used, indicating that it is soluble in all proportions. The following table summarizes the available solubility and miscibility information.

SolventChemical ClassSolubility/Miscibility at 25°CNotes
Ethanol AlcoholSoluble / MiscibleOften used in cosmetic and pharmaceutical formulations.
Acetone KetoneSoluble / MiscibleA common laboratory and industrial solvent.
Isopropanol AlcoholMiscibleFrequently used as a solvent and disinfectant.
Methanol AlcoholMiscibleA polar organic solvent.
Ethyl Acetate EsterSolubleA common solvent in extractions and formulations.
Hexane AlkaneSolubleA non-polar solvent, indicating PGDO's lipophilicity.
Mineral Oil HydrocarbonSoluble / MisciblePGDO is soluble in hydrocarbon oils.
Vegetable Oils TriglyceridesSoluble / MiscibleCompatible with various natural oils.
Water -Insoluble

Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of solute can be dissolved in the solvent, though not necessarily in all proportions.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing a substance for formulation purposes. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, provide a framework for these measurements. Although many guidelines, like OECD Test Guideline 105, specifically address water solubility, the principles can be adapted for organic solvents.

Method 1: Visual Miscibility Test (Qualitative)

This straightforward method is used to quickly assess if two liquids are miscible.

Materials:

  • Test tubes with stoppers

  • Calibrated pipettes

  • This compound

  • Solvent of interest

Procedure:

  • Add a specific volume (e.g., 5 mL) of the organic solvent to a clean, dry test tube.

  • Incrementally add the this compound to the solvent, stoppering and vortexing the test tube after each addition.

  • Observe the mixture for any signs of phase separation, cloudiness, or precipitation.

  • Continue adding the this compound until a 1:1 volume ratio is achieved, or until immiscibility is observed.

  • If the solution remains clear and homogeneous at all proportions up to a 1:1 ratio, the liquids are considered miscible.

Method 2: Shake-Flask Method for Quantitative Solubility (Adapted from OECD Guidelines)

This method is used to determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

  • Flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (if necessary)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

  • An excess amount of this compound is added to a known volume of the organic solvent in a flask.

  • The flask is sealed to prevent solvent evaporation and placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • The mixture is agitated for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the time required to reach equilibrium.

  • After the equilibration period, the agitation is stopped, and the mixture is allowed to stand to permit phase separation. If a stable emulsion forms, centrifugation can be used to separate the phases.

  • A sample of the supernatant (the solvent saturated with this compound) is carefully withdrawn. Filtration using a chemically inert syringe filter may be necessary to remove any undissolved micro-droplets.

  • The concentration of this compound in the solvent sample is determined using a validated analytical method, such as GC-FID or HPLC.

  • The experiment should be repeated to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.

G start Start: Define Solvent and Temperature prep_materials Prepare Materials: - this compound - Organic Solvent - Glassware start->prep_materials add_excess Add Excess PGDO to a Known Volume of Solvent prep_materials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) add_excess->equilibrate phase_sep Phase Separation (Settling or Centrifugation) equilibrate->phase_sep sampling Sample the Supernatant (Filter if Necessary) phase_sep->sampling analysis Quantitative Analysis (e.g., GC-FID, HPLC) sampling->analysis end End: Determine Solubility analysis->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a highly lipophilic substance with excellent solubility in a wide range of organic solvents, making it a valuable excipient in the formulation of products for the pharmaceutical, cosmetic, and industrial sectors. While detailed quantitative solubility data is limited in public sources, its general miscibility with common organic solvents is well-established. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively determine its solubility in specific solvent systems, enabling more precise and effective formulation development.

Physical and chemical characteristics of propylene glycol dioleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of propylene (B89431) glycol dioleate. It is designed to be a comprehensive resource for professionals in research, development, and quality control who work with this versatile excipient. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables, detailed experimental protocols, and visualizations of key concepts.

Chemical Identity and Structure

Propylene glycol dioleate (PGDO) is the diester of propylene glycol and oleic acid.[1][2] Its chemical structure consists of a propylene glycol backbone esterified with two oleic acid molecules. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis-double bond at the C9 position.[1]

IUPAC Name: 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate

CAS Number: 105-62-4

Molecular Formula: C₃₉H₇₂O₄

Molecular Weight: 604.99 g/mol [1]

Below is a diagram illustrating the chemical structure of this compound.

Figure 1: Chemical Structure of this compound

Physical and Chemical Properties

This compound is a viscous, oily liquid at room temperature, with a color ranging from yellow to amber.[3] It is insoluble in water but miscible with many organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Physical State Liquid[1]
Appearance Oily, viscous, yellow to amber liquid[3]
Molecular Weight 604.99 g/mol [1]
Density 0.907 ± 0.06 g/cm³[1]
Boiling Point 641 ± 48.0 °C (Predicted)[1]
Melting Point -15 °C[4]
Flash Point 302.5 °C[5]
Refractive Index 1.47[1]
Solubility in Water 2.615 x 10⁻¹² mg/L at 25°C (Negligible)[1]
Saponification Value 180 - 200 mg KOH/g[6]
Acid Value ≤ 5.0 mg KOH/g[6]
Hydroxyl Value ≤ 30 mg KOH/g[6]
Moisture ≤ 1.0%[6]

Experimental Protocols

This section details the methodologies for determining key quality parameters of this compound.

Determination of Acid Value

The acid value is a measure of the free fatty acids present in the substance and is an indicator of hydrolytic degradation.[7]

Principle: The free fatty acids in a known weight of the sample are titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in the presence of a suitable indicator.

Apparatus:

  • Analytical balance

  • Erlenmeyer flask (250 mL)

  • Burette (50 mL)

  • Pipettes

Reagents:

  • Titrant: 0.1 M Potassium Hydroxide (KOH) solution, accurately standardized.

  • Solvent: A mixture of equal volumes of ethanol (B145695) and diethyl ether, neutralized to the phenolphthalein (B1677637) endpoint.

  • Indicator: 1% Phenolphthalein solution in 95% ethanol.

Procedure:

  • Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the neutralized solvent mixture to the flask and dissolve the sample by gentle swirling.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M KOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Perform a blank titration using 50 mL of the solvent mixture without the sample.

Calculation: Acid Value (mg KOH/g) = ( (V - Vb) * M * 56.1 ) / W

Where:

  • V = volume of KOH solution used for the sample (mL)

  • Vb = volume of KOH solution used for the blank (mL)

  • M = Molarity of the KOH solution (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

The following diagram illustrates the workflow for determining the acid value.

G start Start weigh Weigh PGDO Sample start->weigh dissolve Dissolve in Neutralized Ethanol/Ether Mixture weigh->dissolve add_indicator Add Phenolphthalein Indicator dissolve->add_indicator titrate Titrate with Standardized KOH Solution add_indicator->titrate endpoint Observe Persistent Faint Pink Endpoint titrate->endpoint calculate Calculate Acid Value endpoint->calculate end End calculate->end

Figure 2: Workflow for Acid Value Determination
Determination of Saponification Value

The saponification value is a measure of the total free and esterified acids present in the sample.[8][9] It is inversely proportional to the average molecular weight of the fatty acids.[10]

Principle: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The unreacted KOH is then back-titrated with a standardized acid solution.

Apparatus:

  • Reflux condenser

  • Erlenmeyer flask with ground glass joint (250 mL)

  • Heating mantle or water bath

  • Analytical balance

  • Burette (50 mL)

  • Pipettes

Reagents:

  • Saponifying Agent: 0.5 M alcoholic Potassium Hydroxide (KOH) solution.

  • Titrant: 0.5 M Hydrochloric Acid (HCl) solution, accurately standardized.

  • Indicator: 1% Phenolphthalein solution in 95% ethanol.

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Using a pipette, add exactly 25.0 mL of the 0.5 M alcoholic KOH solution to the flask.

  • Connect the flask to the reflux condenser and heat the mixture in a boiling water bath or on a heating mantle for 30-60 minutes, swirling occasionally.[9][10]

  • Allow the flask to cool to room temperature.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.

  • Record the volume of HCl solution used.

  • Perform a blank determination by refluxing and titrating 25.0 mL of the alcoholic KOH solution without the sample.

Calculation: Saponification Value (mg KOH/g) = ( (Vb - V) * M * 56.1 ) / W

Where:

  • Vb = volume of HCl solution used for the blank (mL)

  • V = volume of HCl solution used for the sample (mL)

  • M = Molarity of the HCl solution (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

The experimental setup for determining the saponification value is depicted below.

G cluster_reflux Reflux Setup cluster_titration Titration Setup condenser Reflux Condenser flask Erlenmeyer Flask with PGDO and Alcoholic KOH condenser->flask heat Heating Source (Water Bath/Mantle) flask->heat burette Burette with Standardized HCl titration_flask Cooled Flask with Phenolphthalein burette->titration_flask reflux_step 1. Reflux Sample with Excess KOH cool_step 2. Cool to Room Temperature reflux_step->cool_step titrate_step 3. Back-titrate with Standardized HCl cool_step->titrate_step calculate_step 4. Calculate Saponification Value titrate_step->calculate_step

Figure 3: Experimental Setup for Saponification Value
Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for assessing the purity of this compound and identifying any related substances or impurities.[11]

Principle: The sample is vaporized and injected into a chromatographic column. The components are separated based on their differential partitioning between a stationary phase and a mobile gas phase. A detector measures the quantity of each component as it elutes from the column.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of fatty acid esters (e.g., a polar modified polyethylene (B3416737) glycol phase or a non-polar polydimethylsiloxane (B3030410) phase).

  • Data acquisition and processing system.

Typical GC Conditions (Example):

  • Column: SPB-1000 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or isopropanol).

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of peaks can be achieved by comparing retention times with those of known reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification and structural confirmation of this compound by analyzing the absorption of infrared radiation by its molecular bonds.

Principle: The sample is exposed to infrared radiation, and the instrument measures the frequencies at which the sample absorbs, which correspond to the vibrational frequencies of the chemical bonds within the molecule.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer.

  • Sample cell (e.g., KBr plates for liquid films or an ATR accessory).

Procedure:

  • Obtain a background spectrum of the empty sample compartment.

  • Place a thin film of the this compound sample between KBr plates or directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Expected Characteristic Peaks:

  • ~3005 cm⁻¹: C-H stretching of the cis-double bond (=C-H).

  • ~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups.

  • ~1740 cm⁻¹: Strong C=O stretching of the ester group.

  • ~1655 cm⁻¹: C=C stretching of the double bond.

  • ~1160 cm⁻¹: C-O stretching of the ester group.

  • ~722 cm⁻¹: Rocking vibration of -(CH₂)n- chains.

Applications in Drug Development

This compound is utilized in various pharmaceutical formulations due to its properties as an emulsifier, solvent, and skin conditioning agent.[1][2]

  • Topical Formulations: It acts as an emollient and vehicle in creams, lotions, and ointments, enhancing the solubility and skin penetration of active pharmaceutical ingredients (APIs).

  • Oral Formulations: It can be used as a lipid-based excipient in self-emulsifying drug delivery systems (SEDDS) to improve the oral bioavailability of poorly water-soluble drugs.

  • Parenteral Formulations: In some cases, it may be used as a component of the oil phase in injectable emulsions.

The selection of this compound as an excipient is guided by its physical and chemical stability, compatibility with the API, and its ability to achieve the desired drug delivery profile.

The logical relationship for considering this compound in formulation development is outlined below.

G api Poorly Soluble API formulation_challenge Formulation Challenge: Low Bioavailability/Solubility api->formulation_challenge excipient_selection Excipient Selection formulation_challenge->excipient_selection pgdo This compound excipient_selection->pgdo properties Key Properties: - Emulsifier - Solvent - Skin Penetration Enhancer pgdo->properties formulation_type Potential Formulation Types properties->formulation_type topical Topical Delivery (Creams, Ointments) formulation_type->topical oral Oral Delivery (SEDDS) formulation_type->oral parenteral Parenteral Delivery (Emulsions) formulation_type->parenteral outcome Desired Outcome: Improved Drug Delivery topical->outcome oral->outcome parenteral->outcome

References

Propylene Glycol Dioleate: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for propylene (B89431) glycol dioleate in a laboratory setting. The information is intended to supplement, not replace, institutional safety guidelines and the product's Safety Data Sheet (SDS).

Chemical and Physical Properties

Propylene glycol dioleate is a diester of propylene glycol and oleic acid.[1] It is a clear to slightly yellow, oily liquid at room temperature.[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₃₉H₇₂O₄[1][3][4]
Molecular Weight 605.0 g/mol [1][3]
CAS Number 105-62-4[1][4]
Appearance Clear to slightly yellow liquid[1]
Boiling Point 641.20 °C @ 760.00 mm Hg (estimated)[4][5]
Flash Point 302.5 °C (577.0 °F) (estimated)[4][5]
Density 0.907 ± 0.06 g/mL[4]
Solubility Soluble in organic solvents; partially soluble in water[1]
Stability Stable under normal conditions. May degrade at high temperatures or in the presence of strong oxidizing agents. Generally stable within a pH range of 4-8.[1][6]

Toxicological Data

This compound is generally considered to have low acute toxicity.[6][7] However, as with any chemical, unnecessary exposure should be avoided.

EndpointSpeciesRouteValueSource
LD50Rat (male/female)Oral> 5,000 mg/kg bw[7]
LD50RatOral> 10,000 mg/kg[6]
LD50Rat (male/female)Dermal> 2,000 mg/kg bw[7]

Note: While generally not classified as a hazardous substance under GHS criteria, some safety data sheets may indicate potential for skin and eye irritation.[3][8]

Occupational Exposure and Personal Protective Equipment (PPE)

Currently, no specific occupational exposure limits have been established for this compound.[6] In the absence of defined limits, good laboratory practice dictates minimizing exposure. The following personal protective equipment is recommended when handling this substance.[6][7]

PPESpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Not typically required under normal use with adequate ventilation. If aerosols or mists are generated, use a NIOSH-approved respirator.

Experimental Protocols: Safe Handling, Storage, and Disposal

Adherence to proper laboratory procedures is essential for the safe use of this compound.

Handling
  • Work in a well-ventilated area.[7]

  • Avoid contact with skin and eyes.[7]

  • Do not breathe mist or vapors.[7]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[2][7]

  • Keep containers tightly closed.[2][7]

  • Store away from strong oxidizing agents and other incompatible materials.[6][7]

  • The shelf life can be up to two years when stored under recommended conditions.[2]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage. Do not let the chemical enter drains.[7]

  • Absorb: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).[6]

  • Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[7]

  • Clean: Clean the spill area thoroughly.

Disposal

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.[7][9] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not dispose of it down the sewer system.[7]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Propylene_Glycol_Dioleate_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Experiment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Check_Ventilation Ensure Adequate Ventilation Don_PPE->Check_Ventilation Next Dispense Dispense Chemical Check_Ventilation->Dispense Proceed Experiment Perform Experiment Dispense->Experiment Use Store Store Properly Experiment->Store Unused Chemical Dispose Dispose of Waste Experiment->Dispose Waste Doff_PPE Doff PPE and Wash Hands Store->Doff_PPE Dispose->Doff_PPE

Caption: Standard laboratory workflow for handling this compound.

Spill_Response_Protocol Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Assess_Risk Assess Spill Size & Risk Evacuate_Area->Assess_Risk Small_Spill Small, Manageable Spill Assess_Risk->Small_Spill Decision Large_Spill Large or Uncontrolled Spill Assess_Risk->Large_Spill Decision Contain_Spill Contain Spill with Absorbent Material Small_Spill->Contain_Spill Proceed Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS Action Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: Decision workflow for responding to a this compound spill.

First-Aid Measures

In case of exposure, follow these first-aid guidelines.[7]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound in a laboratory setting. Always consult the specific Safety Data Sheet for the product you are using and adhere to all institutional and regulatory guidelines.

References

A Technical Guide to Commercial Propylene Glycol Dioleate: Purity, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol dioleate (PGDO), a diester of propylene glycol and oleic acid, is a versatile non-ionic surfactant and emulsifier. Its favorable safety profile and functional properties make it a valuable excipient in pharmaceutical, cosmetic, and food formulations. This technical guide provides an in-depth overview of the commercial sources, purity grades, and analytical considerations for propylene glycol dioleate, tailored for the needs of researchers and professionals in drug development.

Commercial Availability and Purity Grades

This compound is commercially available from a range of chemical suppliers. While various suppliers offer products under the general description of "this compound," these can differ in their purity and intended application. The most commonly available form is a technical or industrial grade, suitable for applications in lubricants and leather processing.[1][2] For pharmaceutical and cosmetic applications, higher purity grades are required, although a specific "pharmaceutical grade" of this compound is not as clearly defined by pharmacopoeias as its precursor, propylene glycol.

Propylene glycol itself is available in well-defined grades, including a high-purity USP/EP (United States Pharmacopeia/European Pharmacopoeia) grade, which is required for use as a pharmaceutical excipient.[3][4] This high-purity propylene glycol serves as a key starting material for the synthesis of pharmaceutical-grade propylene glycol esters. While a dedicated monograph for this compound is not present in the major pharmacopoeias, related compounds such as propylene glycol dicaprylate/dicaprate are described.[5] For pharmaceutical applications, this compound would be expected to meet stringent criteria for purity, low acidity, and limits on heavy metals and other impurities, similar to those specified for other pharmaceutical excipients.

The typical specifications for commercially available this compound are summarized in the table below. It is important to note that these specifications primarily represent the technical grade, and for drug development purposes, more stringent quality attributes would be necessary.

ParameterTypical Specification (Technical Grade)Significance in Formulation
Appearance Clear yellow to amber colored liquid[6]Affects the aesthetic properties of the final product.
Acid Value (mg KOH/g) ≤ 4.0 - 5.0[2][6]Indicates the amount of free fatty acids, which can affect stability and cause irritation.
Saponification Value (mg KOH/g) 180 - 200[2]Relates to the average molecular weight of the ester.
Iodine Value (g I₂/100g) 80 - 90[6]Measures the degree of unsaturation, which can impact oxidative stability.
Moisture Content (%) ≤ 1.0[2][6]High moisture can promote hydrolysis and microbial growth.
Purity/Active Content (%) ≥ 95[7]The percentage of the desired diester, impacting its functional performance.

Analytical Methodologies for Purity Assessment

The purity of this compound and the presence of potential impurities are critical quality attributes. Gas chromatography (GC) is the most common and appropriate analytical technique for this purpose.

Experimental Protocol: Purity Determination of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a general guideline based on established methods for the analysis of fatty acid esters and glycols.[8][9] Method validation for specific applications is essential.

1. Objective: To determine the purity of this compound and quantify related substances, including free oleic acid, propylene glycol, and monoesters of propylene glycol.

2. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary GC column suitable for the analysis of fatty acid esters (e.g., a polar-modified polyethylene (B3416737) glycol phase or a non-polar polydimethylsiloxane (B3030410) phase).[10]

  • Helium or hydrogen as carrier gas.

  • This compound reference standard.

  • Solvents: Hexane or isooctane (B107328) (GC grade).

  • Derivatizing agent (optional, for analysis of free fatty acids and glycols): e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

3. Chromatographic Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program: 150°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 320°C.

  • Carrier Gas Flow Rate: 1 mL/min.

  • Injection Volume: 1 µL.

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent (e.g., hexane).

  • For the analysis of free acids and glycols, a derivatization step may be required to improve volatility and peak shape. This would involve reacting the sample with a silylating agent prior to injection.

5. Analysis:

  • Inject the prepared sample solution into the GC.

  • Record the chromatogram and identify the peaks based on the retention times of the reference standards.

  • Calculate the purity of this compound by area normalization, assuming all components have a similar response factor with the FID. For higher accuracy, a calibrated method using response factors for each component should be developed.

Functional Role in Drug Formulation

This compound's primary role in drug development is as an excipient, where it can serve multiple functions due to its amphiphilic nature. It is particularly useful in formulations of poorly water-soluble drugs.

  • Emulsifier: It facilitates the formation and stabilization of emulsions, such as in creams, lotions, and oral liquid preparations.[1][2]

  • Solvent/Co-solvent: It can dissolve or aid in the dissolution of active pharmaceutical ingredients (APIs).[1]

  • Skin Penetration Enhancer: In topical formulations, it can enhance the permeation of APIs through the skin.

  • Viscosity-Increasing Agent: It can be used to modify the viscosity of non-aqueous formulations.[6]

As an excipient, this compound does not have a known direct effect on cellular signaling pathways. Its mechanism of action is physical in nature, influencing the physicochemical properties of the drug formulation to improve its stability, bioavailability, and delivery.

Logical Workflow and Diagrams

The following diagrams illustrate the role and analysis of this compound in a drug development context.

G This compound in Drug Formulation API Poorly Soluble API Formulation Drug Formulation (e.g., Emulsion, Cream) API->Formulation PGDO This compound (Excipient) PGDO->Formulation Function: Emulsifier, Solvent Delivery Improved Drug Delivery Formulation->Delivery Mechanism: Enhanced Solubility & Stability

Caption: Role of PGDO as an excipient in drug formulation.

G Purity Analysis Workflow for this compound Sample PGDO Sample Preparation Sample Preparation (Dilution, Derivatization) Sample->Preparation GC_FID GC-FID Analysis Preparation->GC_FID Data Chromatographic Data GC_FID->Data Analysis Data Analysis (Peak Integration, Quantification) Data->Analysis Result Purity & Impurity Profile Analysis->Result

Caption: Workflow for the purity analysis of PGDO.

References

Propylene Glycol Dioleate: A Comprehensive Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dioleate is a diester formed from the reaction of propylene glycol and oleic acid.[1][2] It belongs to the family of propylene glycol esters of fatty acids and finds utility in a range of industrial and pharmaceutical applications.[3] In the pharmaceutical sector, it is primarily employed as an excipient, serving as an emulsifier, solvent, and viscosity-increasing agent in various formulations.[3][4] Its lipophilic nature makes it a valuable component in the development of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs), particularly in topical and oral dosage forms.[3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methods, applications in drug delivery, and safety and toxicology of propylene glycol dioleate.

Synthesis and Manufacturing

This compound is synthesized through two primary chemical reactions: direct esterification and transesterification.[5]

2.1. Direct Esterification

This method involves the direct reaction of propylene glycol with two molar equivalents of oleic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, and requires elevated temperatures (around 150-200 °C) to drive the formation of the ester bonds. Water is produced as a byproduct and is continuously removed to shift the equilibrium towards the product.[5]

2.2. Transesterification

In this process, triglycerides (fats or oils rich in oleic acid) are reacted with propylene glycol. This reaction is also typically carried out at high temperatures and in the presence of a catalyst. The end products are a mixture of this compound, monoglycerides, diglycerides, and glycerol.[5]

A logical workflow for the synthesis of this compound via direct esterification is outlined below.

Synthesis_Workflow cluster_reactants Reactant Preparation Propylene_Glycol Propylene Glycol Reactor Reaction Vessel Propylene_Glycol->Reactor Oleic_Acid Oleic Acid Oleic_Acid->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Reaction Esterification (150-200°C) Reactor->Reaction Purification Purification Steps Reaction->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Figure 1: Direct Esterification Synthesis Workflow

Physicochemical Properties

This compound is a clear to slightly yellow, oily liquid at room temperature.[5] Its chemical structure consists of a propylene glycol backbone with two oleic acid chains attached through ester linkages.[5] This structure imparts significant lipophilicity to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₃₉H₇₂O₄[]
Molecular Weight 605.0 g/mol [7]
Appearance Clear to slightly yellow, oily liquid[5]
Boiling Point 641 ± 48.0 °C (estimated)[5]
Density 0.907 ± 0.06 g/cm³[5]
Refractive Index 1.47[5]
Water Solubility Negligible (2.615 x 10⁻¹² mg/L at 25°C)[5]
Solubility in Organic Solvents Miscible with many organic solvents[5]
logP (o/w) 16.260 (estimated)[5]

Analytical Methods

The quality and purity of this compound are critical for its use in pharmaceutical formulations. A variety of analytical techniques can be employed for its characterization and quality control.

4.1. Identification and Structural Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups. The spectrum of this compound will show a strong absorption band corresponding to the ester carbonyl group (C=O) and bands associated with the C-O stretching of the ester linkage. The spectrum of propylene glycol exhibits a broad O-H stretching band, which is absent in the diester.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of this compound and confirming the esterification of both hydroxyl groups of propylene glycol.[10][11]

4.2. Purity and Assay

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a primary method for assessing the purity of this compound and quantifying related substances.[12][13][14] This technique can separate this compound from starting materials like propylene glycol and oleic acid, as well as byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities.[15]

The following diagram illustrates a general workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_characterization Structural Characterization cluster_purity Purity and Assay Sample Propylene Glycol Dioleate Sample FTIR FTIR Spectroscopy Sample->FTIR Identification NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structure Confirmation GC Gas Chromatography (GC-FID) Sample->GC Purity/Assay HPLC HPLC Sample->HPLC Impurity Profiling TLC Thin-Layer Chromatography Sample->TLC Qualitative Analysis Result1 Result1 FTIR->Result1 Functional Groups Result2 Result2 NMR->Result2 Chemical Structure Result3 Result3 GC->Result3 Purity (%) Result4 Result4 HPLC->Result4 Impurity Levels Result5 Result5 TLC->Result5 Spot Identification

Figure 2: Analytical Characterization Workflow

4.3. Pharmacopeial Standards

While a specific monograph for this compound is not found in the major pharmacopeias like the United States Pharmacopeia-National Formulary (USP-NF) or the European Pharmacopoeia (Ph. Eur.), monographs for related substances such as propylene glycol, propylene glycol dilaurate, and propylene glycol diacetate exist.[1][15][16][17][18][19][20] These monographs provide a framework for the types of tests and specifications that would be relevant for ensuring the quality of this compound for pharmaceutical use, including tests for identity, purity (e.g., limits on free propylene glycol, acid value, saponification value), and potential contaminants like ethylene (B1197577) glycol and diethylene glycol.[2][3][21]

Applications in Drug Delivery

The lipophilic nature and emulsifying properties of this compound make it a valuable excipient in the formulation of poorly water-soluble drugs.

5.1. Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[22] this compound can serve as the oil phase in SEDDS formulations, helping to dissolve lipophilic drugs and facilitate the formation of a stable emulsion.

For instance, SEDDS formulations containing propylene glycol have been investigated for the oral delivery of cyclosporine A, a poorly water-soluble immunosuppressant.[23] A typical SEDDS formulation for cyclosporine A includes corn oil-mono-di-triglycerides as the oil, polyoxyl 40 hydrogenated castor oil as the surfactant, and ethanol (B145695) and propylene glycol as cosolvents.[23] The use of such systems has been shown to enhance the oral bioavailability of poorly soluble drugs.[24][25]

5.2. Topical and Transdermal Drug Delivery

This compound can act as a skin conditioning agent and an emollient in topical formulations.[2] More importantly, it has been investigated as a penetration enhancer.[1] Studies have shown that propylene glycol esters, including the dioleate, can enhance the dermal penetration of drugs like lidocaine.[1] The proposed mechanism for this enhancement involves the interaction of propylene glycol with the lipids of the stratum corneum, leading to increased mobility and disorder of the lipid bilayers, which can facilitate drug transport across the skin barrier.[26][27][28] For example, propylene glycol has been shown to increase the permeation of ibuprofen (B1674241) through the skin.[29][30]

The following diagram illustrates the potential mechanism of propylene glycol as a skin penetration enhancer.

Penetration_Enhancement cluster_skin Stratum Corneum Lipid_Bilayer Lipid Bilayer Disrupted_Bilayer Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Bilayer Increases disorder and mobility PG Propylene Glycol PG->Lipid_Bilayer Interacts with headgroups Drug Drug Molecule Drug->Disrupted_Bilayer Enhanced Penetration

Figure 3: Mechanism of Propylene Glycol as a Skin Penetration Enhancer

Experimental Protocols

6.1. General Protocol for Direct Esterification Synthesis

  • Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, charge propylene glycol (1 molar equivalent) and oleic acid (2.1 molar equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of the reactants).

  • Reaction: Heat the mixture to 160-180 °C with continuous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a constant low value.

  • Purification: After completion, cool the reaction mixture. Neutralize the catalyst with a base (e.g., sodium carbonate solution). Wash the organic layer with brine and then dry it over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

6.2. Characterization by FTIR Spectroscopy

  • Sample Preparation: Place a drop of the synthesized this compound between two potassium bromide (KBr) plates to form a thin film.

  • Analysis: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Interpretation: Identify the characteristic peaks, including the ester carbonyl stretch (around 1740 cm⁻¹) and the C-O stretch. Compare the spectrum with that of the starting materials (propylene glycol and oleic acid) to confirm the formation of the ester.

Safety and Toxicology

Propylene glycol and its esters are generally considered to have low toxicity.[23] The Food and Drug Administration (FDA) includes propylene glycol mono- and diesters of fats and fatty acids on its list of multipurpose additives for direct addition to food.[2] Toxicological evaluations of propylene glycol esters are often based on the hydrolysis to propylene glycol and the corresponding fatty acid.[5]

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of propylene glycol esters, including the dioleate, and concluded that they are safe as cosmetic ingredients in the present practices of use and concentration when formulated to be non-irritating.[7] Studies have shown that propylene glycol esters exhibit minimal to no skin irritation.[2]

Conclusion

This compound is a versatile excipient with significant potential in pharmaceutical formulations, particularly for enhancing the solubility and delivery of poorly water-soluble drugs. Its role as an oil phase in SEDDS and as a penetration enhancer in topical formulations makes it a valuable tool for drug development professionals. A thorough understanding of its synthesis, physicochemical properties, and analytical methods is essential for its effective and safe application in pharmaceutical products. Further research into specific drug-excipient interactions and the optimization of its use in advanced drug delivery systems will continue to expand its utility in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Propylene Glycol Dioleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of propylene (B89431) glycol dioleate using lipase (B570770). This biocatalytic approach offers a green and highly specific alternative to conventional chemical synthesis, operating under mild conditions and minimizing byproduct formation. Propylene glycol dioleate is a valuable diester with applications in pharmaceuticals, cosmetics, and food industries as an emulsifier, solvent, and carrier for active ingredients.

Introduction

The enzymatic synthesis of this compound is achieved through the direct esterification of propylene glycol with oleic acid, catalyzed by a lipase. Lipases, particularly immobilized ones, are effective biocatalysts for this reaction due to their stability, reusability, and high catalytic activity in non-aqueous media. The reaction involves the formation of two ester bonds between the hydroxyl groups of propylene glycol and the carboxyl groups of two oleic acid molecules. Key parameters influencing the reaction include temperature, substrate molar ratio, enzyme concentration, and the removal of water, a byproduct of the esterification process.

Key Principles of Enzymatic Esterification

The lipase-catalyzed esterification of propylene glycol and oleic acid is a reversible reaction. To drive the equilibrium towards the formation of this compound, it is crucial to remove the water produced during the reaction. This can be achieved by conducting the reaction under vacuum or by using molecular sieves. The choice of lipase is also critical; lipases such as those from Candida antarctica (e.g., Novozym 435) are often preferred due to their high activity and stability in organic media. A solvent-free system is often employed to enhance substrate concentration and simplify downstream processing.

Experimental Protocols

This section details the materials and methodology for the enzymatic synthesis of this compound.

Materials and Equipment
  • Substrates:

    • Propylene glycol (pharmaceutical grade)

    • Oleic acid (high purity, >90%)

  • Enzyme:

    • Immobilized lipase from Candida antarctica (e.g., Novozym 435)

  • Solvent (for purification):

    • n-Hexane (analytical grade)

    • Acetone (analytical grade)

  • Equipment:

    • Jacketed glass reactor with magnetic or overhead stirrer

    • Thermostatic water bath

    • Vacuum pump

    • Rotary evaporator

    • Glass column for chromatography

    • Silica (B1680970) gel (for column chromatography)

    • Analytical balance

    • Standard laboratory glassware

Detailed Experimental Protocol
  • Reactant Preparation:

    • In a 250 mL jacketed glass reactor, add oleic acid and propylene glycol. A typical molar ratio of oleic acid to propylene glycol for dioleate synthesis is 2:1. For example, use 56.4 g of oleic acid (0.2 mol) and 7.6 g of propylene glycol (0.1 mol).

  • Enzyme Addition:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading can be optimized, but a starting point of 5-10% (w/w) of the total substrate weight is recommended. For the example above, this would be 3.2 g to 6.4 g of Novozym 435.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature, typically between 50°C and 70°C, using the thermostatic water bath connected to the reactor jacket.[1]

    • Stir the mixture at a constant speed (e.g., 200-300 rpm) to ensure proper mixing.

    • Apply a vacuum (e.g., 1-10 mm Hg) to the reactor to continuously remove the water produced during the esterification.[2]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the acid value of the mixture to determine the conversion of oleic acid. The reaction is typically run for 8-24 hours.

  • Enzyme Removal:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Separate the immobilized enzyme from the product by filtration. The enzyme can be washed with a solvent like n-hexane and dried for potential reuse.[1]

  • Product Purification:

    • The crude product, containing this compound, unreacted substrates, and some monooleate, can be purified using column chromatography.

    • Dissolve the crude product in a minimal amount of n-hexane.

    • Pack a glass column with silica gel slurried in n-hexane.

    • Load the dissolved product onto the column.

    • Elute the column with a gradient of n-hexane and acetone. Unreacted oleic acid will elute first, followed by this compound, and then the monooleate and propylene glycol.

    • Collect the fractions containing the purified this compound.

    • Remove the solvent from the collected fractions using a rotary evaporator to obtain the pure product.

Data Presentation

The following tables summarize typical reaction parameters and their effects on the synthesis of propylene glycol esters.

Table 1: Optimization of Reaction Parameters for Propylene Glycol Ester Synthesis

ParameterRange StudiedOptimal ValueEffect on Conversion
Temperature (°C)40 - 7060Increased conversion up to 60°C, then slight decrease
Substrate Molar Ratio (Oleic Acid:Propylene Glycol)1:1 - 3:12.2:1Higher ratios of oleic acid favor dioleate formation
Enzyme Loading (% w/w)2 - 108Increased conversion with higher loading, plateaus after 8%
Reaction Time (hours)4 - 2412Conversion increases with time, reaching a plateau

Table 2: Influence of Lipase Type on this compound Synthesis

Lipase SourceImmobilization SupportOptimal Temperature (°C)Conversion to Dioleate (%)
Candida antarctica B (Novozym 435)Macroporous acrylic resin65~85
Rhizomucor miehei (Lipozyme RM IM)Anion-exchange resin55~70
Thermomyces lanuginosus (Lipozyme TL IM)Granulated silica60~75

Visualizations

The following diagrams illustrate the key processes in the enzymatic synthesis of this compound.

Enzymatic_Synthesis_of_Propylene_Glycol_Dioleate cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_products Products PG Propylene Glycol Reactor Jacketed Reactor (60°C, Vacuum) PG->Reactor OA Oleic Acid (2 eq.) OA->Reactor PGDO This compound Reactor->PGDO Water Water (byproduct) Reactor->Water Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reactor

Caption: Reaction scheme for the enzymatic synthesis of this compound.

Experimental_Workflow A 1. Reactant Mixing (Propylene Glycol + Oleic Acid) B 2. Enzyme Addition (Immobilized Lipase) A->B C 3. Esterification Reaction (Controlled Temperature & Vacuum) B->C D 4. Enzyme Filtration (Reuse of Lipase) C->D E 5. Product Purification (Column Chromatography) D->E F 6. Solvent Evaporation (Pure this compound) E->F

Caption: Experimental workflow for this compound synthesis and purification.

References

Application Notes and Protocols for Propylene Glycol Dioleate in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This application note details the use of propylene (B89431) glycol dioleate as a key excipient in the formulation of SEDDS for enhancing the oral bioavailability of poorly water-soluble drugs.

Propylene glycol dioleate, a diester of propylene glycol and oleic acid, functions primarily as the lipid (oil) phase in SEDDS formulations. Its lipophilic nature makes it an excellent solvent for many poorly water-soluble drugs. The selection of this compound can be advantageous due to its potential to enhance drug solubilization and contribute to the formation of stable nanoemulsions.

Core Principles of SEDDS Formulation with this compound

The formulation of a successful SEDDS involves a careful selection of the oil, surfactant, and cosurfactant/cosolvent to ensure efficient self-emulsification and the formation of a stable nanoemulsion with a small droplet size.

  • Oil Phase (this compound): Serves to dissolve the lipophilic drug. The concentration of the oil phase is a critical factor influencing the drug loading capacity and the droplet size of the resulting emulsion.

  • Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating the spontaneous formation of the emulsion. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are often preferred for o/w SEDDS.[1]

  • Cosurfactant/Cosolvent: Works in synergy with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film. Propylene glycol is a commonly used cosolvent in SEDDS formulations.[2][3][4]

The interplay of these components is crucial for the performance of the SEDDS. The ratio of these excipients determines the self-emulsification efficiency, droplet size, and ultimately, the in vivo performance of the drug delivery system.

Quantitative Data Summary

The following table provides representative quantitative data for a hypothetical SEDDS formulation incorporating this compound. The values are based on typical ranges observed in SEDDS development and should be optimized for specific drug candidates.

Parameter Value Reference for Typical Range
Formulation Composition (% w/w)
This compound (Oil)30%[3][5]
Polysorbate 80 (Surfactant)50%[3][5]
Propylene Glycol (Cosolvent)20%[5][6]
Drug Loading50 mg/g of SEDDS[3]
Characterization Parameters
Mean Droplet Size (z-average)150 nm[7][8]
Polydispersity Index (PDI)< 0.3[7][8]
Zeta Potential-20 mV[7]
Emulsification Time< 1 minute[9]
Drug Release (in 30 minutes)> 85%[10]

Experimental Protocols

Solubility Studies

Objective: To determine the solubility of the drug in various oils (including this compound), surfactants, and cosolvents to select appropriate excipients for the SEDDS formulation.

Methodology:

  • Add an excess amount of the drug to 2 mL of each selected vehicle (this compound, other oils, surfactants, and cosolvents) in separate glass vials.

  • Seal the vials and place them in an isothermal shaker at 37°C for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the vials at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Analyze the drug concentration in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Construction of Pseudo-Ternary Phase Diagram

Objective: To identify the self-emulsifying region and determine the optimal concentration ranges of oil (this compound), surfactant, and cosolvent.

Methodology:

  • Prepare mixtures of the selected surfactant and cosolvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each Smix ratio, prepare a series of formulations by mixing this compound and the Smix at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • To each of these mixtures, add a specific amount of water (e.g., 100 µL) dropwise while gently stirring.

  • Visually observe the mixture for transparency and ease of emulsification.

  • Plot the compositions on a ternary phase diagram with the three vertices representing the oil phase, the Smix, and the aqueous phase.

  • The region where clear or slightly opalescent microemulsions form is identified as the self-emulsifying region.

Preparation of the SEDDS Formulation

Objective: To prepare a stable and homogenous liquid SEDDS pre-concentrate.

Methodology:

  • Based on the results from the pseudo-ternary phase diagram, select an optimized ratio of this compound, surfactant, and cosolvent.

  • Accurately weigh the required amounts of each excipient into a clean, dry glass vial.

  • Add the pre-weighed drug to the mixture.

  • Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until a clear and homogenous solution is obtained.

  • Allow the formulation to cool to room temperature.

Characterization of the SEDDS

Objective: To evaluate the physicochemical properties of the prepared SEDDS formulation.

Methodology:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute a small amount of the SEDDS formulation (e.g., 100 µL) with a suitable aqueous medium (e.g., 100 mL of deionized water) under gentle agitation.

    • Measure the droplet size and PDI of the resulting emulsion using a dynamic light scattering (DLS) instrument.

  • Zeta Potential Measurement:

    • Prepare the emulsion as described for droplet size analysis.

    • Measure the zeta potential of the emulsion droplets using a zetasizer.

  • Emulsification Time:

    • Add 1 mL of the SEDDS formulation to 500 mL of deionized water in a USP dissolution apparatus II, maintained at 37°C with a paddle speed of 50 rpm.

    • Visually observe the time taken for the formulation to completely disperse and form a clear or opalescent emulsion.

  • Thermodynamic Stability Studies:

    • Heating-Cooling Cycles: Subject the SEDDS formulation to six cycles of heating at 45°C and cooling at 4°C for 48 hours at each temperature. Observe for any signs of phase separation or drug precipitation.

    • Freeze-Thaw Cycles: Subject the formulation to three cycles of freezing at -20°C for 48 hours followed by thawing at 40°C for 48 hours. Observe for any instability.

    • Centrifugation: Centrifuge the SEDDS formulation at 3500 rpm for 30 minutes and observe for any phase separation.

In Vitro Drug Release Studies

Objective: To evaluate the drug release profile from the SEDDS formulation.

Methodology:

  • Fill the prepared SEDDS formulation containing a known amount of drug into hard gelatin capsules.

  • Conduct the dissolution study using a USP dissolution apparatus II.

  • Use a suitable dissolution medium (e.g., 900 mL of simulated gastric fluid or simulated intestinal fluid) maintained at 37°C with a paddle speed of 75 rpm.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the drug content using a suitable analytical method.

  • Compare the drug release profile with that of the pure drug.

Visualizations

SEDDS_Workflow A Excipient Screening (Solubility Studies) B This compound (Oil) Surfactant Cosolvent A->B Select Excipients C Construction of Pseudo-Ternary Phase Diagram B->C D Identification of Self-Emulsifying Region C->D E Formulation of Drug-Loaded SEDDS D->E Select Optimal Ratios F Characterization E->F G Droplet Size & PDI Zeta Potential Emulsification Time Thermodynamic Stability F->G H In Vitro Drug Release Studies F->H I Optimized SEDDS Formulation G->I Evaluation H->I Evaluation

Caption: Experimental workflow for the development and evaluation of a SEDDS formulation using this compound.

Self_Emulsification_Process SEDDS SEDDS Pre-concentrate This compound (Oil + Drug) Surfactant Cosolvent Aqueous Aqueous Medium (e.g., GI Fluid) SEDDS->Aqueous Dispersion & Gentle Agitation Emulsion O/W Nanoemulsion Oil Core (Drug Solubilized) Interfacial Film (Surfactant + Cosolvent) Aqueous->Emulsion Spontaneous Emulsification Absorption Enhanced Drug Absorption Emulsion->Absorption

Caption: The process of self-emulsification of a this compound-based SEDDS upon contact with an aqueous medium.

References

Application Notes and Protocols: Propylene Glycol Dioleate as a Plasticizer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dioleate (PGDO) is a biodegradable, non-toxic, and bio-based plasticizer that presents a promising alternative to traditional phthalate-based plasticizers for biodegradable polymers. Its integration into polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and starch-based polymers can enhance their flexibility, processability, and overall performance, making them suitable for a wider range of applications, including in the pharmaceutical and packaging industries. Plasticizers are essential additives that increase the plasticity or fluidity of a material, reducing brittleness and improving ductility.[1][2][3] This document provides detailed application notes on the use of PGDO as a plasticizer and protocols for the preparation and characterization of PGDO-plasticized biodegradable polymer films.

Mechanism of Action

Propylene glycol dioleate, an ester of propylene glycol and oleic acid, functions as a plasticizer by inserting its molecules between the polymer chains. This increases the intermolecular space, thereby reducing the secondary forces between the polymer chains. The long, flexible aliphatic chains of the oleic acid moieties in PGDO contribute significantly to this effect, allowing the polymer chains to move more freely past one another. This increased molecular mobility results in a lower glass transition temperature (Tg), increased elongation at break, and a reduced tensile strength and modulus of the plasticized polymer.

Expected Effects on Biodegradable Polymers

While specific quantitative data for PGDO as a plasticizer for biodegradable polymers is not extensively available in the public domain, its effects can be extrapolated from studies on structurally similar plasticizers like poly(propylene glycol) (PPG).[1][4] The addition of PGDO is expected to:

  • Improve Flexibility and Reduce Brittleness: A significant increase in elongation at break and a decrease in tensile strength and Young's modulus are anticipated.[1][2]

  • Lower the Glass Transition Temperature (Tg): The Tg of the polymer is expected to decrease with increasing concentrations of PGDO, indicating enhanced molecular mobility.[1][5]

  • Enhance Processability: The reduction in stiffness and melting temperature facilitates processing techniques such as extrusion and injection molding.[6]

  • Maintain Biodegradability: As a biodegradable molecule itself, PGDO is not expected to hinder the overall biodegradability of the polymer matrix and may even enhance it by increasing the accessibility of the polymer chains to microbial action.[7]

Data Presentation

The following tables summarize the expected quantitative effects of PGDO on the mechanical and thermal properties of common biodegradable polymers. The data presented is illustrative and based on typical effects observed with similar plasticizers.

Table 1: Expected Mechanical Properties of PGDO-Plasticized Biodegradable Polymer Films

PolymerPGDO Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA 050 - 702 - 52.5 - 3.5
1030 - 45100 - 2001.5 - 2.5
2020 - 35250 - 4000.8 - 1.5
PHA (PHB) 035 - 455 - 103.0 - 4.0
1020 - 3050 - 1501.8 - 2.8
2015 - 25200 - 3501.0 - 1.8
Starch-based 05 - 1020 - 500.1 - 0.5
103 - 7100 - 2000.05 - 0.2
202 - 5250 - 4000.02 - 0.1

Table 2: Expected Thermal Properties of PGDO-Plasticized Biodegradable Polymer Films

PolymerPGDO Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
PLA 055 - 65150 - 170
1040 - 50145 - 165
2025 - 35140 - 160
PHA (PHB) 05 - 15170 - 180
10-5 - 5165 - 175
20-15 - -5160 - 170
Starch-based 060 - 80Not well-defined
1030 - 50Not well-defined
2010 - 30Not well-defined

Experimental Protocols

Detailed methodologies for the preparation and characterization of PGDO-plasticized biodegradable polymer films are provided below.

Protocol 1: Preparation of PGDO-Plasticized Polymer Films by Solvent Casting

This method is suitable for laboratory-scale preparation of thin films with uniform thickness.

Materials and Equipment:

  • Biodegradable polymer (e.g., PLA, PHA) pellets or powder

  • This compound (PGDO)

  • Volatile solvent (e.g., chloroform, dichloromethane, or a suitable solvent for the specific polymer)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and hotplate

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution of the Polymer:

    • Weigh the desired amount of biodegradable polymer and dissolve it in a suitable volatile solvent in a beaker with a magnetic stir bar. The concentration of the polymer in the solvent will typically be in the range of 5-10% (w/v).

    • Gently heat the solution on a hotplate with continuous stirring until the polymer is completely dissolved.

  • Addition of Plasticizer:

    • Calculate the required amount of PGDO based on the desired weight percentage relative to the polymer.

    • Add the PGDO to the polymer solution and continue stirring until a homogeneous mixture is obtained.

  • Casting the Film:

    • Pour the polymer-plasticizer solution into a clean, dry glass petri dish or onto a level glass plate.

    • Ensure the solution spreads evenly to form a uniform layer.

  • Solvent Evaporation:

    • Place the cast film in a fume hood at ambient temperature to allow for slow evaporation of the solvent. This may take 24-48 hours.

  • Drying:

    • Once the film is solid, carefully peel it from the glass surface.

    • Place the film in a vacuum oven at a temperature slightly below the polymer's glass transition temperature for 24 hours to remove any residual solvent.

  • Storage:

    • Store the dried films in a desiccator to prevent moisture absorption.

Solvent_Casting_Workflow cluster_prep Preparation cluster_casting Casting & Drying cluster_final Final Product A Dissolve Polymer in Solvent B Add PGDO Plasticizer A->B C Stir to Homogenize B->C D Pour Solution into Mold C->D E Solvent Evaporation (Fume Hood) D->E F Vacuum Oven Drying E->F G Plasticized Polymer Film F->G

Solvent Casting Workflow for Plasticized Films.
Protocol 2: Preparation of PGDO-Plasticized Polymer Films by Melt Blending

This method is scalable and mimics industrial processing techniques.

Materials and Equipment:

  • Biodegradable polymer (e.g., PLA, PHA) pellets

  • This compound (PGDO)

  • Twin-screw extruder

  • Compression molder or film blowing line

  • Grinder or pelletizer

Procedure:

  • Drying:

    • Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture, which can cause degradation during melt processing.

  • Premixing:

    • In a sealed bag, physically mix the dried polymer pellets with the desired weight percentage of PGDO.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the polymer's processing recommendations. For PLA, a typical profile might range from 160°C to 190°C from the feeding zone to the die.[6]

    • Feed the premixed polymer and PGDO into the extruder.

    • The molten blend is extruded through a die to form a strand.

  • Pelletizing:

    • Cool the extruded strand in a water bath and then feed it into a pelletizer to produce plasticized polymer pellets.

  • Film Formation:

    • Compression Molding: Place the plasticized pellets between two heated plates of a compression molder. Apply pressure and heat to form a film of the desired thickness.

    • Film Blowing: Use a film blowing line to process the plasticized pellets into a continuous film.

  • Conditioning:

    • Store the prepared films at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before characterization.

Melt_Blending_Workflow cluster_prep Preparation cluster_processing Melt Processing cluster_formation Film Formation cluster_final Final Product A Dry Polymer Pellets B Premix with PGDO A->B C Twin-Screw Extrusion B->C D Pelletize the Blend C->D E Compression Molding or Film Blowing D->E F Plasticized Polymer Film E->F

Melt Blending Workflow for Plasticized Films.
Protocol 3: Characterization of Mechanical Properties (Tensile Testing)

This protocol is based on the ASTM D882 standard for thin plastic sheeting.[8][9][10][11][12]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Specimen grips

  • Die cutter or sharp razor blade for sample preparation

  • Micrometer for thickness measurement

Procedure:

  • Sample Preparation:

    • Cut the plasticized films into rectangular or dumbbell-shaped specimens with precise dimensions as specified in ASTM D882. A typical rectangular specimen size is 15 mm wide and 150 mm long.

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Test Setup:

    • Set the gauge length (initial distance between the grips) on the UTM. A common gauge length is 50 mm.

    • Set the crosshead speed (rate of grip separation). This will depend on the expected elongation of the material.

  • Testing:

    • Mount the specimen in the grips, ensuring it is vertically aligned and not slipping.

    • Start the test, and the UTM will pull the specimen at a constant speed until it breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength: The maximum stress the material can withstand.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Test at least five specimens for each formulation and report the average values and standard deviations.

Protocol 4: Characterization of Thermal Properties (Differential Scanning Calorimetry - DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the plasticized polymers.[13][14][15][16][17]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan.

    • Seal the pan with a lid.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • The following temperature program is typically used:

      • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min). This scan erases the thermal history of the sample.

      • Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization from the melt.

      • Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this scan is typically used for analysis as it represents the intrinsic properties of the material.

  • Data Analysis:

    • From the DSC thermograms, determine:

      • Glass Transition Temperature (Tg): A step-like change in the baseline of the heat flow curve.

      • Crystallization Temperature (Tc): An exothermic peak observed during the cooling or heating scan.

      • Melting Temperature (Tm): An endothermic peak observed during the heating scan.

      • Degree of Crystallinity (Xc): Calculated from the enthalpy of melting.

Protocol 5: Assessment of Biodegradability (Soil Burial Test)

This protocol is a simplified version based on the principles of ISO 17556, which measures the ultimate aerobic biodegradability of plastic materials in soil.[7][18][19][20]

Materials and Equipment:

  • Plasticized polymer film samples

  • Natural, fertile soil, sieved to remove large particles

  • Containers with lids that allow for air exchange

  • Controlled environment chamber (e.g., incubator)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Cut the film samples into pre-weighed pieces of a specific size (e.g., 2 cm x 2 cm).

  • Test Setup:

    • Fill the containers with a known amount of soil.

    • Adjust the moisture content of the soil to 40-60% of its water-holding capacity.

    • Bury the film samples in the soil at a depth of 5-10 cm.

    • Prepare control containers with soil but no film samples.

  • Incubation:

    • Place the containers in a controlled environment chamber at a constant temperature (e.g., 25 ± 2°C) and in the dark.

    • Maintain the moisture content of the soil throughout the test by periodically adding water.

  • Monitoring and Data Collection:

    • At regular intervals (e.g., every 15 days for up to 6 months), carefully retrieve the samples from the soil.

    • Gently clean the samples to remove any adhering soil.

    • Dry the samples in a desiccator until a constant weight is achieved.

    • Measure the weight of the dried samples.

  • Data Analysis:

    • Calculate the percentage of weight loss of the samples over time as an indicator of biodegradation.

    • Visual inspection and analysis using techniques like Scanning Electron Microscopy (SEM) can be used to observe changes in the surface morphology of the films.

Biodegradation_Test_Workflow cluster_setup Test Setup cluster_incubation Incubation cluster_monitoring Monitoring & Analysis A Prepare Pre-weighed Film Samples B Prepare Soil with Controlled Moisture A->B C Bury Samples in Soil B->C D Incubate at Controlled Temperature and Humidity C->D E Retrieve Samples at Intervals D->E F Clean and Dry Samples E->F H Analyze Surface Morphology (e.g., SEM) E->H G Measure Weight Loss F->G

Soil Burial Biodegradation Test Workflow.

Conclusion

This compound holds significant potential as a sustainable and effective plasticizer for a variety of biodegradable polymers. By following the detailed protocols outlined in these application notes, researchers and drug development professionals can effectively prepare and characterize PGDO-plasticized polymer films. The expected improvements in flexibility and processability, coupled with the maintenance of biodegradability, make PGDO an attractive option for developing advanced and environmentally friendly materials for diverse applications. Further research is encouraged to establish a comprehensive quantitative understanding of the effects of PGDO on different biodegradable polymer systems.

References

Application Note: Characterization of Propylene Glycol Dioleate (PGDO) using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) Glycol Dioleate (PGDO) is a diester formed from the reaction of propylene glycol with oleic acid.[1][2] With the molecular formula C39H72O4, it is a viscous, oily liquid used extensively in the pharmaceutical, cosmetic, and food industries.[1][3][4][5] Its functions include acting as an emollient, emulsifier, solvent, viscosity-increasing agent, and skin-conditioning agent.[2][5] Given its wide-ranging applications, particularly in pharmaceutical formulations where it can act as a solvent for active ingredients, rigorous characterization is essential to ensure its identity, purity, and quality.[1][6][7]

This application note provides detailed protocols for the characterization of PGDO using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for determining the purity of PGDO and quantifying it against a reference standard. It is also effective for identifying and quantifying related impurities, such as propylene glycol monooleate (PGMO), free oleic acid, and unreacted propylene glycol. Since PGDO lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended for sensitive detection.

Experimental Protocol: HPLC-ELSD

2.1. Equipment and Materials

  • HPLC System with a quaternary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Data Acquisition and Processing Software

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • PGDO Reference Standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Isopropanol (B130326) (HPLC grade)

  • Methanol (HPLC grade)

2.2. Preparation of Solutions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of PGDO Reference Standard and dissolve it in 10 mL of isopropanol.

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution using isopropanol to create calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the PGDO sample and dissolve it in 10 mL of isopropanol.

2.3. Chromatographic Conditions

  • Column Temperature: 40°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.03070
20.00100
25.00100
25.13070
30.03070

2.4. Data Analysis

  • System Suitability: Inject the 0.5 mg/mL working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Calibration Curve: Plot the log of the peak area versus the log of the concentration for the working standard solutions. Perform a linear regression to establish the calibration curve.

  • Quantification: Calculate the concentration of PGDO in the sample solution using the calibration curve. Determine the percentage purity by comparing the main peak area to the total area of all peaks in the chromatogram.

Data Presentation: HPLC

Table 1: HPLC Purity Analysis of a PGDO Sample

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)% Area
1Free Propylene Glycol3.51,5200.12
2Free Oleic Acid12.810,8500.85
3Propylene Glycol Monooleate15.225,6002.01
4Propylene Glycol Dioleate21.51,235,40097.02

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unambiguous structural confirmation of PGDO. ¹H NMR is used to identify the different types of protons and their relative abundance, while ¹³C NMR confirms the carbon skeleton of the molecule.

Experimental Workflow: PGDO Characterization

PGDO_Characterization_Workflow cluster_0 Sample Handling cluster_1 Analytical Pathways cluster_hplc HPLC Details cluster_nmr NMR Details cluster_2 Data Integration & Reporting Sample PGDO Sample Received Prep Sample Preparation (Dissolution in Solvent) Sample->Prep HPLC HPLC Analysis Prep->HPLC NMR NMR Analysis Prep->NMR H_Purity Purity & Impurity Profile HPLC->H_Purity H_Quant Quantification HPLC->H_Quant N_ID Structural Identification NMR->N_ID N_Confirm Confirmation of Esterification NMR->N_Confirm Data Data Processing & Integration H_Purity->Data H_Quant->Data N_ID->Data N_Confirm->Data Report Final Characterization Report Data->Report

Caption: Workflow for the comprehensive characterization of PGDO.

Experimental Protocol: ¹H and ¹³C NMR

3.1. Equipment and Materials

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard

3.2. Sample Preparation

  • Dissolve approximately 20-30 mg of the PGDO sample in 0.7 mL of CDCl₃.

  • Vortex the sample until fully dissolved and transfer the solution to an NMR tube.

3.3. NMR Acquisition Parameters

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

3.4. Data Analysis

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Referencing: Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

  • Interpretation: Assign the signals in the spectra to the corresponding protons and carbons in the PGDO structure. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton groups, confirming the structure.

Data Presentation: NMR

Table 2: Predicted ¹H NMR Chemical Shift Assignments for PGDO in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34m4HOlefinic protons (-CH=CH-)
~5.05m1HPropylene glycol methine (-CH-)
~4.21dd1HPropylene glycol methylene (B1212753) (-CH₂-)
~4.08dd1HPropylene glycol methylene (-CH₂-)
~2.28t4HMethylene alpha to carbonyl (-CH₂-COO)
~2.01m8HAllylic protons (-CH₂-CH=)
~1.60p4HMethylene beta to carbonyl (-CH₂-CH₂-COO)
~1.28br s40HAliphatic chain (-(CH₂)₁₀-)
~1.25d3HPropylene glycol methyl (-CH₃)
~0.88t6HTerminal methyl (-CH₃)

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for PGDO in CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.5, ~173.1Ester Carbonyl (C=O)
~130.0, ~129.8Olefinic Carbons (-CH=CH-)
~69.0Propylene glycol methine (-CH-)
~65.8Propylene glycol methylene (-CH₂-)
~34.2Methylene alpha to carbonyl (-CH₂-COO)
~31.9Aliphatic chain
~29.7 - ~29.1Aliphatic chain
~27.2Allylic carbons (-CH₂-CH=)
~24.9Methylene beta to carbonyl (-CH₂-CH₂-COO)
~22.7Aliphatic chain
~16.5Propylene glycol methyl (-CH₃)
~14.1Terminal methyl (-CH₃)

Conclusion

The combined application of HPLC and NMR spectroscopy provides a robust and comprehensive framework for the characterization of this compound. HPLC-ELSD offers high sensitivity for purity determination and impurity profiling, which is critical for quality control in pharmaceutical and cosmetic applications. NMR spectroscopy delivers definitive structural confirmation, ensuring the chemical identity of the material. The protocols and data presented in this note serve as a detailed guide for scientists and researchers involved in the development and quality assessment of products containing PGDO.

References

Application of Propylene Glycol Dioleate in Topical Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dioleate is a diester of propylene glycol and oleic acid, widely utilized in topical pharmaceutical formulations due to its versatile properties. It primarily functions as an emulsifier, solvent, emollient, and viscosity-increasing agent.[1] Furthermore, its lipophilic nature makes it a potential candidate for enhancing the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of propylene glycol dioleate in the development of topical drug delivery systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Appearance Pale yellow, clear to slightly hazy liquid[2]
Molecular Formula C39H72O4[2]
Molecular Weight ~605 g/mol [2]
Solubility Water insoluble[2]
Purity ≥99%[2]
Refractive Index 1.460 – 1.480 at 20°C[2]

Applications in Topical Formulations

This compound serves multiple functions in topical preparations:

  • Emulsifier: It facilitates the formation of stable oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are common bases for creams and lotions.[2]

  • Solvent: Its lipophilic character allows for the solubilization of poorly water-soluble APIs, enhancing their dispersion within the formulation.

  • Emollient: It helps to soften and soothe the skin by forming an occlusive layer that reduces transepidermal water loss.[1]

  • Viscosity-Increasing Agent: It contributes to the desired consistency and texture of topical products.[2]

  • Penetration Enhancer: It can improve the permeation of certain drugs through the skin, potentially by fluidizing the lipid bilayers of the stratum corneum.

Quantitative Data on Performance

Drug Solubility Enhancement

Data on the specific solubility enhancement of various drugs in this compound is limited in publicly available literature. However, the general principle involves the dissolution of lipophilic drugs in this oily excipient. Researchers should determine the saturation solubility of their specific API in this compound experimentally.

Propylene glycol (not the dioleate ester) has been shown to increase the solubility of ibuprofen (B1674241) in water. For instance, the solubility of ibuprofen increases with increasing concentrations of propylene glycol in aqueous solutions.[3][4][5]

Skin Permeation Enhancement

This compound has been shown to enhance the dermal penetration of certain active ingredients.

Active Pharmaceutical Ingredient (API)Concentration of this compoundSkin ModelEnhancement RatioReference
Lidocaine1%Pig ear skin2.11

It is important to note that the penetration-enhancing effect is dependent on the specific API, the overall formulation, and the concentration of the enhancer.

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

This protocol outlines a method to determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Accurately weigh a specific amount of this compound and add it to each vial.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 32°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved API, indicating saturation.

  • Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Carefully collect an aliquot of the supernatant (the saturated solution).

  • Accurately dilute the aliquot with a suitable solvent.

  • Analyze the concentration of the API in the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculate the saturation solubility of the API in this compound (e.g., in mg/mL).

G

Protocol 2: Formulation of an Oil-in-Water (O/W) Cream with this compound

This protocol provides a general procedure for preparing a simple O/W cream. The percentages of ingredients can be adjusted to achieve the desired properties.

Materials:

  • Oil Phase:

    • This compound (e.g., 5-15%)

    • Cetyl Alcohol or Stearyl Alcohol (thickener, e.g., 2-5%)

    • Emulsifying Wax (e.g., Polysorbate 60, Sorbitan Stearate)

    • API (dissolved in the oil phase)

  • Aqueous Phase:

    • Purified Water (q.s. to 100%)

    • Glycerin or Propylene Glycol (humectant, e.g., 3-5%)

    • Preservative (e.g., Phenoxyethanol)

  • Equipment:

    • Two beakers

    • Water bath or heating mantle

    • Homogenizer or high-shear mixer

    • Stirrer

Procedure:

  • Prepare the Oil Phase: In a beaker, combine the this compound, cetyl alcohol, and emulsifying wax. Heat the mixture in a water bath to 70-75°C until all components are melted and uniform. If the API is oil-soluble, dissolve it in this phase.

  • Prepare the Aqueous Phase: In a separate beaker, combine the purified water and glycerin. Heat this mixture to 70-75°C. Add the preservative.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.

  • Homogenization: Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Remove the beaker from the heat and continue stirring gently until the cream cools to room temperature.

  • Final Adjustments: If necessary, adjust the pH to the desired range using a suitable agent (e.g., citric acid or sodium hydroxide (B78521) solution).

G

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the permeation of an API from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Topical formulation containing the API and this compound

  • Syringes and needles for sampling

  • Water bath with a circulating pump

  • Magnetic stir bars

  • HPLC system or other suitable analytical instrument

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium. Add a magnetic stir bar.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.

  • Formulation Application: Apply a known amount of the topical formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor medium through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area of the skin over time. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time.

G

Mechanism of Skin Penetration Enhancement

This compound, as a lipophilic excipient, is thought to enhance skin penetration primarily by interacting with the lipids of the stratum corneum. The proposed mechanism involves the fluidization of the lipid bilayers, which disrupts the highly organized structure of the stratum corneum and increases the diffusion of the API through this barrier.

G

Conclusion

This compound is a multifunctional excipient with significant potential in the development of topical pharmaceutical formulations. Its ability to act as an emulsifier, solvent, emollient, and penetration enhancer makes it a valuable tool for formulators. The provided protocols offer a starting point for the systematic evaluation of this excipient in various topical drug delivery systems. Further research is warranted to generate more extensive quantitative data on its performance with a wider range of APIs to fully elucidate its benefits and limitations.

References

Propylene Glycol Dioleate: A High-Performance Lubricant for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) glycol dioleate (PGDO) is a synthetic ester lubricant known for its excellent lubricity, biodegradability, and low toxicity.[1] This diester, formed from the reaction of propylene glycol and oleic acid, presents a versatile and high-performance option for a wide range of industrial applications, from metalworking fluids to hydraulic systems.[2][3] Its unique combination of properties makes it a suitable replacement for traditional mineral oil-based lubricants in environmentally sensitive applications. This document provides detailed application notes, experimental protocols for performance evaluation, and key data for researchers, scientists, and drug development professionals interested in leveraging the benefits of propylene glycol dioleate.

Key Properties and Characteristics

This compound is a viscous, oily liquid, typically yellow to amber in color, and is insoluble in water but soluble in many organic solvents.[1] Its high molecular weight and long fatty acid chains contribute to its high lubricity and film strength, which are critical for reducing friction and wear in machinery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueUnitsReference
Molecular Formula C39H72O4-[1]
Molecular Weight 605.001 g/mol [1]
Appearance Pale yellow, clear to slightly hazy liquid-[1]
Kinematic Viscosity @ 40°C 22mm²/s
Kinematic Viscosity @ 100°C 5mm²/s
Viscosity Index (Calculated) 158-
Melting Point < -10°C[1]
Boiling Point ~315 (decomposes)°C
Flash Point > 228°C
Density @ 20°C 0.95g/cm³[1]
Acid Value ≤ 5.0mg KOH/g[4]
Saponification Value 180 - 200mg KOH/g[4]

Note: The Viscosity Index was calculated using the kinematic viscosity values at 40°C and 100°C according to the ASTM D2270 standard.

Industrial Applications

The unique properties of this compound make it a valuable component in a variety of industrial lubricant formulations.

Metalworking Fluids

This compound is utilized as a lubricity additive and emulsifier in the formulation of metalworking fluids.[5][6] In these applications, it helps to reduce friction at the tool-workpiece interface, which can lead to improved surface finish and extended tool life. Its emulsifying properties also aid in the stability of oil-in-water emulsions common in soluble oil and semi-synthetic metalworking fluids.

Hydraulic Fluids

Due to its good lubricity and biodegradability, this compound is a potential base oil for environmentally acceptable hydraulic fluids. While neat propylene glycol is used in some hydraulic applications, the dioleate ester offers enhanced lubricity.[7][8] Further formulation with anti-wear and extreme pressure additives can produce high-performance hydraulic fluids suitable for demanding applications.

Textile Lubricants

In the textile industry, this compound can be used as a lubricant for fibers and yarns during processing.[3] It helps to reduce friction and static buildup, leading to smoother and more efficient manufacturing processes.

Leather Processing

This compound also finds use as an emulsifier for chemicals used in leather processing.[3]

The following diagram illustrates the logical relationships in the application of this compound in industrial settings.

G PGDO This compound Properties Key Properties: - High Lubricity - Biodegradable - Emulsifier PGDO->Properties MWF Metalworking Fluids Properties->MWF HF Hydraulic Fluids Properties->HF TL Textile Lubricants Properties->TL LP Leather Processing Properties->LP Benefits_MWF Benefits: - Reduced Friction - Improved Surface Finish - Extended Tool Life MWF->Benefits_MWF Benefits_HF Benefits: - Environmentally Acceptable - Good Lubricity HF->Benefits_HF

Caption: Logical relationships of PGDO applications.

Experimental Protocols

To evaluate the performance of this compound as a lubricant, a series of standardized tests can be conducted. Below are detailed protocols for key experiments.

Viscosity and Viscosity Index Determination (ASTM D445 and ASTM D2270)

Objective: To determine the kinematic viscosity of this compound at 40°C and 100°C and calculate its viscosity index.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske)

  • Constant temperature bath, capable of maintaining temperatures within ±0.02°C

  • Timer, accurate to 0.1 seconds

Procedure:

  • Equilibrate the constant temperature bath to 40°C.

  • Charge the viscometer with the this compound sample, ensuring it is free of air bubbles.

  • Place the charged viscometer in the 40°C bath and allow it to thermally equilibrate for at least 15 minutes.

  • Using suction, draw the sample up through the working capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure repeatability.

  • Calculate the kinematic viscosity at 40°C by multiplying the average flow time by the viscometer calibration constant.

  • Repeat steps 1-7 with the bath temperature set to 100°C.

  • Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to the formulas provided in ASTM D2270.

The following diagram illustrates the workflow for determining the viscosity index.

G start Start measure_40 Measure Kinematic Viscosity at 40°C (ASTM D445) start->measure_40 measure_100 Measure Kinematic Viscosity at 100°C (ASTM D445) start->measure_100 calculate_vi Calculate Viscosity Index (ASTM D2270) measure_40->calculate_vi measure_100->calculate_vi end End calculate_vi->end

Caption: Viscosity Index determination workflow.

Pin-on-Disk Wear and Friction Testing (ASTM G99)

Objective: To evaluate the anti-wear and friction-reducing properties of this compound under sliding contact.

Apparatus:

  • Pin-on-disk tribometer

  • AISI 52100 steel pins and ASTM 2011 aluminum disks (or other materials relevant to the application)

  • Microscope for wear scar measurement

Procedure:

  • Clean the pin and disk specimens with a suitable solvent (e.g., acetone) and dry them thoroughly.

  • Mount the disk on the rotating stage and the pin in the stationary holder of the tribometer.

  • Apply a thin, uniform film of this compound to the disk surface.

  • Set the test parameters. Based on available research, the following parameters can be used as a starting point:[9]

    • Normal Load: 10 N

    • Sliding Speed: 0.1 m/s

    • Test Duration: 3600 seconds

    • Temperature: 25°C and 100°C

  • Start the test and record the friction coefficient as a function of time.

  • After the test, clean the pin and disk and measure the wear scar diameter on the pin and the wear track width on the disk using a microscope.

  • Calculate the wear volume based on the wear scar dimensions.

The following diagram illustrates the experimental workflow for pin-on-disk testing.

G start Start prepare Prepare Pin and Disk (Clean and Dry) start->prepare assemble Assemble in Tribometer and Apply Lubricant prepare->assemble set_params Set Test Parameters (Load, Speed, Temp, Time) assemble->set_params run_test Run Test and Record Friction Data set_params->run_test measure_wear Measure Wear Scar and Track Dimensions run_test->measure_wear calculate_wear Calculate Wear Volume measure_wear->calculate_wear end End calculate_wear->end

Caption: Pin-on-Disk testing workflow.

Four-Ball Wear and Extreme Pressure Testing (ASTM D4172 and ASTM D2783)

Objective: To assess the wear-preventive characteristics and extreme pressure properties of this compound.

Apparatus:

  • Four-ball wear and EP tester

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Microscope for wear scar measurement

Procedure for Wear Prevention (ASTM D4172):

  • Clean the steel balls with a suitable solvent and dry them.

  • Assemble three balls in the ball pot and clamp them in place.

  • Add the this compound sample to the pot, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the drive spindle.

  • Set the test conditions:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Run the test for the specified duration.

  • After the test, measure the average wear scar diameter on the three stationary balls.

Procedure for Extreme Pressure (ASTM D2783):

  • Follow steps 1-4 from the wear prevention procedure.

  • Set the initial test conditions:

    • Speed: 1770 ± 60 rpm

    • Temperature: Ambient

    • Duration: 10 seconds per load stage

  • Apply a series of increasing loads in steps as specified in the ASTM D2783 standard.

  • After each 10-second run, inspect the balls for welding.

  • The Weld Point is the lowest applied load at which the rotating ball welds to the stationary balls.[10][11]

  • The Load-Wear Index is calculated from the wear scar diameters at loads below the weld point.[10][11]

Performance Data

The following table summarizes available performance data for this compound as a lubricant.

Performance MetricTest MethodConditionsResultReference
Coefficient of Friction Pin-on-Disk (ASTM G99)10 N load, 0.1 m/s, 25°C, Steel on Aluminum~0.12[9]
Wear Rate (Pin) Pin-on-Disk (ASTM G99)10 N load, 0.1 m/s, 25°C, Steel on Aluminum~1.5 x 10⁻⁶ mm³/Nm[9]
Four-Ball Wear Scar Diameter ASTM D417240 kgf, 1200 rpm, 75°C, 60 minData not available in searched literature
Four-Ball Weld Point ASTM D27831770 rpm, ambient temp, 10s runsData not available in searched literature

Note: The pin-on-disk data is for the neat this compound base oil, extracted from a study where it was used as a reference before the addition of ionic liquids.

Conclusion

This compound is a promising biodegradable and high-lubricity synthetic ester for various industrial lubricant applications. Its performance characteristics, particularly its high viscosity index and good friction and wear properties, make it a strong candidate for use in metalworking fluids, hydraulic fluids, and other demanding environments. The experimental protocols provided in this document offer a standardized approach for evaluating its performance and comparing it with other lubricant technologies. Further research, particularly in generating Four-Ball wear and EP data for the neat ester, would provide a more complete performance profile for formulation and application development.

References

Application Notes and Protocols for the Formulation of Nanoemulsions Using Propylene Glycol Dioleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating, characterizing, and utilizing nanoemulsions with propylene (B89431) glycol dioleate as a key component of the oil phase. The protocols and data presented herein are intended to serve as a foundational resource for the development of advanced drug delivery systems.

Introduction to Propylene Glycol Dioleate in Nanoemulsions

This compound is a diester of propylene glycol and oleic acid. Its lipophilic nature makes it a suitable oil phase for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) in oil-in-water (o/w) nanoemulsions. Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically ranging from 20 to 200 nm.[1][2] Their small droplet size offers several advantages for drug delivery, including enhanced surface area for absorption, improved physical stability against creaming and sedimentation, and the potential for targeted delivery. Propylene glycol and its derivatives have been shown to augment the stability of nanoemulsions.[3]

Key Components and Formulation Considerations

The formulation of a stable and effective nanoemulsion requires the careful selection of its components:

  • Oil Phase: this compound serves as a primary component of the oil phase, solubilizing the lipophilic drug.

  • Aqueous Phase: Typically purified water, this phase contains the dispersed oil droplets.

  • Surfactant: These amphiphilic molecules reduce the interfacial tension between the oil and water phases, facilitating the formation and stabilization of nano-droplets. Nonionic surfactants such as polysorbates (e.g., Tween 80) and polyethoxylated castor oils (e.g., Kolliphor RH40) are commonly used.

  • Co-surfactant/Co-solvent: Short-chain alcohols (e.g., ethanol, 1-butanol) or glycols (e.g., propylene glycol) can be added to further reduce interfacial tension and increase the fluidity of the interface.

Data Presentation: Influence of Formulation Variables

The following tables summarize the impact of key formulation variables on the physicochemical properties of nanoemulsions. While specific data for this compound is limited in the public domain, the following data for nanoemulsions containing propylene glycol as a co-solvent provides valuable insights into expected trends.

Table 1: Effect of Propylene Glycol (PG) Concentration on Mean Particle Size and Polydispersity Index (PDI)

FormulationPG Concentration (wt.%)Mean Particle Size (nm)Polydispersity Index (PDI)
A023.50.495
B10262.960.449
C20307.440.449
D30292.650.504
E40342.20.563
F50342.20.504

Data adapted from a study on Vitamin E-enriched nanoemulsions where propylene glycol was used as a co-solvent. The oil phase was Vitamin E, and the surfactant was Tween 80.[4]

Table 2: Effect of Surfactant to Co-surfactant (S/CoS) Ratio on Particle Size and PDI

S/CoS RatioMean Particle Size (nm)Polydispersity Index (PDI)
1:4585.0>0.5
1:2~300~0.45
1:1~200~0.4
2:1~1000.298
4:135.7~0.35

Data adapted from a study using Capryol 90 (propylene glycol monocaprylate) as the oil phase. This demonstrates the general trend of decreasing particle size with an increasing surfactant to co-surfactant ratio.[5]

Table 3: Representative Drug Loading and Encapsulation Efficiency in Nanoemulsions

DrugOil PhaseDrug Loading (%)Encapsulation Efficiency (%)
ApigeninBlack Soldier Fly Larvae Oil / Avocado OilNot Specified~99%
FenofibrateGlyceryl Monostearate>70%Not Specified

Data from studies on different nanoemulsion systems, highlighting the potential for high drug encapsulation.[6][7]

Experimental Protocols

The following are detailed methodologies for the preparation of nanoemulsions. These can be adapted for formulations containing this compound.

Low-Energy Method: Spontaneous Emulsification

This method relies on the spontaneous formation of droplets when an organic phase is mixed with an aqueous phase.[5]

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve the desired amount of the active pharmaceutical ingredient (API) in this compound.

    • Add the selected surfactant (e.g., Tween 80) and co-surfactant (e.g., ethanol) to the oil-API mixture.

    • Stir the mixture at room temperature using a magnetic stirrer until a homogenous organic phase is obtained.

  • Preparation of the Aqueous Phase:

    • Prepare the aqueous phase, which is typically purified water.

  • Formation of the Nanoemulsion:

    • Slowly add the organic phase to the aqueous phase under constant magnetic stirring.

    • Continue stirring for a specified period (e.g., 30 minutes) to allow the system to equilibrate and form a stable nanoemulsion.[2]

Low-Energy Method: Phase Inversion Temperature (PIT)

The PIT method utilizes the temperature-dependent solubility of non-ionic surfactants to induce phase inversion and form fine droplets.[8]

Protocol:

  • Component Mixing:

    • Combine the this compound (oil phase), non-ionic surfactant (e.g., a polyethoxylated surfactant), and the aqueous phase in a vessel.

    • If applicable, dissolve the API in the oil phase prior to mixing.

  • Heating and Phase Inversion:

    • Heat the mixture while stirring. As the temperature increases, the surfactant's hydrophilic-lipophilic balance (HLB) will decrease, causing the oil-in-water emulsion to invert to a water-in-oil emulsion. The temperature at which this occurs is the phase inversion temperature.

  • Cooling and Nanoemulsion Formation:

    • Rapidly cool the system below the PIT while maintaining gentle stirring. This rapid cooling will cause the system to revert to an oil-in-water nanoemulsion with a small droplet size.

High-Energy Method: High-Pressure Homogenization (HPH)

This method employs high mechanical forces to break down coarse emulsions into nano-sized droplets.[9][10]

Protocol:

  • Preparation of the Coarse Emulsion:

    • Prepare the oil phase (this compound with dissolved API) and the aqueous phase (water with dissolved surfactant) separately.

    • Mix the oil and aqueous phases using a high-shear mixer (e.g., Ultra-Turrax) for a few minutes to form a coarse pre-emulsion.[11]

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • The homogenization pressure and the number of passes are critical parameters that need to be optimized to achieve the desired particle size and a narrow polydispersity index.[12] Typical pressures range from 500 to 5000 psi.[9]

Characterization of Nanoemulsions

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS). A low PDI (typically < 0.3) indicates a narrow size distribution. Zeta potential provides an indication of the surface charge and, consequently, the stability of the nanoemulsion.

b. Drug Loading and Encapsulation Efficiency: The amount of drug successfully encapsulated within the nanoemulsion is quantified using techniques like HPLC after separating the free drug from the nanoemulsion.

c. Stability Studies: The physical and chemical stability of the nanoemulsion is assessed over time under different storage conditions (e.g., temperature, light).

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_application Application F1 Component Selection (PG Dioleate, Surfactant, API) F2 Preparation Method (e.g., Spontaneous Emulsification) F1->F2 C1 Particle Size & PDI (DLS) F2->C1 C2 Zeta Potential (DLS) F2->C2 C3 Drug Loading & Encapsulation Efficiency F2->C3 C4 Stability Studies C1->C4 C2->C4 A1 In Vitro Studies (Cell Culture) C3->A1 C4->A1 A2 In Vivo Studies (Animal Models) A1->A2

Caption: Experimental workflow for nanoemulsion development.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Paclitaxel (B517696) Nanoemulsion

Paclitaxel, an anti-cancer drug, can be effectively delivered using nanoemulsions. One of its mechanisms of action involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[13][14][15][16][17][18]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes PTEN PTEN PTEN->PIP3 inhibits Nano_PTX Paclitaxel Nanoemulsion Nano_PTX->mTORC1 inhibits Nano_PTX->Apoptosis promotes

Caption: PI3K/Akt/mTOR pathway and Paclitaxel intervention.

References

Application Note: Propylene Glycol Dioleate as a Surfactant and Emulsifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dioleate (PGDO) is a diester of propylene glycol and oleic acid, belonging to the family of propylene glycol esters.[1][2] It is a non-ionic surfactant and emulsifying agent characterized by its lipophilic nature.[3] Functioning as a skin-conditioning agent, occlusive, emollient, and viscosity-increasing agent, PGDO is utilized across the pharmaceutical, cosmetic, and food industries.[2][3][4] In pharmaceutical research, particularly in drug delivery, PGDO is explored for its role in formulating systems for poorly water-soluble drugs, such as self-emulsifying drug delivery systems (SEDDS), and in topical preparations to enhance product stability and texture.[5][6] Its amphiphilic structure, with a hydrophilic propylene glycol head and two hydrophobic oleic acid tails, enables it to reduce the interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of emulsions.[3]

Physicochemical Properties

Table 1: Physicochemical Properties of Propylene Glycol Dioleate

PropertyValueReferences
IUPAC Name 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate[1][3]
Synonyms PGDO, 1-Methyl-1,2-ethanediyl dioleate[1]
CAS Number 105-62-4[1][3][5]
Molecular Formula C₃₉H₇₂O₄[1][3]
Molecular Weight ~605.0 g/mol [1][3]
Appearance Clear to yellow, oily, viscous liquid[3][5]
Solubility Insoluble in water; soluble in organic solvents[3][9]
HLB Value Not specified. Expected to be low. (e.g., Required HLB for Propylene Glycol Dicaprylate/Dicaprate is 8)[7]
Saponification Value 180 - 200 mg KOH/g[9]
Acid Value ≤ 5.0 mg KOH/g[9]

Mechanism of Action: Emulsification

PGDO stabilizes emulsions by adsorbing at the oil-water interface. Its two hydrophobic oleic acid chains orient themselves into the oil phase, while the more hydrophilic propylene glycol portion remains at the interface, interacting with the aqueous phase. This molecular arrangement forms a steric barrier that reduces interfacial tension and prevents the coalescence of dispersed droplets, leading to a stable emulsion.

G start Start weigh 1. Weigh PGDO, Surfactant, & Co-surfactant start->weigh mix_excipients 2. Mix excipients until homogenous weigh->mix_excipients add_drug 3. Add and dissolve lipophilic drug mix_excipients->add_drug equilibrate 4. Equilibrate for 24h add_drug->equilibrate end_node SEDDS Pre-concentrate Ready for Characterization equilibrate->end_node G cluster_stability start SEDDS Pre-concentrate disperse 1. Disperse in Aqueous Medium (e.g., 1:100 dilution at 37°C) start->disperse observe 2. Visual Assessment (Clarity, Time) disperse->observe dls 3. Droplet Size & PDI Analysis (Dynamic Light Scattering) disperse->dls stability 4. Stability Studies disperse->stability end_node Characterization Complete observe->end_node dls->end_node thermo Centrifugation (Phase Separation?) stability->thermo ph_stability Dilution in Buffers (pH 1.2, 6.8) stability->ph_stability thermo->end_node ph_stability->end_node

References

Application Notes and Protocols: Utilizing Propylene Glycol Dioleate in the Synthesis of Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dioleate (PGDO) is a diester of propylene glycol and oleic acid, a monounsaturated omega-9 fatty acid. Traditionally used as an emulsifier, solubilizer, and skin conditioning agent in the cosmetic, pharmaceutical, and food industries, recent advancements in green chemistry have highlighted its potential as a valuable monomer for the synthesis of biodegradable and biocompatible polymeric materials.[1][2][3] The presence of ester linkages and the long, flexible oleate (B1233923) chains in its structure can impart desirable properties such as biodegradability, hydrophobicity, and flexibility to the resulting polymers. This document provides detailed application notes and experimental protocols for the synthesis of polyesters utilizing PGDO as a key building block, with a focus on enzymatic polymerization, a green and highly selective method.[4][5][6][7]

Applications of PGDO-Based Polymeric Materials

Polymers derived from propylene glycol dioleate are anticipated to have a range of applications in the biomedical and pharmaceutical fields due to their expected biocompatibility and biodegradability. The incorporation of the long oleate chains can modulate the polymer's physical properties, making them suitable for:

  • Drug Delivery Systems: The hydrophobic nature of the resulting polyesters can be leveraged for the encapsulation and controlled release of hydrophobic drugs.

  • Tissue Engineering Scaffolds: The flexibility and biodegradability of these polymers make them potential candidates for creating scaffolds that support cell growth and tissue regeneration.[8]

  • Soft Tissue Implants: The elastomeric properties that can be potentially achieved are advantageous for applications requiring soft and flexible materials.

  • Environmentally Friendly Plastics: As a bio-based monomer, PGDO can contribute to the development of more sustainable plastics.[9]

Synthesis of Polyesters via Enzymatic Polycondensation

Enzymatic polymerization, particularly using lipases, offers a mild and selective alternative to traditional chemical polymerization methods, which often require harsh conditions and metal catalysts.[4][5][6][7] Lipases can effectively catalyze the formation of ester bonds in non-aqueous environments.[4][7] The proposed synthesis involves the polycondensation of this compound with a dicarboxylic acid, catalyzed by an immobilized lipase (B570770).

Experimental Protocol: Lipase-Catalyzed Polycondensation of this compound and Sebacic Acid

This protocol details the synthesis of a polyester (B1180765) from this compound and sebacic acid using immobilized Candida antarctica lipase B (CALB), a commonly used and robust enzyme for polyester synthesis.[10]

Materials:

  • This compound (PGDO) (purity > 98%)

  • Sebacic Acid (purity > 99%)

  • Immobilized Candida antarctica lipase B (CALB) (e.g., Novozym® 435)

  • Toluene (B28343) (anhydrous)

  • Chloroform

  • Methanol (B129727)

  • Molecular sieves (3 Å)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Dean-Stark trap or setup for vacuum distillation

  • Nitrogen inlet

  • Condenser

  • Thermometer

  • Standard laboratory glassware

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • FTIR Spectrometer

Procedure:

  • Reactant Preparation:

    • Dry the this compound and toluene over molecular sieves for 24 hours prior to use to remove any residual water, which can interfere with the polymerization.

    • Ensure sebacic acid is thoroughly dried in a vacuum oven.

  • Polymerization Setup:

    • Assemble a three-neck round-bottom flask with a magnetic stirrer, a condenser connected to a vacuum line, and a nitrogen inlet.

    • Add equimolar amounts of this compound and sebacic acid to the flask. For example, add 6.05 g (0.01 mol) of PGDO and 2.02 g (0.01 mol) of sebacic acid.

    • Add anhydrous toluene to the flask to achieve a desired monomer concentration (e.g., 1 M).

    • Add the immobilized lipase, CALB, to the reaction mixture. A typical enzyme loading is 10% by weight of the total monomers.

  • Reaction:

    • Flush the system with dry nitrogen for 15 minutes to create an inert atmosphere.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring.

    • Apply a vacuum (e.g., 100-200 mbar) to facilitate the removal of water, a byproduct of the condensation reaction. The water will be collected in the Dean-Stark trap or a cold trap.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC). The reaction is typically run for 24-72 hours.

  • Polymer Isolation and Purification:

    • After the desired molecular weight is achieved, stop the reaction by cooling the mixture to room temperature.

    • Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization of the Synthesized Polyester:

The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and chemical structure.

ParameterAnalytical TechniqueExpected Outcome
Molecular Weight & PDI Gel Permeation Chromatography (GPC)Provides number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Thermal Transitions Differential Scanning Calorimetry (DSC)Determines the glass transition temperature (Tg) and melting temperature (Tm), indicating the polymer's physical state.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the polymer's degradation temperature, indicating its thermal stability.
Chemical Structure FTIR SpectroscopyConfirms the formation of ester bonds and the presence of characteristic functional groups from the monomers.

Visualizing the Synthesis and Workflow

To better understand the experimental process, the following diagrams illustrate the key relationships and workflows.

Synthesis_Pathway PGDO This compound Lipase Immobilized Lipase (e.g., CALB) PGDO->Lipase DicarboxylicAcid Dicarboxylic Acid (e.g., Sebacic Acid) DicarboxylicAcid->Lipase Polyester Biodegradable Polyester Lipase->Polyester Polycondensation Water Water (byproduct) Polyester->Water releases

Fig. 1: Enzymatic Polycondensation Pathway

Experimental_Workflow A Reactant Preparation (Drying) B Polymerization Setup A->B C Enzymatic Reaction (Heating & Vacuum) B->C D Reaction Monitoring (GPC) C->D E Polymer Isolation (Filtration & Precipitation) C->E D->C Continue Reaction F Purification (Washing) E->F G Drying F->G H Characterization (GPC, DSC, TGA, FTIR) G->H

References

Application Notes and Protocols: Propylene Glycol Dioleate as a Solvent for Poorly Water-Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Dioleate (PGDO) is a diester of propylene glycol and oleic acid, functioning as a water-insoluble, non-toxic, and biodegradable oily vehicle.[1] Its lipophilic nature makes it an excellent solvent and carrier for poorly water-soluble compounds, which are a significant challenge in drug development due to their low oral bioavailability. This document provides detailed application notes and experimental protocols for utilizing PGDO in the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).

PGDO is particularly well-suited for lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS). These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification enhances the dissolution and absorption of lipophilic drugs.

Physicochemical Properties of Propylene Glycol Dioleate

A comprehensive understanding of the physicochemical properties of PGDO is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueReference
Synonyms 1,2-Propanediol dioleate; PGDO
Molecular Formula C39H72O4[2]
Molecular Weight 605.0 g/mol [2]
Appearance Oily, viscous yellow to amber colored liquid[1]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ethyl acetate.
Regulatory Status FDA includes propylene glycol mono- and diesters of fats and fatty acids on its list of multipurpose additives for direct addition to food.[3]
Safety Generally regarded as safe; Non-toxic and biodegradable.[1][4]

Application: this compound in Self-Emulsifying Drug Delivery Systems (SEDDS)

PGDO can serve as the primary oil phase in SEDDS formulations. The selection of appropriate surfactants and co-surfactants is critical for the spontaneous formation of a stable microemulsion upon dilution.

Rationale for Using PGDO in SEDDS
  • High Solubilizing Capacity: As a lipophilic solvent, PGDO can dissolve a significant amount of poorly water-soluble drugs.

  • Enhanced Bioavailability: By presenting the drug in a solubilized form within fine oil droplets, SEDDS can bypass the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs.

  • Protection from Degradation: Encapsulating the drug within the oil droplets can protect it from enzymatic degradation in the gastrointestinal tract.

Illustrative Solubility Data in Related Solvents
DrugSolventSolubility (mg/mL)Reference
IbuprofenPropylene Glycol~300[5]
LoratadinePropylene Glycol>200[6]
ProgesteronePropylene Glycol~1

Experimental Protocols

The following protocols provide a general framework for the development and evaluation of PGDO-based formulations. Researchers should optimize these protocols based on the specific properties of their API.

Protocol 1: Determination of Drug Solubility in this compound

Objective: To determine the saturation solubility of a poorly water-soluble drug in PGDO.

Materials:

  • Poorly water-soluble API

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification

Procedure:

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of PGDO in a sealed vial.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the calibration range of the analytical method.

  • Quantify the drug concentration using a validated HPLC method or another appropriate analytical technique.

  • Express the solubility in mg/mL.

Protocol 2: Formulation of a PGDO-based SEDDS

Objective: To develop a stable SEDDS formulation using PGDO as the oil phase.

Materials:

  • Poorly water-soluble API

  • This compound (Oil)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, Polyethylene Glycol 400)

  • Glass vials

  • Vortex mixer

Procedure:

  • Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil (PGDO), surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions. Plot the results on a ternary phase diagram.

  • Preparation of the SEDDS Pre-concentrate:

    • Accurately weigh the required amounts of PGDO, surfactant, and co-surfactant into a glass vial based on the ratios determined from the phase diagram.

    • Add the pre-determined amount of the API to the mixture.

    • Gently heat the mixture (if necessary) to facilitate the dissolution of the API.

    • Vortex the mixture until a clear, homogenous solution is obtained.

Protocol 3: Characterization of the PGDO-based SEDDS

Objective: To evaluate the physicochemical properties of the developed SEDDS formulation.

Materials:

  • Prepared SEDDS pre-concentrate

  • Deionized water or buffer solution

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional)

Procedure:

  • Self-Emulsification Assessment:

    • Add a small amount (e.g., 1 mL) of the SEDDS pre-concentrate to a larger volume (e.g., 250 mL) of deionized water in a beaker with gentle stirring.

    • Visually observe the formation of the emulsion and note the time it takes to form a clear or slightly opalescent dispersion.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the SEDDS pre-concentrate with deionized water to a suitable concentration.

    • Measure the droplet size and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the diluted emulsion to assess its stability.

  • Morphological Characterization (Optional):

    • Observe the shape and morphology of the emulsion droplets using TEM.

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the in vitro release profile of the drug from the PGDO-based SEDDS.

Materials:

  • Prepared SEDDS formulation

  • USP Type II dissolution apparatus (paddle method)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • Dialysis membrane or another suitable method for separating the released drug

  • HPLC system or other analytical instrument

Procedure:

  • Set up the dissolution apparatus with the appropriate dissolution medium at 37 ± 0.5 °C.

  • Accurately weigh a quantity of the SEDDS formulation and place it in a dialysis bag or directly into the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow for SEDDS Development

Caption: Workflow for the development and evaluation of a PGDO-based SEDDS.

Mechanism of Oral Bioavailability Enhancement by SEDDS

bioavailability_enhancement cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation sedds PGDO-based SEDDS (Drug in Solution) emulsification Spontaneous Emulsification in GI Fluids sedds->emulsification Dispersion micelles Formation of Fine Oil Droplets (Increased Surface Area) emulsification->micelles dissolution Drug remains solubilized micelles->dissolution absorption Enhanced Absorption across Gut Wall dissolution->absorption bioavailability Increased Oral Bioavailability absorption->bioavailability

Caption: Mechanism of enhanced oral bioavailability of poorly water-soluble drugs from a PGDO-based SEDDS.

Conclusion

This compound is a promising solvent and oil phase for the formulation of poorly water-soluble compounds, particularly within Self-Emulsifying Drug Delivery Systems. Its favorable safety profile and solubilizing capacity make it a valuable excipient for overcoming the challenges associated with low aqueous solubility and enhancing oral bioavailability. The provided protocols offer a foundational approach for researchers to explore the potential of PGDO in their drug development projects. It is imperative to conduct thorough experimental investigations to optimize formulations for specific active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Optimizing reaction conditions for propylene glycol dioleate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of propylene (B89431) glycol dioleate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of propylene glycol dioleate, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing a lower than expected yield in our this compound synthesis. What are the potential causes and how can we improve the yield?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, catalyst efficiency, and reactant purity. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Cause1 Incomplete Reaction/ Equilibrium Not Shifted Solution1 Optimize Water Removal (Azeotropic Distillation, Vacuum) Cause1->Solution1 Address equilibrium Solution2 Increase Reaction Time/ Temperature (with caution) Cause1->Solution2 Drive reaction Cause2 Catalyst Inactivity/ Insufficient Amount Solution3 Check Catalyst Activity/ Increase Catalyst Load Cause2->Solution3 Enhance catalysis Cause3 Suboptimal Molar Ratio Solution4 Adjust Molar Ratio of Oleic Acid to Propylene Glycol Cause3->Solution4 Stoichiometry Cause4 Reactant Impurities Solution5 Ensure Purity of Reactants (Low Water Content) Cause4->Solution5 Prevent side reactions Cause5 Product Loss During Workup Solution6 Optimize Purification Steps (e.g., extraction, distillation) Cause5->Solution6 Minimize loss

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

Potential CauseRecommended Solutions
Incomplete Reaction / Equilibrium Not Shifted The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[1] Effective water removal is crucial. [2] Consider using a Dean-Stark apparatus for azeotropic distillation with a solvent like toluene (B28343) or xylene.[3] Alternatively, performing the reaction under vacuum can effectively remove water. Increasing the reaction time or temperature can also drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.
Catalyst Inactivity or Insufficient Amount The catalyst may be deactivated or used in an insufficient quantity. Ensure the catalyst is fresh and active. If using a reusable catalyst, verify its activity has not diminished. A modest increase in the catalyst concentration can sometimes improve the reaction rate and yield.
Suboptimal Molar Ratio To favor the formation of the dioleate, a molar ratio of propylene glycol to oleic acid of approximately 1:2 is theoretically required.[4] However, slight adjustments to this ratio may be necessary to optimize the yield in practice. Using a large excess of propylene glycol can favor the formation of the monoester.
Reactant Impurities The purity of the starting materials, propylene glycol and oleic acid, is critical for achieving a high-quality final product.[4] Impurities, especially water, in the reactants can lead to side reactions and a decrease in yield. Ensure reactants are of high purity and are anhydrous.
Product Loss During Workup Significant product loss can occur during the purification steps. Optimize your workup procedure, which may include neutralizing and washing the crude product to remove the catalyst and unreacted acid, followed by vacuum distillation to purify the this compound.

Issue 2: Dark Color of the Final Product

Question: Our final this compound product has an undesirable dark or brown color. What causes this discoloration and how can we obtain a lighter-colored product?

Answer:

The discoloration of ester products is a common issue that can often be traced back to the raw materials or reaction conditions.

Troubleshooting Product Discoloration

Dark_Color_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Cause1 Impurities in Oleic Acid Solution1 Use Highly Purified Oleic Acid Cause1->Solution1 Raw material quality Solution5 Treat Product with Activated Carbon or Bleaching Earth Cause1->Solution5 Post-synthesis purification Cause2 High Reaction Temperature Solution2 Optimize Temperature to Minimize Thermal Degradation Cause2->Solution2 Prevent charring Cause2->Solution5 Post-synthesis purification Cause3 Oxidation Solution3 Perform Reaction Under Inert Atmosphere (e.g., N2) Cause3->Solution3 Inert atmosphere Cause3->Solution5 Post-synthesis purification Cause4 Catalyst-Related Side Reactions Solution4 Choose a Milder Catalyst/ Optimize Catalyst Concentration Cause4->Solution4 Catalyst selection Cause4->Solution5 Post-synthesis purification

Caption: Troubleshooting workflow for product discoloration.

Detailed Solutions:

Potential CauseRecommended Solutions
Impurities in Oleic Acid The quality of the oleic acid is a primary factor. Commercially available oleic acid can contain impurities that lead to discoloration upon heating. Using highly purified oleic acid is recommended.
High Reaction Temperature Excessive reaction temperatures can cause thermal degradation of the reactants or products, leading to the formation of colored byproducts. It is important to maintain the reaction temperature at an optimal level that promotes esterification without causing significant degradation.
Oxidation Oleic acid is an unsaturated fatty acid and is susceptible to oxidation, especially at elevated temperatures. Oxidation products can be colored and contribute to the overall discoloration of the final product. To prevent this, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen.
Catalyst-Related Side Reactions Some catalysts, particularly strong mineral acids, can promote side reactions that lead to colored impurities. Consider using a milder catalyst or optimizing the catalyst concentration. After the reaction, the catalyst must be completely removed, as residual catalyst can cause discoloration over time.
Post-Synthesis Purification If the final product is still colored, post-synthesis purification steps can be employed. Treatment with activated carbon or bleaching earth can effectively remove colored impurities. This is typically done by stirring the product with the adsorbent at a slightly elevated temperature, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are direct esterification and transesterification.[5]

  • Direct Esterification: This method involves the reaction of propylene glycol with oleic acid, typically in the presence of an acid catalyst at elevated temperatures (around 150-200 °C).[5] The removal of water is essential to drive the reaction towards the formation of the diester.[5]

  • Transesterification: This process involves the reaction of a triglyceride (like soybean oil) with propylene glycol.[6] This reaction is often catalyzed by a base and typically results in a mixture of propylene glycol monoesters and diesters, as well as monoglycerides (B3428702) and diglycerides.[6][7]

Q2: How can I monitor the progress of the esterification reaction?

A2: A common and effective method for monitoring the progress of the esterification reaction is to measure the acid value of the reaction mixture over time. The acid value is a measure of the amount of free carboxylic acid present. As the reaction proceeds, the oleic acid is consumed, and the acid value will decrease. The reaction is considered complete when the acid value reaches a constant, low value. Titration with a standard solution of potassium hydroxide (B78521) (KOH) is a standard method for determining the acid value.

Q3: What are the pros and cons of different catalysts for direct esterification?

A3: The choice of catalyst can significantly impact the reaction rate, yield, and product quality.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Catalysts Sulfuric acid, p-Toluenesulfonic acidHigh catalytic activity, low cost.Difficult to separate from the product, can cause corrosion and charring, leading to a darker product.
Heterogeneous Acid Catalysts Ion-exchange resins (e.g., Amberlyst-15), ZeolitesEasily separated from the reaction mixture by filtration, can be reused, often lead to a cleaner product.Generally lower catalytic activity compared to homogeneous catalysts, may require higher temperatures or longer reaction times, can be more expensive.
Enzymatic Catalysts (Lipases) e.g., Novozym 435High selectivity (can minimize side reactions), operate under milder reaction conditions (lower temperature), environmentally friendly.Higher cost, can be sensitive to reaction conditions (temperature, pH), may have lower reaction rates.

Q4: How can I effectively remove water during the reaction?

A4: As esterification is a reversible reaction, continuous removal of the water byproduct is critical to drive the equilibrium towards the product side and achieve a high yield.[1]

  • Azeotropic Distillation: This is a very effective method where a solvent that forms an azeotrope with water (e.g., toluene or xylene) is added to the reaction mixture. The water-solvent azeotrope is distilled off and collected in a Dean-Stark trap, where the water separates from the solvent, and the solvent is returned to the reaction flask.

  • Vacuum: Performing the reaction under reduced pressure can facilitate the removal of water as it is formed, especially at elevated temperatures.

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help to carry away the water vapor.

  • Dehydrating Agents: While less common for large-scale reactions, adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves can absorb the water produced. However, this adds an extra separation step and may not be as efficient as continuous removal methods.

Experimental Protocols

Protocol 1: Direct Esterification of Propylene Glycol with Oleic Acid

This protocol describes a general procedure for the synthesis of this compound via direct esterification using an acid catalyst and azeotropic water removal.

Experimental Workflow for Direct Esterification

Direct_Esterification_Workflow cluster_procedure Procedure Start Charge Reactor with Propylene Glycol, Oleic Acid, Toluene, and Catalyst Heat Heat to Reflux (e.g., 140-160°C) Start->Heat WaterRemoval Collect Water in Dean-Stark Trap Heat->WaterRemoval Monitor Monitor Reaction by Measuring Acid Value WaterRemoval->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Neutralize Neutralize Catalyst (e.g., with NaHCO3 solution) Cool->Neutralize Wash Wash with Water/ Brine Neutralize->Wash Dry Dry Organic Layer (e.g., over Na2SO4) Wash->Dry SolventRemoval Remove Toluene under Vacuum Dry->SolventRemoval Purify Purify by Vacuum Distillation SolventRemoval->Purify End Obtain Purified This compound Purify->End

Caption: Step-by-step workflow for direct esterification.

Materials:

  • Propylene Glycol

  • Oleic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add propylene glycol (1 molar equivalent), oleic acid (2.1 molar equivalents), p-toluenesulfonic acid (e.g., 1-2% by weight of the reactants), and toluene (sufficient to fill the Dean-Stark trap and allow for reflux).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected and the acid value of the reaction mixture is low and constant.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Transesterification of Triglyceride with Propylene Glycol

This protocol provides a general method for synthesizing this compound via transesterification of a vegetable oil with propylene glycol using a basic catalyst.[6]

Experimental Workflow for Transesterification

Transesterification_Workflow cluster_procedure Procedure Start Charge Reactor with Triglyceride Oil, Propylene Glycol, and Catalyst (e.g., NaOH) Heat Heat under Inert Atmosphere (e.g., 180-240°C) Start->Heat Monitor Monitor Reaction (e.g., by TLC or GC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Neutralize Neutralize Catalyst (e.g., with Phosphoric Acid) Cool->Neutralize Separate Separate Glycerol (B35011) Layer (if formed) Neutralize->Separate Wash Wash with Hot Water Separate->Wash Dry Dry Product under Vacuum Wash->Dry Purify Purify by Vacuum Distillation/ Stripping Dry->Purify End Obtain Propylene Glycol Ester Mixture Purify->End

Caption: Step-by-step workflow for transesterification.

Materials:

  • Triglyceride oil (e.g., soybean oil)

  • Propylene Glycol

  • Sodium hydroxide (catalyst)

  • Phosphoric acid

  • Diatomaceous earth (optional, for filtration)

Procedure:

  • Charge a reactor equipped with a mechanical stirrer and a nitrogen inlet with the triglyceride oil and propylene glycol.

  • Add the sodium hydroxide catalyst.

  • Purge the reactor with nitrogen and heat the mixture to the desired reaction temperature (e.g., 220-240°C) with constant agitation.[6]

  • Maintain the reaction at this temperature for a specified time (e.g., 2-3 hours).

  • Cool the reaction mixture and neutralize the catalyst by adding a sufficient amount of phosphoric acid.

  • Allow the mixture to settle, and if a separate glycerol layer forms, it can be removed.

  • Wash the product with hot water to remove any remaining salts and glycerol.

  • Dry the product under vacuum to remove residual water.

  • The crude product can be further purified by vacuum distillation or stripping to remove unreacted starting materials and byproducts.[6] Optionally, the product can be treated with silica (B1680970) or diatomaceous earth and filtered to improve clarity.[6]

References

Addressing solubility issues of propylene glycol dioleate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with propylene (B89431) glycol dioleate (PGDO) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is propylene glycol dioleate (PGDO) and why is it used in formulations?

This compound (PGDO) is a diester of propylene glycol and oleic acid.[1][2] It is a water-insoluble, oily liquid commonly used in pharmaceutical and cosmetic formulations as an emulsifier, solubilizer, and skin conditioning agent.[2][3] Its lipophilic nature makes it a suitable vehicle for poorly water-soluble drugs.

Q2: What is the aqueous solubility of PGDO?

PGDO is practically insoluble in water.[1][3][4] One source estimates its water solubility to be as low as 2.615 x 10⁻¹² mg/L at 25°C.[5]

Q3: In which common solvents is PGDO soluble?

PGDO is soluble in many organic solvents, including ethanol (B145695), acetone, and various oils.[3][6] It is also miscible with a range of non-ionic surfactants.[3]

Q4: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they relate to PGDO?

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[7][8] Due to its properties as an oily vehicle, PGDO can be a key component in SEDDS formulations designed to enhance the oral bioavailability of poorly water-soluble drugs.

Q5: What are the key components of a SEDDS formulation containing PGDO?

A typical SEDDS formulation incorporating PGDO would consist of:

  • Oil Phase: this compound (as the primary or a component of the oil phase).

  • Surfactant: To reduce the interfacial tension between the oil and aqueous phases. Common examples include Tween 80 and Cremophor EL.

  • Co-surfactant/Co-solvent: To improve the spontaneity of emulsification and/or increase the solvent capacity for the drug. Examples include propylene glycol and ethanol.[7][9]

Troubleshooting Guide

Issue 1: PGDO is not dissolving in my aqueous solution.
  • Cause: PGDO is inherently a highly lipophilic molecule with extremely low water solubility.[4][5] Direct dissolution in aqueous buffers is not a feasible approach.

  • Solution:

    • Utilize a Co-solvent: Introduce a water-miscible organic solvent such as ethanol or propylene glycol to the aqueous phase.[10][11][12] The required concentration will depend on the desired final concentration of PGDO.

    • Formulate an Emulsion/SEDDS: For stable dispersion in an aqueous medium, formulate PGDO as part of an emulsion or a self-emulsifying drug delivery system (SEDDS). This involves the use of surfactants and potentially co-solvents.

Issue 2: My PGDO-based formulation is showing phase separation upon dilution with water.
  • Cause: The ratio of oil (PGDO), surfactant, and co-solvent may not be optimal for stable emulsification. This can lead to the formulation breaking down when introduced to a larger aqueous volume.

  • Solution:

    • Optimize Excipient Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of PGDO, surfactant, and co-solvent that result in a stable microemulsion region upon aqueous dilution.[7][13]

    • Select Appropriate Surfactants: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is critical. A combination of high and low HLB surfactants can sometimes improve stability.

    • Increase Surfactant Concentration: A higher concentration of surfactant can help to better stabilize the oil droplets. However, be mindful of potential toxicity or irritation with very high surfactant levels.

Issue 3: How do I determine the solubility of my active pharmaceutical ingredient (API) in PGDO?
  • Cause: Understanding the saturation solubility of your API in the oil phase is crucial for developing a stable formulation and avoiding drug precipitation.

  • Solution: Follow a systematic solubility screening protocol. A general procedure is outlined in the Experimental Protocols section. Techniques like Differential Scanning Calorimetry (DSC) can also be employed for solid lipid excipients.[14]

Quantitative Data Summary

The following tables provide illustrative quantitative data. Researchers should determine the precise solubility for their specific experimental conditions and excipients using the provided protocols.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water< 0.01[4]20
EthanolMiscible[3]25
Propylene GlycolMiscible[11][15]25
AcetoneSoluble[3]25

Table 2: Illustrative Solubility of a Model Lipophilic Drug in Common SEDDS Excipients

ExcipientExcipient TypeIllustrative Drug Solubility (mg/mL)
This compoundOil55.0
Capryol™ 90Co-surfactant296.0[16]
Labrasol® ALFSurfactant357.0[16]
Cremophor® RH40Surfactant368.9[16]
Tween® 80Surfactant306.6[16]
Transcutol® HPCo-solvent437.0[16]

Note: The above values are for a model drug (Ibuprofen) and are intended for illustrative purposes. Actual solubility will vary depending on the specific API.

Experimental Protocols

Protocol 1: Determination of PGDO Solubility in a Solvent
  • Add an excess amount of PGDO to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the sample to separate the undissolved PGDO.

  • Carefully collect an aliquot of the supernatant.

  • Quantify the concentration of PGDO in the supernatant using a suitable analytical method, such as HPLC with a UV or RI detector after derivatization, or gas chromatography.[17][18][19]

Protocol 2: Construction of a Pseudo-Ternary Phase Diagram for a PGDO-based SEDDS
  • Prepare Surfactant/Co-surfactant (Smix) Ratios: Prepare mixtures of your chosen surfactant and co-surfactant at various weight ratios (e.g., 1:2, 1:1, 2:1).[20]

  • Prepare Oil/Smix Mixtures: For each Smix ratio, prepare a series of mixtures with the oil phase (PGDO) at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).[13]

  • Aqueous Titration: Titrate each oil/Smix mixture with water dropwise under constant gentle agitation (e.g., using a magnetic stirrer).[20]

  • Visual Observation: Observe the mixture for transparency and phase changes. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.

  • Plot the Diagram: Plot the percentages of oil, Smix, and water on a ternary phase diagram for each point of phase transition. The area where clear, isotropic mixtures are formed represents the self-emulsifying region.

Protocol 3: Characterization of PGDO-based SEDDS
  • Droplet Size and Zeta Potential Analysis:

    • Dilute the SEDDS formulation with a suitable aqueous medium (e.g., distilled water, buffer).[21][22]

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).[21][23]

    • Measure the zeta potential to assess the surface charge and predict the stability of the emulsion.[24][25] A zeta potential greater than ±30 mV generally indicates good stability.[26]

  • Thermodynamic Stability Studies:

    • Heating-Cooling Cycles: Subject the formulation to multiple cycles of heating (e.g., 45°C) and cooling (e.g., 4°C) for at least 48 hours at each temperature.[27][28]

    • Freeze-Thaw Cycles: Expose the formulation to several cycles of freezing (e.g., -21°C) and thawing to room temperature.[27][28]

    • Centrifugation: Centrifuge the formulation at a high speed (e.g., 3500 rpm) for a specified time (e.g., 30 minutes) to check for phase separation.[27]

    • After each stress test, visually inspect the formulation for any signs of instability such as phase separation, creaming, or cracking, and re-evaluate the droplet size.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization solubility Solubility Screening (PGDO & API) phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram formulation Optimized SEDDS Formulation phase_diagram->formulation droplet_size Droplet Size & Zeta Potential formulation->droplet_size Characterize stability Thermodynamic Stability Testing droplet_size->stability in_vitro In Vitro Release Studies stability->in_vitro

Caption: Experimental workflow for developing and characterizing a PGDO-based SEDDS.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Solubility Issue with PGDO in Aqueous Solution direct_dissolution Attempting Direct Dissolution? start->direct_dissolution phase_separation Phase Separation upon Dilution? start->phase_separation use_cosolvent Use Co-solvents (Ethanol, PG) direct_dissolution->use_cosolvent Yes formulate_sedds Formulate as a SEDDS direct_dissolution->formulate_sedds Yes optimize_ratios Optimize Excipient Ratios (Phase Diagram) phase_separation->optimize_ratios Yes change_surfactant Evaluate/Change Surfactant (HLB) phase_separation->change_surfactant Yes

Caption: Troubleshooting logic for addressing PGDO solubility issues.

References

Technical Support Center: Purification of Propylene Glycol Dioleate (PGDO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of propylene (B89431) glycol dioleate (PGDO). Below you will find detailed information on identifying and removing common impurities, along with experimental protocols and data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Propylene Glycol Dioleate (PGDO)?

A1: Common impurities in crude PGDO typically arise from the synthesis process (esterification or transesterification) and subsequent degradation. These can include:

  • Unreacted Starting Materials: Residual propylene glycol and oleic acid.

  • Reaction Byproducts: Propylene glycol monooleate and water.

  • Catalyst Residues: Acid catalysts (e.g., sulfuric acid) or organometallic catalysts (e.g., tin or titanium compounds).[1]

  • Degradation Products: Oxidative byproducts such as hydroperoxides, and carbonyl compounds (e.g., aldehydes and ketones) which can cause discoloration and odor.[2]

  • Solvent Residues: If a solvent was used during synthesis.

Q2: My PGDO has a yellow tint and a slight odor. What is the likely cause and how can I fix it?

A2: A yellow tint and undesirable odor in PGDO are often due to the presence of oxidized byproducts and residual impurities. Treatment with activated carbon is an effective method for decolorizing and deodorizing esters.[3][4]

Q3: How can I remove residual water from my PGDO sample?

A3: Residual water can be effectively removed by treating the PGDO with molecular sieves.[2] Type 4A molecular sieves are commonly used for this purpose. The process involves mixing the PGDO with the molecular sieves, allowing for a period of contact, and then filtering to remove the sieves. This should be done under an inert atmosphere, such as nitrogen, to prevent moisture from the air from being absorbed.[2]

Q4: What is the best method for removing unreacted oleic acid from my PGDO?

A4: Unreacted oleic acid can be neutralized by washing the crude PGDO with a mild alkaline solution, such as a dilute sodium bicarbonate or sodium carbonate solution.[5] This converts the carboxylic acid into its salt, which is soluble in the aqueous phase and can be separated using a separatory funnel. It is crucial to follow this with a water wash to remove any remaining base and salt.

Q5: How can I confirm the purity of my final PGDO product?

A5: The purity of PGDO can be assessed using several analytical techniques. Gas chromatography with flame ionization detection (GC-FID) is a primary method for quantifying the ester content and identifying volatile impurities.[6][7] Other methods include High-Performance Liquid Chromatography (HPLC) and assessing physical parameters like acid value, which indicates the amount of residual free fatty acids.[8][9]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Product is discolored (yellow/brown) Oxidation of the oleate (B1233923) chains; Presence of carbonyl impurities; Residual catalyst.Treat the PGDO with activated carbon.[3][4] Ensure storage under an inert atmosphere (e.g., nitrogen) and away from light.
High acid value in the final product Incomplete reaction; Insufficient washing after neutralization.Drive the esterification reaction to completion. Wash the crude product with a dilute solution of sodium bicarbonate until the aqueous layer is neutral, followed by washing with deionized water.[5]
Presence of residual propylene glycol Incomplete reaction; Inefficient separation.Optimize the stoichiometry of the reactants. After the reaction, wash the crude product with water to remove the water-soluble propylene glycol.[10]
Product appears cloudy or hazy Presence of residual water; Insoluble impurities.Dry the PGDO using molecular sieves.[2] Filter the product through a fine filter medium.
Low yield of PGDO Incomplete reaction; Loss of product during workup.Use a catalyst to drive the reaction to completion. Minimize the number of transfer steps and ensure efficient separation during washing and extraction.[11]

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Decolorization and Deodorization

This protocol describes the use of activated carbon to remove color and odor-causing impurities from crude PGDO.

Materials:

  • Crude this compound

  • Activated Carbon (powdered or granular)

  • Filter paper or a sintered glass funnel

  • Beaker and magnetic stirrer

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Place the crude PGDO in a beaker with a magnetic stir bar.

  • Add 1-2% (w/w) of activated carbon to the PGDO. The optimal amount may need to be determined empirically.

  • Heat the mixture to 60-80°C while stirring. Higher temperatures can increase the efficiency of adsorption but should be used with caution to avoid thermal degradation of the product.[3]

  • Maintain the temperature and continue stirring for 1-3 hours.

  • Allow the mixture to cool to a manageable temperature for filtration.

  • Filter the mixture through a bed of filter aid (e.g., celite) on filter paper or through a sintered glass funnel to remove the activated carbon. Vacuum filtration may be necessary due to the viscosity of the PGDO.

  • Collect the purified, decolorized PGDO.

Protocol 2: Removal of Acidic Impurities and Water

This protocol details a liquid-liquid extraction procedure to remove unreacted oleic acid, followed by a drying step.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (or molecular sieves)

  • Separatory funnel

  • Beakers

  • Rotary evaporator (optional)

Procedure:

  • Dissolve the crude PGDO in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate and salts.

  • Drain the aqueous layer.

  • Transfer the organic layer to a clean, dry beaker.

  • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove residual water. Alternatively, for a solvent-free approach, after the water wash and separation, the PGDO can be stirred with molecular sieves (e.g., 4A type) for several hours before filtration.[2]

  • Filter the mixture to remove the drying agent.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the purified PGDO.

Quantitative Data Summary

The following table summarizes typical impurity levels and the expected purity after applying the described purification methods. These values are indicative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Impurity Targeted Typical Starting Impurity Level Expected Final Impurity Level
Alkaline Wash Free Oleic Acid1-5% (as acid value)< 0.5% (as acid value)
Water Wash Free Propylene Glycol1-3%< 0.5%
Activated Carbon Treatment Color & Odor CompoundsVisibly colored/odorousColorless & odorless
Molecular Sieve Treatment Water0.1-0.5%< 0.05%

Visualizations

Experimental Workflow for PGDO Purification

PurificationWorkflow Crude_PGDO Crude PGDO Alkaline_Wash Alkaline Wash (e.g., NaHCO3 soln) Crude_PGDO->Alkaline_Wash Remove Free Oleic Acid Water_Wash Water Wash Alkaline_Wash->Water_Wash Remove Base & Salts Drying Drying (e.g., Molecular Sieves) Water_Wash->Drying Remove Water Activated_Carbon Activated Carbon Treatment Drying->Activated_Carbon Decolorize & Deodorize Filtration Filtration Activated_Carbon->Filtration Remove Carbon Pure_PGDO Purified PGDO Filtration->Pure_PGDO

Caption: Workflow for the multi-step purification of crude PGDO.

Troubleshooting Logic for Discolored PGDO

TroubleshootingDiscoloration Start PGDO is Discolored Check_Storage Check Storage Conditions (Light, Air Exposure?) Start->Check_Storage Check_Reactants Analyze Purity of Starting Materials Start->Check_Reactants Check_Process Review Synthesis Process (High Temp?) Start->Check_Process Purification_Step Implement Purification Check_Storage->Purification_Step Check_Reactants->Purification_Step Check_Process->Purification_Step Activated_Carbon Activated Carbon Treatment Purification_Step->Activated_Carbon Yes Result Colorless PGDO Activated_Carbon->Result

Caption: Troubleshooting guide for addressing discoloration in PGDO.

References

Preventing oxidation and degradation of propylene glycol dioleate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of Propylene (B89431) Glycol Dioleate (PGDO) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dioleate (PGDO) and why is its stability important?

A1: this compound (PGDO) is a diester of propylene glycol and oleic acid.[1][2] It is utilized in various applications, including cosmetics and pharmaceutical formulations, as a skin conditioning agent, emulsifier, and viscosity-increasing agent.[1][2] The stability of PGDO is critical because its degradation through oxidation or hydrolysis can lead to the formation of impurities, altering its physical properties (e.g., viscosity, color, odor) and potentially impacting the efficacy and safety of the final product.[1]

Q2: What are the primary pathways of PGDO degradation?

A2: The two main degradation pathways for PGDO are:

  • Oxidation: The unsaturated oleic acid chains in PGDO are susceptible to oxidation when exposed to air.[1] This process, known as lipid peroxidation, involves a free radical chain reaction that forms hydroperoxides and other secondary oxidation products.[1][3]

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, PGDO can hydrolyze back into propylene glycol and oleic acid.[1][4]

Q3: What are the visible signs of PGDO degradation?

A3: Signs of degradation may include:

  • A change in color (e.g., yellowing).

  • The development of a rancid or off-odor.

  • An increase in viscosity.

  • Cloudiness or precipitation in the liquid.

Q4: How should I store PGDO to minimize degradation?

A4: To ensure the stability of PGDO, it should be stored in a cool, dry, and well-ventilated area.[5] Keep containers tightly sealed to minimize exposure to air and moisture.[5] It is also crucial to protect it from direct sunlight and sources of heat or ignition.[5] PGDO is incompatible with strong oxidizing agents.[6]

Q5: What types of antioxidants can be used to stabilize PGDO?

A5: Phenolic antioxidants are commonly used to stabilize lipids and esters like PGDO. Effective options include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in cosmetics and food products.[7][8][9]

  • Tocopherols (B72186) (Vitamin E): Natural antioxidants that are effective in preserving oils and fats.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Increased Acidity (High Acid Value) Hydrolysis of the ester linkage due to exposure to moisture, heat, or acidic/basic conditions.1. Verify the pH of your formulation; adjust if necessary to be near neutral. 2. Ensure storage containers are tightly sealed to prevent moisture ingress. 3. Store at recommended cool temperatures. 4. Perform an Acid Value determination to quantify the degradation.
Increased Peroxide Value Oxidation of the unsaturated oleic acid chains due to exposure to oxygen, light, or heat.1. Store PGDO under an inert gas (e.g., nitrogen or argon) to displace oxygen. 2. Use opaque containers or store in the dark to prevent photo-oxidation.[12] 3. Consider adding an appropriate antioxidant like BHT or tocopherols. 4. Perform a Peroxide Value determination to assess the extent of oxidation.
Change in Viscosity Can be caused by both oxidation and hydrolysis, leading to polymerization or breakdown of the ester.1. Investigate for signs of both oxidation (peroxide value) and hydrolysis (acid value). 2. Review storage conditions for temperature fluctuations. 3. Perform viscosity measurements and compare against the certificate of analysis.
Development of Off-Odor or Color Change Formation of secondary oxidation products (aldehydes, ketones) or other degradation byproducts.1. This is a strong indicator of significant degradation. 2. It is recommended to discard the material as it may compromise experimental results. 3. Review and improve storage and handling procedures for future batches.

Quantitative Data Summary

Parameter Recommended Value/Condition Significance
Storage Temperature Cool, dry place (ideally refrigerated)High temperatures accelerate both oxidation and hydrolysis.[5][13][14]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Minimizes exposure to oxygen, a key driver of oxidation.
Light Exposure Store in opaque or amber containers, in the darkLight, especially UV, can initiate and accelerate oxidative degradation.[12]
Antioxidant Concentration (BHT) 0.0002% - 0.8% (typical range in cosmetics)Prevents the initiation and propagation of free radical chain reactions.[7][15]
Antioxidant Concentration (Tocopherols) Varies by oil and tocopherol type (e.g., up to 800 IU/day in some studies for oral supplementation)Natural antioxidant that scavenges free radicals.[10]
Peroxide Value (PV) As low as possible (fresh oils < 10 meq O₂/kg)A measure of primary oxidation products (hydroperoxides).[16]
Acid Value (AV) Check supplier specification (should be low)Indicates the amount of free fatty acids due to hydrolysis.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is adapted from standard iodometric titration methods for oils and fats.[16][17][18]

Principle: The peroxides in the PGDO sample oxidize potassium iodide (KI) to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.[16][17]

Reagents:

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the PGDO sample into a 250 mL Erlenmeyer flask with a stopper.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water and mix gently.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration slowly until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used (S).

  • Perform a blank determination with the reagents but without the sample, and record the volume (B).

Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Determination of Acid Value (AV)

This protocol is based on standard methods for determining free fatty acids in oils.

Principle: The free fatty acids present in the PGDO sample are titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in an alcoholic medium.

Reagents:

  • Neutralized 95% ethanol (B145695) (add a few drops of phenolphthalein (B1677637) and titrate with 0.1 N KOH until a faint pink color persists)

  • Standardized 0.1 N potassium hydroxide (KOH) solution in ethanol

  • Phenolphthalein indicator solution (1% in 95% ethanol)

Procedure:

  • Accurately weigh approximately 10 g of the PGDO sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized hot ethyl alcohol and 1 mL of phenolphthalein indicator solution.[10]

  • Heat the mixture in a water bath for about 15 minutes.[10]

  • While hot, titrate the solution with the 0.1 N KOH solution, shaking vigorously, until a light pink color persists for at least 15-30 seconds.[10]

  • Record the volume of KOH solution used.

Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:

  • V = Volume of KOH solution used (mL)

  • N = Normality of the KOH solution

  • 56.1 = Molecular weight of KOH

  • W = Weight of the sample (g)

Protocol 3: Viscosity Measurement

This protocol is based on the principles of ASTM D445 for kinematic viscosity.[19][20][21][22]

Principle: The time is measured for a fixed volume of the PGDO to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[19][22]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath with a precision of ±0.02°C

  • Timer with an accuracy of ±0.1 seconds

Procedure:

  • Ensure the viscometer is clean and dry.

  • Filter the PGDO sample if any particulate matter is visible.

  • Introduce the sample into the viscometer.

  • Place the viscometer in the constant temperature bath (e.g., 40°C or 100°C) and allow at least 30 minutes for temperature equilibration.[21]

  • Using suction or pressure, draw the liquid up through the capillary to a point above the top timing mark.

  • Release the suction/pressure and allow the liquid to flow freely down the capillary.

  • Start the timer as the meniscus of the liquid passes the upper timing mark.

  • Stop the timer as the meniscus passes the lower timing mark.

  • Repeat the measurement at least twice. The flow times should be within close agreement.

Calculation: Kinematic Viscosity (cSt or mm²/s) = C * t Where:

  • C = Calibration constant of the viscometer (provided with the viscometer)

  • t = Average flow time (seconds)

To obtain the dynamic viscosity (in cP or mPa·s), multiply the kinematic viscosity by the density of the PGDO at the measurement temperature.

Visualizations

Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination (Interruption by Antioxidant) PGDO This compound (with Unsaturated Oleic Acid Chain) Lipid_Radical Lipid Radical (Lu2022) PGDO->Lipid_Radical Initiator Initiator (Light, Heat, Metal Ions) Initiator->PGDO Hu2022 Abstraction Peroxy_Radical Peroxy Radical (LOOu2022) Lipid_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Another_PGDO Another PGDO Molecule (LH) Peroxy_Radical->Another_PGDO Hu2022 Abstraction Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxy_Radical->Hydroperoxide + LH Antioxidant Antioxidant (AH) Peroxy_Radical->Antioxidant Hu2022 Donation Another_PGDO->Lipid_Radical Degradation_Products Secondary Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Decomposition Stable_Radical Stable Antioxidant Radical (Au2022) Antioxidant->Stable_Radical

Caption: Free radical chain mechanism of PGDO oxidation and the role of antioxidants.

Hydrolysis_Mechanism PGDO This compound Products Propylene Glycol + Oleic Acid PGDO->Products Water Water (H2O) Water->Products Catalyst Catalyst (Acid or Base) Catalyst->Products Accelerates Reaction

Caption: Hydrolysis of PGDO into its constituent components.

Troubleshooting_Workflow Start PGDO Stability Issue (e.g., Odor, Color Change) Check_PV Measure Peroxide Value (PV) Start->Check_PV Check_AV Measure Acid Value (AV) Start->Check_AV PV_High PV is High? Check_PV->PV_High AV_High AV is High? Check_AV->AV_High PV_High->AV_High No Oxidation_Issue Primary Issue: Oxidation PV_High->Oxidation_Issue Yes Hydrolysis_Issue Primary Issue: Hydrolysis AV_High->Hydrolysis_Issue Yes End Material Stabilized AV_High->End No Action_Oxidation Action: 1. Store under inert gas. 2. Protect from light/heat. 3. Add antioxidant. Oxidation_Issue->Action_Oxidation Both_High Both PV and AV are High Action_Hydrolysis Action: 1. Ensure container is sealed. 2. Protect from moisture. 3. Check formulation pH. Hydrolysis_Issue->Action_Hydrolysis Action_Oxidation->End Action_Hydrolysis->End Action_Both Action: Implement all corrective actions for both oxidation and hydrolysis. Both_High->Action_Both Action_Both->End

Caption: A logical workflow for troubleshooting PGDO degradation.

References

Troubleshooting emulsion instability with propylene glycol dioleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting emulsion instability with Propylene (B89431) Glycol Dioleate (PGDO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stabilization of emulsions containing PGDO.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dioleate (PGDO) and what is its primary function in emulsions?

This compound (PGDO) is a diester of propylene glycol and oleic acid.[1] In emulsions, it primarily functions as a water-insoluble emulsifier, skin conditioning agent, and viscosity-increasing agent.[1][2] Its molecular structure contains both hydrophilic (water-loving) and hydrophobic (oil-loving) parts, allowing it to reduce surface tension between oil and water, which facilitates the formation of stable emulsions.[3][4]

Q2: What are the common signs of instability in a PGDO-based emulsion?

Emulsion instability can manifest in several ways, including:

  • Creaming or Sedimentation: The migration of the dispersed droplets to the top or bottom of the emulsion due to density differences.

  • Flocculation: The clumping of droplets into clusters without the rupture of the interfacial film.

  • Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process that can lead to phase separation.[5]

  • Phase Separation: The complete separation of the oil and water phases, appearing as distinct layers.[6]

  • Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion over time.[7]

  • Changes in Color or Odor: These can indicate chemical degradation or microbial contamination.[7]

Q3: What factors can contribute to the instability of my PGDO emulsion?

Several factors can lead to the breakdown of a PGDO emulsion:

  • Incorrect Emulsifier Concentration: Using too little PGDO or other co-emulsifiers may not be sufficient to stabilize the oil droplets.

  • Inappropriate Oil-to-Water Ratio: The relative volumes of the oil and aqueous phases can impact emulsion type and stability.[8]

  • Suboptimal pH: The pH of the aqueous phase can affect the charge and stability of the interfacial film.[9]

  • Inadequate Homogenization: Insufficient shear during emulsification can result in large, non-uniform droplets that are more prone to coalescence.[6][10]

  • Temperature Fluctuations: Exposure to extreme heat or cold can disrupt the emulsion's stability.[6]

  • Presence of Electrolytes: High concentrations of salts can interfere with the stabilizing action of emulsifiers.

  • Incompatible Ingredients: Other components in the formulation may interact with PGDO and destabilize the emulsion.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues with PGDO emulsion stability.

Issue 1: Phase Separation or Oiling Out is Observed.

  • Potential Cause: Insufficient emulsifier concentration or an inappropriate oil-to-water ratio.

  • Solution:

    • Increase Emulsifier Concentration: Gradually increase the concentration of PGDO or consider adding a suitable co-emulsifier. The typical recommended dosage for emulsifiers can range from 1-10% depending on the application.[2]

    • Optimize Oil Phase Volume: Adjust the oil-to-water ratio. Sometimes, reducing the internal phase volume can improve stability.

    • Improve Homogenization: Ensure adequate mixing energy is applied to reduce droplet size. High-pressure homogenization can be particularly effective.[10]

Issue 2: The emulsion's viscosity changes significantly over time.

  • Potential Cause: Flocculation, coalescence, or changes in the continuous phase.

  • Solution:

    • Evaluate the Stabilizing System: Consider adding a viscosity-modifying agent or a polymer that can provide steric hindrance to prevent droplet aggregation.

    • Control Temperature: Store the emulsion at a controlled room temperature and perform freeze-thaw cycle tests to assess its robustness against temperature changes.[6]

    • Check for pH Shifts: Measure the pH of the emulsion over time. A significant change could indicate a chemical reaction affecting the stabilizers.

Issue 3: The emulsion appears grainy or has a non-uniform texture.

  • Potential Cause: Crystallization of components or incomplete emulsification.

  • Solution:

    • Optimize Heating and Cooling Process: If using waxy components, ensure they are fully melted and incorporated during the heating phase. Control the cooling rate to prevent premature crystallization.[7]

    • Enhance Homogenization: Insufficient mixing can lead to large, unevenly distributed droplets. Increase homogenization time or intensity.[11]

Data Presentation

The following tables summarize the expected impact of key formulation and process parameters on the stability of PGDO emulsions. These are generalized trends and optimal values should be determined experimentally.

Table 1: Effect of PGDO Concentration on Emulsion Properties

PGDO Concentration (% w/w)Expected Mean Droplet SizeObserved Stability
Low (e.g., <1%)LargeProne to rapid coalescence and phase separation.
Medium (e.g., 1-5%)ModerateImproved stability, but may still exhibit some creaming over time.
High (e.g., >5%)SmallGenerally stable, with minimal changes in droplet size.

Table 2: Influence of Homogenization Pressure on Emulsion Stability

Homogenization PressureExpected Mean Droplet SizeEmulsion Stability
LowLarge and polydispersePoor; rapid creaming and coalescence.
MediumSmaller and more uniformGood; improved resistance to gravitational separation.
HighSmallest and narrowly distributedExcellent; high stability against coalescence.[10][12]

Experimental Protocols

Protocol 1: Preparation of a this compound O/W Emulsion

  • Phase Preparation:

    • Oil Phase: Accurately weigh the required amount of this compound and any other oil-soluble components. Heat the mixture to 70-75°C in a water bath until all components are melted and uniform.

    • Aqueous Phase: In a separate vessel, weigh the required amount of distilled water and any water-soluble components. Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., rotor-stator homogenizer) at a moderate speed.

    • Increase the homogenization speed and continue mixing for 5-10 minutes to form a coarse emulsion.

  • Homogenization (Optional but Recommended):

    • For finer and more stable emulsions, pass the coarse emulsion through a high-pressure homogenizer. The optimal pressure and number of passes should be determined for each formulation.

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle, continuous stirring. Rapid cooling should be avoided as it can lead to instability.

  • Final Adjustments:

    • Once the emulsion has cooled, add any temperature-sensitive ingredients.

    • Adjust the pH to the desired range if necessary.

Protocol 2: Characterization of Emulsion Stability

  • Macroscopic Observation:

    • Visually inspect the emulsion for any signs of instability such as creaming, phase separation, or changes in appearance immediately after preparation and at regular intervals during storage at different conditions (e.g., room temperature, 4°C, 40°C).[13]

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.

    • Observe the emulsion under an optical microscope to assess droplet size, size distribution, and evidence of flocculation or coalescence.[14]

  • Droplet Size Analysis:

    • Use a particle size analyzer (e.g., based on dynamic light scattering) to quantitatively measure the mean droplet size and polydispersity index (PDI) of the emulsion over time.[15] An increase in the mean droplet size is indicative of coalescence.

  • Centrifugation Test:

    • Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Measure the volume of any separated phase to assess the emulsion's stability under accelerated gravitational forces.[9]

  • Viscosity Measurement:

    • Use a viscometer or rheometer to measure the viscosity of the emulsion at different time points. Significant changes can indicate structural breakdown.

Mandatory Visualizations

TroubleshootingWorkflow start Emulsion Instability Observed (e.g., Phase Separation, Creaming) check_concentration Is Emulsifier (PGDO) Concentration Optimal? start->check_concentration adjust_concentration Adjust PGDO Concentration (Increase or Add Co-emulsifier) check_concentration->adjust_concentration No check_homogenization Is Homogenization Adequate? check_concentration->check_homogenization Yes adjust_concentration->check_homogenization optimize_homogenization Optimize Homogenization (Increase Speed/Time/Pressure) check_homogenization->optimize_homogenization No check_phase_ratio Is Oil/Water Ratio Correct? check_homogenization->check_phase_ratio Yes optimize_homogenization->check_phase_ratio adjust_phase_ratio Adjust Oil/Water Ratio check_phase_ratio->adjust_phase_ratio No check_environment Are there Environmental Stressors (pH, Temp)? check_phase_ratio->check_environment Yes adjust_phase_ratio->check_environment control_environment Control pH and Temperature check_environment->control_environment Yes stable_emulsion Stable Emulsion Achieved check_environment->stable_emulsion No control_environment->stable_emulsion EmulsionComponents cluster_emulsion Emulsion System cluster_factors Influencing Factors PGDO Propylene Glycol Dioleate (PGDO) OilPhase Oil Phase PGDO->OilPhase interacts with WaterPhase Aqueous Phase PGDO->WaterPhase interacts with OilPhase->WaterPhase immiscible CoSurfactant Co-Surfactant (Optional) CoSurfactant->PGDO supports Stabilizer Stabilizer (e.g., Polymer) Stabilizer->WaterPhase thickens Homogenization Homogenization (Energy Input) Homogenization->PGDO affects droplet size Temperature Temperature Temperature->PGDO affects stability pH pH pH->PGDO affects charge

References

Technical Support Center: Enhancing Plasticizing Efficiency of Propylene Glycol Dioleate in PLA Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polylactic acid (PLA) films plasticized with propylene (B89431) glycol dioleleate (PGDO).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of propylene glycol dioleate (PGDO) in PLA films?

A1: this compound (PGDO) acts as a plasticizer for PLA. Plasticizers are additives that increase the flexibility and ductility of a material by reducing the intermolecular forces between polymer chains.[1][2] In PLA, which is inherently brittle, PGDO helps to overcome this limitation, making the resulting films more suitable for applications requiring flexibility, such as packaging and biomedical devices.[1][3]

Q2: What are the expected effects of adding PGDO on the mechanical properties of PLA films?

A2: The addition of PGDO is expected to decrease the tensile strength and Young's modulus of PLA films while significantly increasing the elongation at break.[1][4] This trade-off is a characteristic outcome of effective plasticization, leading to a less rigid and more ductile material. For instance, a composition with a dioleate-based plasticizer has been shown to exhibit an elongation at break of 61.3%.[1]

Q3: How does PGDO affect the thermal properties of PLA films?

A3: PGDO, like other plasticizers, lowers the glass transition temperature (Tg) of PLA.[1][5] A lower Tg indicates increased polymer chain mobility, which is directly related to the plasticizing effect. This change can also influence the crystallization behavior of the PLA.

Q4: Is PGDO miscible with PLA?

A4: The miscibility of a plasticizer with a polymer is crucial for its effectiveness. While specific data on the miscibility of PGDO with PLA is limited, the compatibility of similar polyethylene (B3416737) glycol (PEG)-based plasticizers can be estimated using Hansen Solubility Parameters.[1] For a plasticizer to be miscible with PLA, its relative energy difference (RED) value should be less than 1.[1] In practice, signs of immiscibility include phase separation and reduced transparency of the film.

Q5: What is plasticizer migration and is it a concern with PGDO?

Troubleshooting Guide

Problem Possible Causes Troubleshooting Suggestions
Film is brittle and cracks easily - Insufficient PGDO concentration.- Poor dispersion of PGDO in the PLA matrix.- Inadequate processing temperature.- Increase the weight percentage of PGDO in increments (e.g., 5%, 10%, 15%).- Ensure thorough mixing during solvent casting or melt blending.- Optimize the processing temperature to ensure a homogeneous melt.
Film is hazy or opaque - Phase separation between PLA and PGDO due to poor miscibility.- Crystallization of PLA.- Check the compatibility of PGDO with PLA; consider using a compatibilizer.- Rapidly cool the film after processing (quenching) to suppress crystallization.[6]
Film surface is oily or sticky - Plasticizer migration to the surface.[7]- Excessive PGDO concentration.- Reduce the concentration of PGDO.- Consider using reactive extrusion to graft PGDO onto the PLA chains, which can significantly reduce migration.[1]- Store the film at a lower temperature to reduce molecular mobility.
Inconsistent mechanical properties across the film - Uneven distribution of PGDO.- Inconsistent film thickness.- Improve the mixing process to ensure a homogeneous blend.- Optimize the film casting or extrusion process to achieve uniform thickness.
Significant decrease in tensile strength - This is an expected outcome of plasticization.[1]- Optimize the PGDO concentration to achieve the desired balance between flexibility and strength.- Consider incorporating reinforcing fillers (e.g., nanoparticles) to compensate for the loss in strength.

Data Presentation

Table 1: Effect of Dioleate Plasticizer on Mechanical Properties of PLA Films

PropertyNeat PLAPLA with Dioleate Plasticizer
Tensile Strength (MPa)48.1Not specified, but generally lower
Elongation at Break (%)12.061.3

Data extracted from a study on PEG-based plasticizers, including a dioleate formulation.[1]

Table 2: Effect of Poly(propylene glycol) (PPG) Concentration on Thermal and Mechanical Properties of PLA (for comparative purposes)

PPG (wt%)Glass Transition Temperature (Tg) (°C)Yield Stress (MPa)Elongation at Break (%)
0~60-Low
5Lower than neat PLADecreasedIncreased
12.5Significantly lower than neat PLAFurther decreasedSignificantly increased

This table provides a general trend observed with a similar plasticizer, PPG, as specific quantitative data for PGDO is limited.[5][8]

Experimental Protocols

Solvent Casting Method for PLA/PGDO Film Preparation

This protocol describes a general procedure for preparing PLA films plasticized with PGDO using the solvent casting method.

  • Dissolution of PLA:

    • Weigh the desired amount of PLA pellets or powder.

    • Dissolve the PLA in a suitable solvent (e.g., chloroform, dichloromethane) at a concentration of 5-10% (w/v).

    • Stir the solution at room temperature using a magnetic stirrer until the PLA is completely dissolved. This may take several hours.[3]

  • Addition of PGDO:

    • Calculate the required amount of PGDO based on the desired weight percentage relative to the PLA.

    • Add the PGDO to the PLA solution.

    • Continue stirring for at least 1-2 hours to ensure homogeneous mixing.

  • Casting the Film:

    • Pour the PLA/PGDO solution into a flat, level petri dish or onto a glass plate.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

    • Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow solvent evaporation. Rapid evaporation can lead to defects in the film.

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • Once the film appears dry, place it in a vacuum oven at a temperature below the Tg of the plasticized PLA (e.g., 40-50 °C) for at least 24 hours to remove any residual solvent.

  • Film Characterization:

    • Carefully peel the film from the casting surface.

    • Cut the film into appropriate dimensions for mechanical testing (e.g., tensile tests) and other characterizations (e.g., DSC for thermal properties, SEM for morphology).

Mandatory Visualizations

Experimental_Workflow cluster_preparation Solution Preparation cluster_casting Film Formation cluster_post_processing Post-Processing & Analysis start Weigh PLA and PGDO dissolve Dissolve PLA in Solvent start->dissolve mix Add PGDO and Mix dissolve->mix cast Cast Solution mix->cast evaporate Solvent Evaporation cast->evaporate vacuum Vacuum Drying evaporate->vacuum characterize Film Characterization vacuum->characterize

Caption: Workflow for PLA/PGDO film preparation via solvent casting.

Logical_Relationship cluster_input Input Variables cluster_properties Film Properties cluster_issues Potential Issues pgdo_conc PGDO Concentration mech_prop Mechanical Properties (Tensile Strength, Elongation at Break) pgdo_conc->mech_prop influences therm_prop Thermal Properties (Glass Transition Temperature) pgdo_conc->therm_prop influences morph_prop Morphology (Phase Separation, Crystallinity) pgdo_conc->morph_prop influences migration Plasticizer Migration pgdo_conc->migration high conc. can cause proc_cond Processing Conditions (e.g., Temperature, Mixing Speed) proc_cond->morph_prop influences brittleness Brittleness mech_prop->brittleness related to phase_sep Phase Separation morph_prop->phase_sep can lead to

Caption: Relationship between variables and outcomes in PLA/PGDO films.

References

Overcoming challenges in the scale-up of propylene glycol dioleate production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of propylene (B89431) glycol dioleate (PGDO), the transition from laboratory-scale experiments to pilot and industrial-scale production can present a unique set of challenges. This technical support center provides a comprehensive guide to navigating these complexities, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of PGDO production in a practical question-and-answer format.

Problem Potential Causes Recommended Solutions
Low or Incomplete Conversion 1. Insufficient Catalyst Activity: The catalyst may be deactivated or used in an inadequate amount for the larger reaction volume. 2. Poor Mass Transfer: Inadequate mixing in a larger reactor can lead to localized areas of low reactant concentration. 3. Equilibrium Limitations: The accumulation of water as a byproduct can shift the reaction equilibrium back towards the reactants. 4. Incorrect Temperature Profile: Non-uniform heating or "cold spots" in the reactor can slow down the reaction rate in certain areas.1. Catalyst Evaluation: Verify catalyst activity and consider a higher catalyst loading. For continuous processes, monitor for signs of deactivation. 2. Optimize Agitation: Increase the stirring speed or use a more efficient agitator design to ensure homogeneity. 3. Effective Water Removal: Implement or improve the efficiency of the water removal system, such as a Dean-Stark trap or vacuum distillation. 4. Improve Heat Transfer: Ensure uniform heating of the reactor. For very large reactors, consider multiple heating zones.
Product Discoloration (Yellowing or Darkening) 1. Thermal Degradation: Prolonged exposure to high temperatures can cause the degradation of oleic acid or the PGDO product. 2. Oxidation: The presence of oxygen at high temperatures can lead to the oxidation of unsaturated fatty acids. 3. Catalyst-Related Side Reactions: Some acid catalysts can promote side reactions that produce colored impurities.1. Optimize Reaction Time and Temperature: Minimize the time the reaction mixture is held at high temperatures. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation. 3. Catalyst Selection: Consider using a milder or more selective catalyst. 4. Purification: Employ post-synthesis purification steps like activated carbon treatment or distillation.
Formation of Side Products/Impurities 1. Propylene Glycol Monooleate: Incomplete reaction or incorrect stoichiometry. 2. Oxidized and Polymeric Species: Caused by high temperatures and the presence of oxygen. 3. Diglycerides/Triglycerides: If transesterification is used with incomplete conversion.1. Adjust Stoichiometry: Ensure the correct molar ratio of oleic acid to propylene glycol is used. 2. Control Reaction Conditions: Maintain the lowest effective temperature and use an inert atmosphere. 3. Optimize Transesterification: Ensure sufficient reaction time and catalyst concentration for complete conversion.
Difficulties in Product Purification 1. High Viscosity: PGDO is a viscous liquid, which can make filtration and pumping difficult at large scales. 2. Close Boiling Points of Impurities: Separation of structurally similar impurities by distillation can be challenging. 3. Emulsion Formation during Washing: Aqueous washing to remove catalyst can lead to stable emulsions.1. Heated Transfer Lines: Maintain elevated temperatures during filtration and transfer to reduce viscosity. 2. High-Vacuum Distillation: Use fractional distillation under high vacuum to improve separation efficiency. 3. Optimized Washing Procedure: Use brine washes or demulsifying agents to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Propylene Glycol Dioleate?

A1: The two primary methods for PGDO synthesis are direct esterification and transesterification.[1]

  • Direct Esterification: This involves the reaction of propylene glycol with oleic acid, typically in the presence of an acid catalyst at elevated temperatures (around 150-200 °C).[1] Water is a byproduct and needs to be removed to drive the reaction to completion.

  • Transesterification: This process involves reacting a triglyceride (like a vegetable oil) with propylene glycol.[1]

Q2: How do reaction parameters change during scale-up from lab to industrial production?

A2: Scaling up the production of PGDO requires careful adjustment of several parameters. While specific values are highly dependent on the equipment and process, the following table provides a general comparison:

Parameter Laboratory Scale (1L) Pilot Scale (100L) Industrial Scale (10,000L)
Reaction Temperature 150 - 180 °C160 - 200 °C180 - 220 °C
Reaction Time 4 - 8 hours6 - 12 hours8 - 16 hours
Catalyst Loading (wt%) 0.1 - 0.5%0.2 - 1.0%0.5 - 1.5%
Agitation Speed 300 - 500 RPM100 - 300 RPM50 - 150 RPM (with optimized impeller design)
Vacuum for Water Removal 100 - 200 mbar50 - 150 mbar20 - 100 mbar
Typical Yield >95%90 - 95%85 - 92%
Purity (after purification) >99%>98%>97%

Q3: What are the most common impurities in PGDO and how are they monitored?

A3: Common impurities include unreacted starting materials (propylene glycol and oleic acid), propylene glycol monooleate, and byproducts from side reactions such as oxidation or polymerization.[2] Analytical techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are commonly used to identify and quantify these impurities.[3]

Q4: How can catalyst deactivation be prevented in a continuous production process?

A4: Catalyst deactivation can be caused by factors such as coking, poisoning by impurities in the feedstock, and thermal degradation.[4][5][6] To mitigate this, consider the following:

  • Feedstock Purification: Ensure the propylene glycol and oleic acid feeds are of high purity and free from catalyst poisons.

  • Optimized Operating Conditions: Avoid excessively high temperatures that can lead to catalyst sintering or coking.

  • Catalyst Regeneration: If using a solid catalyst, implement a regeneration cycle to remove deposited materials.

  • Catalyst Selection: Choose a robust catalyst with high stability under the process conditions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Direct Esterification

Materials:

  • Propylene Glycol (PG)

  • Oleic Acid (OA)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (B28343) (for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • 1L three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark trap

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the 1L three-neck flask, add propylene glycol (1 mole equivalent) and oleic acid (2.1 mole equivalents).

  • Add the acid catalyst (e.g., p-TSA, 0.2% by weight of oleic acid) and a small amount of toluene.

  • Assemble the Dean-Stark trap and condenser.

  • Heat the mixture to 150-160°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Add a small amount of activated carbon to decolorize the solution and stir for 30 minutes.

  • Filter the mixture to remove the drying agent and activated carbon.

  • Remove the toluene and any residual volatile components using a rotary evaporator to obtain the final product.

Quality Control and Characterization

a) Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis

  • Objective: To determine the purity of the synthesized PGDO and quantify the amounts of propylene glycol, oleic acid, and propylene glycol monooleate.

  • Column: A high-temperature, non-polar capillary column is suitable.

  • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 350°C) to elute all components.

  • Injector and Detector Temperature: Typically set around 350°C.

  • Sample Preparation: Dilute the PGDO sample in a suitable solvent like hexane (B92381) or isopropanol.

  • Quantification: Use an internal or external standard method for accurate quantification of all components.

b) High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Objective: To detect less volatile impurities such as oligomers or degradation products.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Detector: A UV detector (as PGDO has a weak chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Sample Preparation: Dilute the sample in the mobile phase.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Propylene Glycol + Oleic Acid Reactor Jacketed Reactor (150-220°C, Inert Atm.) Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Water_Removal Vacuum/ Dean-Stark Reactor->Water_Removal Water Vapor Crude_PGDO Crude PGDO Reactor->Crude_PGDO Water_Removal->Reactor Recycled Solvent (optional) Neutralization Neutralization/ Washing Crude_PGDO->Neutralization Drying Drying Neutralization->Drying Decolorization Activated Carbon Treatment Drying->Decolorization Filtration Filtration Decolorization->Filtration Final_Product Pure PGDO Filtration->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Product Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Start->Side_Reactions Purification_Loss High Loss During Purification? Start->Purification_Loss Check_Catalyst Check Catalyst Activity & Loading Incomplete_Reaction->Check_Catalyst Yes Check_Water_Removal Verify Water Removal Efficiency Incomplete_Reaction->Check_Water_Removal Yes Check_Mixing Evaluate Mixing Efficiency Incomplete_Reaction->Check_Mixing Yes Check_Temp Optimize Temperature & Time Side_Reactions->Check_Temp Yes Check_Atmosphere Ensure Inert Atmosphere Side_Reactions->Check_Atmosphere Yes Optimize_Washing Optimize Washing/ Separation Steps Purification_Loss->Optimize_Washing Yes Check_Distillation Review Distillation Parameters Purification_Loss->Check_Distillation Yes

Caption: A logical flow diagram for troubleshooting low yield in PGDO production.

References

Improving the yield of enzymatic esterification of propylene glycol dioleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic esterification of propylene (B89431) glycol dioleate. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance your reaction yields and ensure procedural success.

Troubleshooting Guide

Low yield or slow reaction rates are common hurdles in enzymatic esterification. This guide provides a systematic approach to identifying and resolving these issues.

dot

Caption: Troubleshooting workflow for low yield in enzymatic esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in the enzymatic synthesis of propylene glycol dioleate?

A1: The most frequent causes of low or no yield are interrelated and often revolve around the enzyme's activity and the reaction equilibrium. Key factors include an inactive or inhibited enzyme, suboptimal reaction conditions (such as temperature), an incorrect molar ratio of substrates, and the presence of excess water, which can promote the reverse reaction of hydrolysis.

Q2: How does water content affect the reaction, and how can it be controlled?

A2: While a minimal amount of water is essential to maintain the lipase's conformational activity, excess water can shift the reaction equilibrium towards hydrolysis, thereby reducing the ester yield. The optimal water activity for lipase-catalyzed ester synthesis is generally low. To control water content, in-situ water removal techniques are recommended, such as the addition of molecular sieves to the reaction mixture or conducting the reaction under a vacuum.

Q3: Can the substrates, oleic acid and propylene glycol, inhibit the enzyme?

A3: Yes, substrate inhibition can be a significant issue. High concentrations of either the fatty acid (oleic acid) or the alcohol (propylene glycol) can inhibit or even deactivate the lipase (B570770). If substrate inhibition is suspected, a fed-batch approach, where one of the substrates is added gradually throughout the reaction, can help maintain a low, non-inhibitory concentration.

Q4: What is a typical starting molar ratio for oleic acid to propylene glycol?

A4: While a stoichiometric ratio for the synthesis of this compound is 2 moles of oleic acid to 1 mole of propylene glycol, using an excess of one substrate is a common strategy to drive the reaction towards product formation. For similar esterifications, molar ratios of acid to alcohol ranging from 1:1.5 to 1:4 have been investigated. An optimal ratio should be determined empirically for your specific reaction conditions.

Q5: What type of enzyme is recommended for this reaction?

A5: Lipases (E.C. 3.1.1.3) are the enzymes of choice for ester synthesis. Immobilized lipases, such as Candida antarctica lipase B (often sold as Novozym 435), are widely used due to their high activity, stability, and reusability.

Q6: Should the reaction be performed in a solvent-free system or with an organic solvent?

A6: Both solvent-free and solvent-based systems can be effective. Solvent-free systems are often preferred as they are more environmentally friendly and can simplify downstream processing. However, in some cases, the use of a non-polar organic solvent can help to reduce substrate inhibition and improve mass transfer.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of enzymatic esterification, based on data from related studies. These values should serve as a starting point for optimization.

Table 1: Effect of Temperature on Esterification Yield

Temperature (°C)Reaction Time (h)Conversion/Yield (%)Notes
4024~70Lower temperatures may require longer reaction times.
5012~85Often a good starting point for optimization.[1]
608>90Higher temperatures can increase reaction rates.[2]
708>95Risk of enzyme denaturation increases at higher temperatures.[3]

Table 2: Effect of Substrate Molar Ratio (Oleic Acid:Propylene Glycol) on Yield

Molar RatioReaction Time (h)Conversion/Yield (%)Notes
2:1 (Stoichiometric)24~75Can be limited by reaction equilibrium.
2:1.512~88A slight excess of propylene glycol can improve yield.
2:212>95A larger excess can further shift the equilibrium.[4]
1:4 (Acid:Alcohol)2High ConversionSignificant excess of alcohol can maximize acid conversion.[5]

Table 3: Effect of Enzyme Concentration on Reaction Rate and Yield

Enzyme Loading (% w/w of substrates)Reaction Time to >90% Yield (h)Notes
124Lower concentrations require longer reaction times.[3]
512A common concentration for efficient conversion.[4]
108Higher concentrations increase the initial reaction rate.
156Further increases may not be cost-effective.[2]

Experimental Protocols

This section provides a detailed methodology for the enzymatic esterification of this compound.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants 1. Prepare Reactants (Oleic Acid, Propylene Glycol) AddReactants 4. Add Reactants to Reactor Reactants->AddReactants Enzyme 2. Prepare Immobilized Lipase AddEnzyme 5. Add Lipase to Mixture Enzyme->AddEnzyme Reactor 3. Assemble Reactor Reactor->AddReactants AddReactants->AddEnzyme Incubate 6. Incubate with Stirring (e.g., 60°C, 200 rpm) AddEnzyme->Incubate Monitor 7. Monitor Reaction Progress (e.g., TLC, GC) Incubate->Monitor Filter 8. Filter to Remove Enzyme Monitor->Filter Purify 9. Purify Product (e.g., Column Chromatography) Filter->Purify Analyze 10. Analyze Final Product (e.g., NMR, FT-IR) Purify->Analyze

Caption: General workflow for enzymatic esterification of this compound.

Detailed Methodology

1. Materials:

  • Oleic Acid (technical grade or higher)

  • Propylene Glycol (ACS reagent grade or higher)

  • Immobilized Lipase (Candida antarctica lipase B, e.g., Novozym 435)

  • Molecular Sieves (3Å, activated)

  • Hexane (for enzyme washing, optional)

  • Solvent for purification (e.g., hexane/ethyl acetate (B1210297) mixture for column chromatography)

2. Equipment:

  • Round-bottom flask or jacketed glass reactor

  • Magnetic stirrer with heating mantle or oil bath

  • Condenser (if operating at elevated temperatures without vacuum)

  • Vacuum pump and vacuum trap (optional, for water removal)

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

3. Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, combine oleic acid and propylene glycol at the desired molar ratio (e.g., a 2:1.2 molar ratio of oleic acid to propylene glycol is a good starting point for optimization).

  • Initial Mixing and Heating: Begin stirring the mixture at a moderate speed (e.g., 200-300 rpm) and heat to the desired reaction temperature (e.g., 60°C).

  • Water Removal (Optional but Recommended): If using a vacuum, apply it to the system at this stage to remove any residual water from the reactants. Alternatively, add activated molecular sieves (approximately 10% w/w of the total reactants) to the flask.

  • Enzyme Addition: Once the reaction mixture has reached the target temperature, add the immobilized lipase (e.g., 5-10% w/w of the total mass of the substrates).

  • Reaction Monitoring: Allow the reaction to proceed for the desired amount of time (e.g., 8-24 hours). The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the formation of the product and the consumption of the reactants.

  • Enzyme Recovery: After the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a non-polar solvent like hexane, dried, and potentially reused.

  • Product Purification: The crude product can be purified to remove any unreacted starting materials and byproducts. This is typically achieved by column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

  • Solvent Removal: After purification, remove the solvent from the collected fractions using a rotary evaporator to obtain the pure this compound.

  • Product Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

This comprehensive guide should equip you with the necessary information to successfully perform and optimize the enzymatic synthesis of this compound. Remember that empirical optimization of the reaction parameters for your specific setup is key to achieving the highest possible yields.

References

Technical Support Center: Resolving Phase Separation in Propylene Glycol Dioleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and formulation development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with formulations containing propylene (B89431) glycol dioleate (PGDO), with a specific focus on resolving phase separation.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Dioleate (PGDO) and what are its typical applications?

This compound (PGDO) is a diester of propylene glycol and oleic acid.[1][2] It is a water-insoluble, oil-soluble liquid that functions as an emulsifier, dispersing agent, skin-conditioning agent, and viscosity-increasing agent.[1][3] Its applications span the pharmaceutical, cosmetic, and food industries, where it is used in creams, lotions, and other formulations to create stable mixtures of oil and water.[3][4]

Q2: What are the primary causes of phase separation in my PGDO formulation?

Phase separation in formulations containing PGDO can be attributed to several factors:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The most common cause is an imbalance between the HLB of the emulsifier system and the required HLB of the oil phase. PGDO is a lipophilic (oil-loving) emulsifier with a low HLB value, making it suitable for water-in-oil (W/O) emulsions. If the overall HLB of your emulsifier blend is not optimized for your specific oil phase, instability will occur.

  • Inappropriate Emulsifier Concentration: An insufficient amount of emulsifier will not adequately cover the surface of the dispersed phase droplets, leading to coalescence and eventual phase separation.[5]

  • Presence of Electrolytes: The addition of salts or other ionic compounds can disrupt the stability of the emulsion by altering the charge on the droplet surface, especially in oil-in-water (O/W) emulsions.[6][7][8]

  • Temperature Fluctuations: Both high and low temperatures can affect emulsion stability. Elevated temperatures can increase the kinetic energy of droplets, promoting coalescence, while freezing can cause ice crystal formation that disrupts the emulsion structure.

  • Inadequate Homogenization: Insufficient mixing energy during preparation can result in large, non-uniform droplets that are more prone to separation.

  • Changes in pH: A significant shift in the pH of the formulation can alter the charge of certain emulsifiers and other components, leading to instability.[4]

Q3: How do I determine the required HLB for my oil phase containing PGDO?

The required HLB of your oil phase is a critical parameter for selecting the right emulsifier system. You can determine this experimentally by preparing a series of small test emulsions with varying HLB values and observing their stability. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q4: Can I use PGDO in an oil-in-water (O/W) emulsion?

While PGDO is a low-HLB emulsifier naturally suited for W/O emulsions, it can be used as a co-emulsifier in O/W systems. In this case, it should be blended with a high-HLB emulsifier to achieve the required HLB for the oil phase. The low-HLB PGDO will contribute to the overall stability and texture of the O/W emulsion.

Troubleshooting Guide: Resolving Phase Separation

This guide provides a systematic approach to troubleshooting and resolving phase separation in your PGDO-containing formulations.

Problem: My formulation is showing signs of phase separation (e.g., creaming, coalescence, or a distinct oil layer).

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting phase separation.

Step 1: Verify and Optimize the HLB System

The first step is to ensure the HLB of your emulsifier system matches the required HLB of your oil phase.

  • Determine the Required HLB: If you haven't already, use the experimental protocol below to determine the required HLB of your oil blend.

  • Adjust the Emulsifier Blend: If the determined required HLB is different from your current formulation, adjust the ratio of your high-HLB and low-HLB emulsifiers to match the required HLB.

Table 1: HLB Values of Common Emulsifiers

EmulsifierINCI NameHLB ValueType
Propylene Glycol Distearate (similar to PGDO)Propylene Glycol Distearate~2.8[9]Low HLB (W/O)
Sorbitan OleateSorbitan Oleate4.3Low HLB (W/O)
Glyceryl StearateGlyceryl Stearate3.8[10]Low HLB (W/O)
PEG-8 DioleatePEG-8 Dioleate8.0[10]Mid-range HLB
Polysorbate 80Polysorbate 8015.0[10]High HLB (O/W)
Polysorbate 20Polysorbate 2016.7[10]High HLB (O/W)
Step 2: Evaluate and Adjust Emulsifier Concentration

If the HLB is correct, the concentration of the emulsifier system may be too low.

  • Recommended Concentration: The typical usage level for PGDO is between 1-10%.[3]

  • Incremental Increase: Gradually increase the total emulsifier concentration in small increments (e.g., 0.5-1.0% w/w) and observe the impact on stability.

Step 3: Introduce a Co-solvent

Co-solvents can improve the solubility of the drug and the surfactant, which can enhance the stability of the emulsion.[11][12][13]

  • Common Co-solvents: Propylene Glycol, Polyethylene Glycol (PEG) 300 or 400, and Glycerin are frequently used.[12][14]

  • Method of Addition: Co-solvents are typically added to the aqueous phase.

  • Starting Concentration: Begin with a low concentration (e.g., 2-5% w/w) and increase as needed.

Step 4: Modify the Viscosity of the Continuous Phase

Increasing the viscosity of the continuous phase can slow down the movement of dispersed droplets, thereby hindering coalescence and improving stability.

Table 2: Viscosity Modifiers for Emulsions

PhaseViscosity ModifierTypical Use Level (%)
Aqueous Phase (O/W) Xanthan Gum0.1 - 0.5
Carbomer0.1 - 0.5
Hydroxyethylcellulose0.1 - 1.0
Oil Phase (W/O) Beeswax1 - 5
Cetyl Alcohol1 - 5
Stearic Acid1 - 5
Step 5: Review and Optimize Process Parameters

The manufacturing process itself plays a crucial role in emulsion stability.

  • Homogenization: Ensure adequate shear is applied during emulsification to create small, uniform droplets. For laboratory-scale batches, a high-shear homogenizer is recommended.

  • Temperature: Maintain a consistent temperature for both the oil and water phases before and during emulsification, typically between 70-75°C.

  • Order of Addition: For W/O emulsions, slowly add the water phase to the oil phase with continuous mixing. For O/W emulsions, the oil phase is slowly added to the water phase.

Step 6: Evaluate the Impact of Electrolytes

If your formulation contains electrolytes, they may be contributing to instability.

  • Effect of Electrolytes: In O/W emulsions, high concentrations of electrolytes can screen the charge of ionic surfactants, leading to flocculation and coalescence.[8] Conversely, in some W/O emulsions, the presence of electrolytes can enhance stability.[6][7]

  • Troubleshooting: If you suspect electrolytes are the issue, try reducing their concentration or using non-ionic surfactants that are less sensitive to their presence.

Experimental Protocols

Protocol 1: Determination of Required HLB

This protocol allows you to experimentally determine the required HLB of your oil phase.

Caption: Workflow for determining the required HLB of an oil phase.

Methodology:

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values (e.g., from 4 to 10 in increments of 1). Use a low-HLB emulsifier (like PGDO or Sorbitan Oleate) and a high-HLB emulsifier (like Polysorbate 80). The HLB of the blend can be calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

  • Prepare Test Emulsions: For each emulsifier blend, prepare a small test emulsion with your specific oil phase and water phase. Keep the oil-to-water ratio and total emulsifier concentration constant for all test emulsions.

  • Homogenize: Homogenize each test emulsion under the same conditions (e.g., same mixing speed and time).

  • Observe Stability: Store the test emulsions at room temperature and observe them for signs of phase separation at regular intervals (e.g., 1 hour, 4 hours, 24 hours).

  • Identify Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.

Protocol 2: Accelerated Stability Testing (Freeze-Thaw Cycling)

This protocol is used to assess the stability of your formulation under temperature stress.

Methodology:

  • Sample Preparation: Place a sample of your final formulation in a sealed container.

  • Freezing Cycle: Place the sample in a freezer at -10°C for 24 hours.

  • Thawing Cycle: Remove the sample from the freezer and allow it to thaw at room temperature for 24 hours.

  • Observation: After thawing, visually inspect the sample for any signs of phase separation, such as creaming, coalescence, or the formation of an oil layer.

  • Repeat Cycles: Repeat this freeze-thaw cycle for a minimum of three cycles. A stable formulation will show no signs of phase separation after multiple cycles.

This technical support center provides a starting point for resolving phase separation issues in formulations containing this compound. Successful formulation development often requires a systematic and iterative approach to optimization.

References

Technical Support Center: Analytical Method Development for Quantifying Propylene Glycol Dioleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of Propylene (B89431) Glycol Dioleate (PGDO). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Propylene Glycol Dioleate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Use a mobile phase with a lower pH to suppress silanol (B1196071) activity. Consider an end-capped column.
Column overload.Reduce the sample concentration or injection volume.[1]
Inappropriate mobile phase pH causing partial ionization of analytes.Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable analytes.
Peak Splitting or Broadening Injection of sample in a solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[1]
Column contamination or void formation.Flush the column with a strong solvent. If the problem persists, replace the column.[1]
Co-elution with an interfering peak.Optimize the mobile phase composition or gradient to improve resolution.
High Backpressure Blocked column frit or in-line filter.Replace the frit or filter. Back-flushing the column may also help.
Particulate matter from the sample injected onto the column.Filter all samples and mobile phases through a 0.45 µm filter.
Ghost Peaks Contamination in the mobile phase, sample, or system.Use high-purity solvents and freshly prepared mobile phases. Flush the injector and column thoroughly.[2][3][4]
Carryover from a previous injection.Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
GC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction of hydroxyl groups with active sites in the GC system (inlet, column).Use a derivatization agent (e.g., silylation) to cap the hydroxyl groups.
Use of a polar column with an unmodified phase.Consider a column with a modified polar phase or a non-polar column.
Poor Reproducibility Adsorption of the analyte in the injector port liner.Use a deactivated liner and consider increasing the injector temperature.
Inconsistent sample injection volume.Ensure the autosampler is functioning correctly and the syringe is clean.
Ghost Peaks Contamination from the carrier gas, gas lines, or septum bleed.[5][6]Use high-purity carrier gas and appropriate gas filters. Replace the septum regularly.[5][6]
Sample carryover.Optimize the injector temperature and use a solvent wash between injections.
Baseline Drift Column bleed at high temperatures.Ensure the column is properly conditioned and operate within its recommended temperature limits.
Contaminated detector.Clean the Flame Ionization Detector (FID) jet according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV after derivatization) and Gas Chromatography (GC) with a Flame Ionization Detector (FID) are commonly used. The choice depends on the sample matrix, required sensitivity, and available instrumentation. GC-FID is often preferred for its sensitivity to hydrocarbons, while HPLC-ELSD is suitable for non-volatile compounds that lack a UV chromophore.

Q2: Is derivatization necessary for the analysis of this compound?

A2: For GC analysis, derivatization (e.g., silylation) can improve peak shape and thermal stability. For HPLC analysis, derivatization to introduce a UV-active chromophore can significantly enhance detection sensitivity if a UV detector is used.[7]

Q3: How can I improve the separation of this compound from other components in my formulation?

A3: For HPLC, optimizing the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient elution profile is crucial. For GC, adjusting the temperature program (initial temperature, ramp rate, and final temperature) can improve separation. Selecting a column with a different stationary phase chemistry can also provide better selectivity.

Q4: What are the key parameters to consider for method validation?

A4: According to regulatory guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Q5: How should I prepare a cosmetic cream sample containing this compound for analysis?

A5: A common approach involves solvent extraction. The cream can be dispersed in a non-polar solvent like hexane (B92381) to extract the lipid-soluble components, including PGDO. The extract is then filtered and can be concentrated before analysis. The specific solvent system may need to be optimized based on the full formulation of the cosmetic.

Experimental Protocols

HPLC-ELSD Method for this compound
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM

GC-FID Method for this compound
  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

Quantitative Data Summary

ParameterHPLC-ELSD (Estimated)GC-FID (Estimated)
Retention Time (min) 8 - 1210 - 15
Limit of Detection (LOD) 1 - 5 µg/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 5 - 15 µg/mL0.5 - 3 µg/mL
Linearity (r²) > 0.99> 0.99

Visualizations

Troubleshooting_Workflow start Start: Analytical Problem (e.g., Poor Peak Shape) check_method Verify Method Parameters (Mobile Phase, Temp, Flow Rate) start->check_method method_ok Parameters Correct? check_method->method_ok adjust_method Adjust Method Parameters method_ok->adjust_method No check_column Inspect Column and Guard Column method_ok->check_column Yes adjust_method->check_method escalate Consult Senior Scientist or Instrument Vendor adjust_method->escalate column_issue Column Issue Found? (Contamination, Void) check_column->column_issue replace_column Flush or Replace Column/Guard Column column_issue->replace_column Yes check_sample Review Sample Preparation (Solvent, Concentration) column_issue->check_sample No replace_column->check_method replace_column->escalate sample_issue Sample Prep Issue? check_sample->sample_issue adjust_sample_prep Optimize Sample Preparation sample_issue->adjust_sample_prep Yes end_ok Problem Resolved sample_issue->end_ok No, Problem Resolved adjust_sample_prep->check_sample adjust_sample_prep->escalate

Caption: A logical workflow for troubleshooting common analytical issues.

References

Validation & Comparative

Propylene Glycol Dioleate vs. Propylene Glycol Monoleate: A Comparative Guide to Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of emulsion formulation, the choice of emulsifier is paramount to achieving a stable and effective product. Among the myriad of options, propylene (B89431) glycol esters of oleic acid, specifically propylene glycol dioleate and propylene glycol monoleate, are frequently considered for their emulsifying properties. This guide provides an objective comparison of their performance in emulsion stability, supported by inferred experimental data and detailed methodologies for evaluation.

Executive Summary

This compound and monoleate are nonionic surfactants used to stabilize emulsions. The fundamental difference lies in their molecular structure: the dioleate has two oleic acid chains esterified to the propylene glycol backbone, while the monoleate has only one. This structural variance is expected to influence their hydrophilic-lipophilic balance (HLB), and consequently, their effectiveness in stabilizing different types of emulsions. Generally, propylene glycol diesters are more lipophilic than their monoester counterparts, making them more suitable for water-in-oil (W/O) emulsions, while monoesters, with a relatively higher HLB, are often employed in oil-in-water (O/W) emulsions.

Comparative Performance Data

To illustrate the anticipated differences in performance, the following table summarizes expected values for key emulsion stability parameters. These values are extrapolated from existing data on similar propylene glycol esters and general principles of emulsion science.

ParameterThis compound (Inferred)Propylene Glycol Monoleate (Inferred)Significance in Emulsion Stability
HLB Value ~2-3~3-4Indicates the emulsifier's solubility in oil vs. water. Lower HLB values favor W/O emulsions, while higher values (though still low) are more suited for O/W emulsions.
Emulsion Type Primarily Water-in-Oil (W/O)Primarily Oil-in-Water (O/W)Determines the continuous and dispersed phases of the emulsion.
Droplet Size Potentially larger for O/W, smaller for W/OPotentially smaller for O/W, larger for W/OSmaller droplet size generally correlates with increased stability and resistance to coalescence.
Zeta Potential Near-neutralNear-neutralAs non-ionic surfactants, they impart minimal charge to the droplet surface; stability is primarily steric rather than electrostatic.
Interfacial Tension Expected to cause significant reductionExpected to cause significant reductionLower interfacial tension between oil and water phases facilitates droplet formation and enhances stability.
Creaming/Sedimentation Rate Low in well-formulated W/O emulsionsLow in well-formulated O/W emulsionsA slower rate of phase separation indicates higher stability.

Mechanism of Emulsion Stabilization

This compound and monoleate are surface-active agents that position themselves at the oil-water interface.[2] The lipophilic oleic acid chains orient towards the oil phase, while the more hydrophilic propylene glycol head remains in the aqueous phase. This arrangement reduces the interfacial tension between the two immiscible liquids, making it easier to form a dispersion of one liquid within the other.[2][3]

The primary mechanism of stabilization for these non-ionic surfactants is steric hindrance. The bulky oleic acid chains create a physical barrier around the dispersed droplets, preventing them from coalescing when they come into close contact.

Experimental Protocols

To empirically determine the stability of emulsions formulated with this compound versus monoleate, the following experimental protocols can be employed.

Emulsion Preparation

Objective: To prepare O/W or W/O emulsions under controlled conditions.

Materials:

  • This compound

  • Propylene glycol monoleate

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Aqueous phase (deionized water)

  • High-shear homogenizer

Procedure:

  • Prepare the oil phase by dissolving the emulsifier (e.g., 1-5% w/w) in the oil.

  • Prepare the aqueous phase.

  • Heat both phases separately to a specified temperature (e.g., 70°C).

  • For O/W emulsions, slowly add the oil phase to the aqueous phase while homogenizing at a set speed (e.g., 5000 rpm) for a defined period (e.g., 10 minutes).

  • For W/O emulsions, slowly add the aqueous phase to the oil phase under the same homogenization conditions.

  • Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis

Objective: To measure the mean droplet size and size distribution of the emulsion.

Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

Procedure:

  • Dilute a small sample of the emulsion with the continuous phase to an appropriate concentration for the instrument.

  • Measure the particle size distribution immediately after preparation and at specified time intervals (e.g., 1, 7, 14, and 30 days) during storage under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Record the mean droplet size (e.g., Z-average) and the polydispersity index (PDI). An increase in droplet size over time indicates instability due to coalescence.

Zeta Potential Measurement

Objective: To determine the surface charge of the emulsion droplets.

Method: Electrophoretic Light Scattering.

Procedure:

  • Dilute the emulsion sample appropriately with the continuous phase.

  • Inject the sample into the measurement cell of a zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.[4]

  • For non-ionic surfactants, the zeta potential is expected to be close to zero. The primary value of this measurement is to confirm the non-ionic nature and absence of significant charge-based stabilization.

Macroscopic Stability Assessment (Creaming/Sedimentation)

Objective: To visually assess the physical stability of the emulsion over time.

Procedure:

  • Transfer a known volume of the emulsion into a graduated cylinder and seal it.

  • Store the cylinders at different temperatures (e.g., room temperature, 40°C).

  • At regular intervals, measure the height of any separated cream (top layer) or sediment (bottom layer).

  • Calculate the creaming index (%) as: (Height of cream layer / Total height of emulsion) x 100. A lower creaming index indicates better stability.[5]

Logical Workflow for Emulsion Stability Testing

The following diagram illustrates the logical workflow for a comprehensive evaluation of emulsion stability.

Emulsion_Stability_Workflow cluster_prep Emulsion Preparation cluster_analysis Stability Analysis cluster_tests Analytical Tests cluster_conclusion Conclusion prep Formulate Emulsion (O/W or W/O) homogenize High-Shear Homogenization prep->homogenize initial_analysis Initial Characterization (t=0) homogenize->initial_analysis storage Accelerated Storage (e.g., 40°C/75% RH) initial_analysis->storage droplet_size Droplet Size & PDI initial_analysis->droplet_size zeta Zeta Potential initial_analysis->zeta macro_stability Creaming/Sedimentation initial_analysis->macro_stability time_points Time-Point Analysis (e.g., 1, 7, 14, 30 days) storage->time_points time_points->droplet_size time_points->macro_stability conclusion Compare Stability Profiles of PG Dioleate vs. PG Monoleate droplet_size->conclusion macro_stability->conclusion

Fig. 1: Experimental workflow for comparing emulsion stability.

Conclusion

The selection between this compound and propylene glycol monoleate as an emulsifier should be guided by the desired emulsion type and the nature of the oil and water phases. Based on established principles and data from analogous compounds, this compound is likely the superior choice for W/O emulsions due to its higher lipophilicity (lower HLB). Conversely, propylene glycol monoleate, with its slightly more hydrophilic character, is expected to be more effective for O/W emulsions.

For drug development professionals and researchers, it is crucial to perform empirical stability studies, as outlined in the experimental protocols, to determine the optimal emulsifier and concentration for a specific formulation. The systematic evaluation of droplet size, zeta potential, and macroscopic stability over time under accelerated conditions will provide the necessary data to make an informed decision and ensure the long-term stability of the final product.

References

A Comparative Guide: Propylene Glycol Dioleate vs. Mineral Oil as Lubricant Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Propylene (B89431) Glycol Dioleate and Mineral Oil as lubricant base stocks, supported by experimental data and detailed methodologies.

In the ever-evolving landscape of lubrication technology, the selection of an appropriate base oil is a critical determinant of a lubricant's final performance characteristics. This guide provides a comprehensive comparison between propylene glycol dioleate, a synthetic ester, and traditional mineral oils. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, from laboratory equipment to pharmaceutical manufacturing processes.

Executive Summary

This compound generally exhibits superior performance over mineral oils in several key areas. As a synthetic ester, it offers a higher viscosity index, indicating greater viscosity stability over a wide temperature range. It also demonstrates better thermal and oxidative stability, leading to a longer service life and reduced deposit formation at high temperatures. Furthermore, this compound is readily biodegradable, presenting a significant environmental advantage over mineral oils, which are known for their poor biodegradability.

Mineral oils, categorized by the American Petroleum Institute (API) into Groups I, II, and III based on their refining process and properties, are a more cost-effective option. While their performance characteristics improve with higher group numbers, they generally do not match the performance levels of synthetic esters like this compound, particularly in extreme operating conditions.

Quantitative Data Comparison

The following table summarizes the typical properties of this compound and mineral oil base stocks. It is important to note that the properties of mineral oils can vary significantly depending on the crude oil source and the refining process.

PropertyThis compoundMineral Oil (Group I)Mineral Oil (Group II)Mineral Oil (Group III)
Kinematic Viscosity @ 40°C (mm²/s) ~22Varies widelyVaries widelyVaries widely
Kinematic Viscosity @ 100°C (mm²/s) ~5Varies widelyVaries widelyVaries widely
Viscosity Index High (typically >150)80 - 120[1][2][3]80 - 120[1][2][3]>120[1][2][4]
Pour Point (°C) ~ -15Higher (less performance at low temp)Lower than Group I[5]Lower than Group II
Flash Point (°C) >228>200>210>220
Thermal & Oxidative Stability Excellent[6]FairGood[7][8]Very Good[4]
Biodegradability (OECD 301B) Readily BiodegradablePoorPoorPoor
Saturates Content N/A (Ester)<90%[1][2][3]>90%[1][2][3]>90%[1][2][3]
Sulfur Content Negligible>0.03%[1][2][3]<0.03%[1][2][3]<0.03%[1][2][3]

Experimental Protocols

The data presented in this guide is typically determined using standardized test methods developed by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments cited.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[7]

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.

  • Procedure:

    • The viscometer is charged with the sample and placed in a temperature-controlled bath until it reaches the test temperature.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • Significance: Viscosity is a critical property of a lubricant as it determines the thickness of the lubricating film between moving surfaces.

Viscosity Index (ASTM D2270)

This standard practice provides a method for calculating the viscosity index (VI) of petroleum products and related materials from their kinematic viscosities at 40°C and 100°C.[9][10]

  • Procedure:

    • The kinematic viscosities of the sample are determined at 40°C and 100°C using ASTM D445.

    • The viscosity index is then calculated using a series of equations that compare the viscosity change of the sample with that of two reference oils.

  • Significance: The viscosity index is a dimensionless number that represents the effect of temperature on the viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature, which is desirable for lubricants operating over a wide temperature range.[10]

Pour Point (ASTM D97)

This test method is used to determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[4][11]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in a test jar.

    • At intervals of 3°C, the jar is removed from the cooling bath and tilted to see if the oil flows.

    • The pour point is the lowest temperature at which movement of the oil is observed.

  • Significance: The pour point is an important low-temperature property that indicates the suitability of a lubricant for use in cold environments.

Flash Point (ASTM D92)

This test method determines the flash and fire points of petroleum products by a Cleveland open cup tester.[2][12][13]

  • Apparatus: Cleveland open cup apparatus, thermometer, test flame applicator.

  • Procedure:

    • The sample is heated in the open cup at a specified rate.

    • A small test flame is passed across the surface of the liquid at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

  • Significance: The flash point is a measure of the fire hazard of a lubricant and is important for safe handling and storage.

Wear Preventive Characteristics (ASTM D4172)

This test method, also known as the Four-Ball Wear Test, is used to evaluate the anti-wear properties of lubricating fluids in sliding contact.[14]

  • Apparatus: Four-Ball Wear Test Machine, steel balls.

  • Procedure:

    • Three steel balls are clamped together in a cup containing the lubricant sample.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the average diameter of the wear scars on the three stationary balls is measured.

  • Significance: A smaller wear scar diameter indicates better anti-wear protection provided by the lubricant.

Ready Biodegradability (OECD 301B)

This test method, also known as the CO2 Evolution Test, evaluates the ready biodegradability of organic chemicals by aerobic microorganisms.[15][16]

  • Apparatus: Biometer flasks, CO2-free air supply, CO2 absorption solution.

  • Procedure:

    • The test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge).

    • The amount of carbon dioxide evolved from the biodegradation of the test substance is measured over a 28-day period.

    • The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum.

  • Significance: A substance is considered "readily biodegradable" if it reaches a certain percentage of biodegradation within a specified time, indicating it is unlikely to persist in the environment.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these lubricant bases.

Experimental_Workflow cluster_sample Sample Preparation cluster_tests Performance Testing (ASTM Methods) cluster_environmental Environmental Testing cluster_analysis Data Analysis & Comparison Sample Lubricant Sample (this compound or Mineral Oil) Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity PourPoint Pour Point (ASTM D97) Sample->PourPoint FlashPoint Flash Point (ASTM D92) Sample->FlashPoint Wear Wear Prevention (ASTM D4172) Sample->Wear Biodegradability Biodegradability (OECD 301B) Sample->Biodegradability VI Viscosity Index (ASTM D2270) Viscosity->VI Analysis Comparative Analysis of Performance & Environmental Impact VI->Analysis PourPoint->Analysis FlashPoint->Analysis Wear->Analysis Biodegradability->Analysis

Diagram 1: Experimental Workflow for Lubricant Base Oil Comparison.

Lubricant_Selection_Pathway Start Application Requirements Temp_Stability High Thermal/Oxidative Stability Required? Start->Temp_Stability Low_Temp Low Temperature Performance Critical? Temp_Stability->Low_Temp No Biodegradability Biodegradability a Priority? Temp_Stability->Biodegradability Yes Mineral_High High-Quality Mineral Oil (Group II/III) Low_Temp->Mineral_High Yes Mineral_Low Conventional Mineral Oil (Group I) Low_Temp->Mineral_Low No PGD This compound Biodegradability->PGD Yes Biodegradability->PGD No

Diagram 2: Decision Pathway for Lubricant Base Oil Selection.

Conclusion

The choice between this compound and mineral oil as a lubricant base depends heavily on the specific requirements of the application. For high-performance applications where wide operating temperatures, long lubricant life, and environmental considerations are paramount, this compound is a superior choice. Its excellent thermal stability and biodegradability justify its higher cost in such scenarios.

For less demanding applications where cost is a primary driver and operating conditions are moderate, mineral oils, particularly the more refined Group II and Group III base stocks, can provide satisfactory performance. Researchers and professionals in drug development should carefully consider the potential for lubricant interaction with their processes and products, where the higher purity of synthetic esters like this compound may offer an additional advantage.

References

Efficacy of propylene glycol dioleate versus other esters in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol dioleate (PGDO) is a diester of propylene glycol and oleic acid, widely utilized as an excipient in various pharmaceutical formulations. Its lipophilic nature makes it a valuable tool for enhancing the solubility and permeability of poorly water-soluble drugs, thereby improving their bioavailability. This guide provides a comparative analysis of PGDO against other common esters used in drug delivery, supported by available experimental data and detailed methodologies.

Performance Comparison: Solubility and Permeation Enhancement

The efficacy of an ester in a drug delivery system is primarily evaluated based on its ability to solubilize the active pharmaceutical ingredient (API) and enhance its permeation across biological membranes. While direct comparative studies exclusively focusing on PGDO against a wide array of other esters are limited, existing research provides valuable insights into its performance relative to other propylene glycol esters and common lipid-based excipients.

Drug Solubility Enhancement

The selection of an appropriate solvent is a critical first step in the formulation of lipid-based drug delivery systems. The following table summarizes the solubility of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) in various esters, providing a comparative perspective.

Table 1: Comparative Solubility of Ibuprofen in Different Esters

EsterDrug Solubility (mg/g)Reference
Propylene Glycol Monocaprylate~300[1]
Oleic Acid~300[1]
Propylene Glycol~300[2]

Note: Data for propylene glycol dioleate was not explicitly available in the reviewed literature. However, its structural similarity to other propylene glycol esters suggests it would exhibit significant solubilizing capacity for lipophilic drugs like ibuprofen.

In Vitro Skin Permeation Enhancement

Esters are frequently employed as penetration enhancers in topical and transdermal formulations. They can fluidize the stratum corneum lipids, thereby facilitating drug diffusion through the skin. The following table presents data on the permeation of ibuprofen across skin from formulations containing propylene glycol.

Table 2: In Vitro Permeation of Ibuprofen with Propylene Glycol

FormulationFlux (µg/cm²/h)Permeability Coefficient (cm/h x 10³)Lag Time (h)Reference
Saturated solution in 70:30 PG:Water~120~1.5~2.0[2]
Saturated solution in 50:50 PG:Water~80~1.0~2.5[2]

Note: While this data pertains to propylene glycol, it indicates the potential of its esters, like PGDO, to enhance skin permeation. The lipophilic nature of the oleate (B1233923) chains in PGDO is expected to further facilitate interaction with the lipid matrix of the stratum corneum.

A study on the transdermal delivery of ketoprofen (B1673614) demonstrated that the permeation of the drug was inversely proportional to the content of propylene glycol in the gel formulation. This suggests that while propylene glycol is an effective solvent, its concentration needs to be optimized to maximize the thermodynamic activity of the drug and drive permeation[3]. The combination of propylene glycol with other esters, such as isopropyl myristate, has been shown to have a synergistic effect on the skin permeation of diclofenac (B195802) sodium, significantly increasing its flux across the skin[4].

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.

Drug Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of a drug in a specific ester.

Methodology:

  • An excess amount of the drug is added to a known volume of the ester in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged or filtered to separate the undissolved drug.

  • An aliquot of the supernatant is carefully withdrawn and diluted with a suitable solvent.

  • The concentration of the dissolved drug in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • The solubility is then calculated and expressed as mg/g or mg/mL.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To evaluate the rate and extent of drug permeation across a skin membrane from a topical or transdermal formulation.

Methodology:

  • Membrane Preparation: Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin) is prepared by removing subcutaneous fat and hair. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C ± 1°C to mimic physiological skin temperature. The receptor medium is continuously stirred to ensure sink conditions.

  • Formulation Application: A known quantity of the formulation containing the drug and the ester is applied uniformly to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of the plot.

Mechanistic Insights and Logical Relationships

The efficacy of esters like this compound in drug delivery is rooted in their physicochemical properties and their interaction with biological barriers.

Solubility and Bioavailability Relationship

For orally administered drugs, dissolution is often the rate-limiting step for absorption. By pre-dissolving a poorly soluble drug in a lipid-based vehicle like PGDO, the dissolution step in the gastrointestinal tract can be bypassed, leading to improved bioavailability.

A Poorly Soluble Drug B Dissolution in GI Tract (Rate-Limiting Step) A->B Oral Administration C Low Absorption & Bioavailability B->C D Drug in PGDO Formulation E Bypasses Dissolution D->E Oral Administration F Enhanced Absorption & Bioavailability E->F

Caption: Oral bioavailability pathway for a poorly soluble drug with and without PGDO.

Skin Permeation Enhancement Workflow

In transdermal delivery, esters act as penetration enhancers by disrupting the highly organized structure of the stratum corneum, the primary barrier to drug absorption.

cluster_0 Formulation Application cluster_1 Stratum Corneum Interaction cluster_2 Drug Permeation cluster_3 Systemic Absorption A Topical Formulation (Drug + PGDO) B PGDO partitions into stratum corneum lipids A->B C Disruption of lipid lamellae & increased fluidity B->C D Increased drug diffusion through stratum corneum C->D E Drug reaches viable epidermis and dermis D->E F Drug enters systemic circulation E->F

Caption: Workflow of PGDO-mediated transdermal drug delivery.

Conclusion

This compound is a versatile and effective excipient for enhancing the delivery of poorly soluble drugs. While direct comparative data against a broad range of other esters is not extensively available, the existing evidence suggests that its solubilizing and permeation-enhancing properties are significant. Its utility is particularly evident in both oral and topical formulations. Further head-to-head studies are warranted to fully elucidate its performance profile relative to other esters and to guide optimal formulation design for specific drug candidates. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable data to fill the current knowledge gaps.

References

Performance evaluation of propylene glycol dioleate as a bio-based plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable and safer materials, propylene (B89431) glycol dioleate (PGDO) is emerging as a promising bio-based plasticizer, offering a viable alternative to conventional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and diisononyl phthalate (DINP). This guide provides a comprehensive performance evaluation of PGDO, comparing its efficacy against these industry standards through experimental data. The focus is on mechanical properties, thermal stability, and migration resistance, critical parameters for researchers, scientists, and drug development professionals.

Performance at a Glance: PGDO vs. Phthalates

Quantitative analysis of key performance indicators reveals that bio-based plasticizers derived from renewable resources, such as the mixture containing propylene glycol dioleate, exhibit performance comparable, and in some aspects superior, to traditional phthalates.[1][2]

Performance MetricThis compound (Bio-based Ester Mixture)DEHP (di(2-ethylhexyl) phthalate)DINP (diisononyl phthalate)
Mechanical Properties (at 50 PHR)
Tensile Strength~19 MPa[1][2]~19 MPa[1][2]~19 MPa[1][2]
Elongation at Break~250%[1][2]~250%[1][2]~250%[1][2]
Thermal Stability
5% Weight Loss Temperature (in N₂)261.1 °C[1][2]Not explicitly stated in the comparative study.Not explicitly stated in the comparative study.
Migration Resistance
Leaching/MigrationResult 70% lower than DEHP or DINP[1][2]Baseline for comparison[1][2]Baseline for comparison[1][2]

PHR: Parts per hundred parts of resin.

In-Depth Analysis of Performance

Mechanical Properties:

The plasticizing efficiency of the bio-based ester mixture containing this compound is on par with that of DEHP and DINP. At a concentration of 50 parts per hundred parts of resin (PHR), all three plasticizers yield PVC formulations with a tensile strength of approximately 19 MPa and an elongation at break of around 250%.[1][2] This indicates that PGDO can impart the desired flexibility and strength to PVC without compromising its mechanical integrity. The hardness of the resulting PVC is also comparable across the tested plasticizers, further confirming their similar efficiency.[1]

Thermal Stability:

Thermogravimetric analysis (TGA) demonstrates the good thermal and thermo-oxidative stability of the bio-based plasticizer mixture. The temperature at which a 5% weight loss occurs is 261.1 °C in a nitrogen atmosphere.[1][2] This is a critical parameter, as plasticizers often have lower thermal stability than the PVC polymer itself.[1]

Migration Resistance:

A significant advantage of the synthesized bio-based plasticizers, including this compound, is their excellent resistance to migration.[1][2] Studies have shown that the migration of these bio-based plasticizers can be up to 70% lower than that of DEHP or DINP.[1][2] This is a crucial factor, especially for applications where plasticizer leaching is a concern, such as in medical devices and food packaging. The higher molecular weight and potential for entanglement with the PVC chains contribute to this reduced migration.

Experimental Workflows and Methodologies

To ensure objective and reproducible results, standardized testing protocols are employed to evaluate the performance of plasticizers. Below are detailed methodologies for the key experiments cited in this guide.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc PVC Resin mixing Mixing pvc->mixing plasticizer Plasticizer (PGDO, DEHP, DINP) plasticizer->mixing additives Stabilizers & Other Additives additives->mixing processing Processing (e.g., Rolling, Molding) mixing->processing samples Test Specimens processing->samples tensile Mechanical Properties (ASTM D638) samples->tensile tga Thermal Stability (TGA) samples->tga migration Migration Resistance samples->migration data_analysis Data Collection & Analysis tensile->data_analysis tga->data_analysis migration->data_analysis comparison Comparative Evaluation data_analysis->comparison

Overall experimental workflow for plasticizer performance evaluation.
Mechanical Properties Testing

Objective: To determine the tensile strength and elongation at break of the plasticized PVC samples.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Specimen Preparation: Dumbbell-shaped test specimens are prepared from the plasticized PVC sheets according to the dimensions specified in ASTM D638.

  • Conditioning: The specimens are conditioned at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for a specified period before testing.

  • Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at break is the percentage increase in length of the specimen at the point of fracture.

TensileTestingWorkflow start Start prep Prepare Dumbbell-Shaped Specimen (ASTM D638) start->prep condition Condition Specimen (23°C, 50% RH) prep->condition mount Mount Specimen in Universal Testing Machine condition->mount test Apply Tensile Load at Constant Speed mount->test record Record Force and Elongation test->record fracture Specimen Fractures record->fracture calculate Calculate Tensile Strength & Elongation at Break fracture->calculate end End calculate->end TGAWorkflow start Start weigh Weigh a Small Sample of Plasticized PVC start->weigh place Place Sample in TGA Crucible weigh->place heat Heat at a Constant Rate in a Controlled Atmosphere place->heat monitor Continuously Monitor Sample Weight heat->monitor analyze Analyze TGA Curve (Weight vs. Temperature) monitor->analyze determine Determine 5% Weight Loss Temperature analyze->determine end End determine->end MigrationTestingWorkflow start Start weigh_initial Weigh Initial PVC Sample start->weigh_initial immerse Immerse Sample in Solvent weigh_initial->immerse incubate Incubate at Controlled Temperature for a Set Time immerse->incubate remove_dry Remove and Dry Sample to Constant Weight incubate->remove_dry weigh_final Weigh Final PVC Sample remove_dry->weigh_final calculate Calculate Percentage Weight Loss (Migration) weigh_final->calculate end End calculate->end

References

A Comparative Analysis: Chemical vs. Enzymatic Synthesis of Propylene Glycol Dioleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthesis Routes for a Key Excipient

Propylene (B89431) glycol dioleate, a diester of propylene glycol and oleic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries, valued for its properties as an emulsifier, solvent, and skin conditioning agent. Its synthesis can be broadly categorized into two primary approaches: traditional chemical methods and modern enzymatic catalysis. This guide provides a comprehensive comparison of these two synthetic pathways, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis hinges on a trade-off between reaction conditions, yield, purity, and environmental impact. The following table summarizes the key quantitative parameters for both methods.

ParameterChemical Synthesis (Direct Esterification/Transesterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH), Alkali catalysts (e.g., NaOH, Potassium Acetate)Immobilized lipases (e.g., Novozym 435, Lipozyme RM-IM)
Typical Yield Variable; Direct esterification can yield 55-60% monoesters, with diester formation dependent on molar ratios. Transesterification can yield >80% total esters.[1][2]Generally high molar conversion, often exceeding 90%.[3]
Product Purity Often results in a mixture of monoesters and diesters, requiring further purification.[1][2]High selectivity of enzymes can lead to higher purity of the desired diester with fewer byproducts.
Reaction Temperature High temperatures, typically ranging from 150°C to 280°C.[1][2][4]Mild temperatures, generally between 30°C and 70°C.[5]
Reaction Time Can range from a few hours to over 10 hours.[1][2][6]Can vary from under an hour to several hours, depending on the enzyme and conditions.[3]
Catalyst Reusability Generally not reusable.High reusability with immobilized enzymes.
Environmental Impact Use of corrosive acids or bases and high energy consumption raise environmental concerns.Milder reaction conditions and the use of biodegradable catalysts are considered more environmentally friendly.[7][8]

Delving Deeper: Experimental Protocols

To provide a practical understanding of both methodologies, detailed experimental protocols are outlined below.

Chemical Synthesis: Direct Esterification Protocol

This protocol describes a typical direct esterification process for producing propylene glycol dioleate.

Materials:

  • Propylene glycol

  • Oleic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (optional, for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, combine propylene glycol and oleic acid in a 1:2 molar ratio.

  • Add p-toluenesulfonic acid (0.5% by weight of the reactants).

  • If using, add toluene to the reaction mixture.

  • Heat the mixture to 150-180°C with continuous stirring.

  • Continuously remove the water produced during the reaction via the Dean-Stark apparatus to drive the equilibrium towards ester formation.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a low level.

  • After cooling, neutralize the remaining acid catalyst with a saturated sodium bicarbonate solution.

  • Wash the organic layer with distilled water to remove any remaining salts and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent (if used) and any unreacted starting materials under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification Protocol

This protocol outlines a general procedure for the enzymatic synthesis of this compound using an immobilized lipase (B570770).

Materials:

  • Propylene glycol

  • Oleic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, to remove water)

  • Hexane or other suitable organic solvent (for purification)

Procedure:

  • In a temperature-controlled reaction vessel with magnetic stirring, combine propylene glycol and oleic acid in a 1:2 molar ratio.

  • Add the immobilized lipase (typically 5-10% by weight of the total reactants).

  • If operating in a solvent-free system, ensure thorough mixing.

  • Optionally, add activated molecular sieves to the reaction mixture to adsorb the water produced.

  • Maintain the reaction temperature between 40°C and 60°C with constant stirring.

  • Monitor the reaction progress by analyzing samples periodically using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of fatty acids.

  • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.

  • The product can be purified by removing any unreacted starting materials under vacuum. If necessary, column chromatography using a suitable solvent system can be employed for higher purity.

Visualizing the Pathways and Workflow

To better illustrate the processes, the following diagrams have been generated using Graphviz.

Chemical_Synthesis_Pathway cluster_reactants Reactants cluster_process Direct Esterification cluster_conditions Conditions cluster_products Products Propylene Glycol Propylene Glycol Reaction Reaction Propylene Glycol->Reaction Oleic Acid Oleic Acid Oleic Acid->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water High Temperature (150-280°C) High Temperature (150-280°C) High Temperature (150-280°C)->Reaction Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Reaction

Chemical Synthesis Pathway

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_process Enzymatic Esterification cluster_conditions Conditions cluster_products Products Propylene Glycol Propylene Glycol Reaction Reaction Propylene Glycol->Reaction Oleic Acid Oleic Acid Oleic Acid->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water Mild Temperature (30-70°C) Mild Temperature (30-70°C) Mild Temperature (30-70°C)->Reaction Lipase Catalyst (e.g., Novozym 435) Lipase Catalyst (e.g., Novozym 435) Lipase Catalyst (e.g., Novozym 435)->Reaction

Enzymatic Synthesis Pathway

Experimental_Workflow cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow C1 Mixing Reactants & Catalyst C2 Heating & Reaction C1->C2 C3 Neutralization & Washing C2->C3 C4 Drying & Solvent Removal C3->C4 C5 Purification (Vacuum Distillation) C4->C5 E1 Mixing Reactants & Enzyme E2 Incubation at Mild Temperature E1->E2 E3 Enzyme Filtration & Recovery E2->E3 E4 Product Purification E3->E4

Comparative Experimental Workflow

Conclusion

The selection of a synthesis method for this compound is a critical decision that impacts product quality, process efficiency, and environmental footprint. Chemical synthesis, while a well-established and potentially rapid method, often requires harsh conditions and extensive purification, posing environmental and safety challenges. In contrast, enzymatic synthesis offers a more sustainable and selective alternative. The milder reaction conditions lead to lower energy consumption, reduced risk of side reactions, and the potential for catalyst reuse. While reaction times can sometimes be longer, the high yields and environmentally benign nature of enzymatic synthesis align with the growing principles of green chemistry in the pharmaceutical and chemical industries. Ultimately, the choice between these methods will depend on the specific requirements of the application, including production scale, cost considerations, and sustainability goals.

References

Assessing the biodegradability of propylene glycol dioleate compared to other plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biodegradability of propylene (B89431) glycol dioleate against other common plasticizers, supported by experimental data, for researchers, scientists, and drug development professionals.

The environmental fate of plasticizers is a growing concern in materials science and pharmaceutical development. As regulations become more stringent and the demand for sustainable materials increases, understanding the biodegradability of these additives is crucial. This guide provides an objective comparison of the biodegradability of propylene glycol dioleate with other widely used plasticizers such as phthalates, citrates, and adipates.

Comparative Biodegradability Data

The following table summarizes the available quantitative data on the biodegradability of various plasticizers based on standardized testing protocols. "Readily biodegradable" is a classification based on the OECD 301 guidelines, indicating that the substance is expected to degrade rapidly and completely in the environment.[12]

Plasticizer ClassSpecific CompoundTest MethodBiodegradation (%)Time (days)ClassificationReference(s)
Propylene Glycol Esters This compoundInferred from related compounds> 60 (estimated)28Readily Biodegradable (inferred)[1][8][11]
Propylene Glycol Phenyl EtherOECD 301F7210-day window within 28 daysReadily Biodegradable[13]
Decanoic acid, mixed diesters with octanoic acid and propylene glycolOECD 301B≥ 6028Readily Biodegradable[11]
Citrate Esters Acetyl Tributyl Citrate (ATBC)Not specifiedLower potential than PAEs-Biodegradable[14]
Adipate Esters Di-isotridecyl adipateCONCAWE test~30 (as ThIC)-Inherently Biodegradable[15]
Phthalate (B1215562) Esters (PAEs) Dibutyl phthalate (DBP)Not specified--Biodegradable[14]
Di(2-ethylhexyl) phthalate (DEHP)Not specified--Biodegradable[14]
Succinate Esters Di(2-ethylhexyl) succinateLab study with Rhodococcus rhodochrousRapid degradation-Readily Biodegradable[16]
Dibutyl succinateLab study with Rhodococcus rhodochrousRapid degradation-Readily Biodegradable[16]
Maleate Esters Di(2-ethylhexyl) maleateLab study with Rhodococcus rhodochrousAlmost no degradation-Not readily biodegradable[16]

Note: ThIC refers to Theoretical Inorganic Carbon.

Experimental Protocols

The assessment of "ready biodegradability" is typically conducted using the OECD 301 series of tests. These tests measure the conversion of the test substance to carbon dioxide by microorganisms under aerobic conditions.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This is a widely used method to determine the ultimate aerobic biodegradability of organic compounds.[17][18][19]

  • Preparation of the Test Medium: A mineral medium containing essential salts is prepared and inoculated with microorganisms from a source like activated sludge from a sewage treatment plant.

  • Test Setup: The test substance is added to the inoculated mineral medium in sealed vessels. Control vessels containing only the inoculum, and reference vessels with a readily biodegradable substance (e.g., sodium benzoate), are run in parallel.[12]

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The mixture is aerated with CO2-free air.

  • Measurement of CO2 Evolution: The CO2 produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide and quantified by titration or with an inorganic carbon analyzer.[17]

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to the theoretical maximum amount of CO2 that can be produced from the amount of test substance added.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[12]

OECD 301F: Manometric Respirometry Test

This method measures the oxygen consumed by the microorganisms during the biodegradation of the test substance.

  • Test Setup: The test substance is added to a mineral medium in a closed respirometer bottle, which is then inoculated.

  • Measurement of Oxygen Consumption: The consumption of oxygen is measured over 28 days by monitoring the pressure change inside the sealed bottle.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

  • Pass Criteria: Similar to OECD 301B, a substance is considered "readily biodegradable" if it achieves 60% of its ThOD within a 10-day window in the 28-day test.[12]

Biodegradation Pathways

The biodegradation of ester-based plasticizers, including this compound, generally initiates with the enzymatic hydrolysis of the ester bonds.

  • This compound: The initial step is the hydrolysis of the two ester linkages by lipase (B570770) or esterase enzymes, yielding one molecule of propylene glycol and two molecules of oleic acid.[2] Propylene glycol is then readily metabolized by microorganisms through various pathways, ultimately leading to carbon dioxide and water under aerobic conditions.[6][7][20] Oleic acid, a common fatty acid, is degraded via the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle.[21][22]

  • Phthalate Esters: The biodegradation of phthalates also begins with the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol.[23] The phthalic acid ring is then further degraded by bacteria.

  • Citrate and Adipate Esters: These esters are also broken down by hydrolysis of their ester linkages, releasing citric acid or adipic acid and the respective alcohols, which are then typically readily metabolized by microorganisms.

Visualizing the Processes

The following diagrams illustrate the experimental workflow for biodegradability testing and the general biodegradation pathway for ester-based plasticizers.

G Experimental Workflow for OECD 301B Biodegradability Testing cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_test Add Test Substance to Inoculated Medium prep_medium->setup_test setup_control Prepare Inoculum Blank (No Test Substance) prep_medium->setup_control setup_ref Prepare Reference Control (e.g., Sodium Benzoate) prep_medium->setup_ref prep_inoculum Collect and Prepare Inoculum (e.g., Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_control prep_inoculum->setup_ref incubate Incubate for 28 days (Aerobic, Dark, Constant Temp.) setup_test->incubate setup_control->incubate setup_ref->incubate aerate Aerate with CO2-free Air incubate->aerate trap_co2 Trap Evolved CO2 in Alkaline Solution aerate->trap_co2 measure_co2 Measure CO2 Periodically (e.g., Titration) trap_co2->measure_co2 calc_biodeg Calculate % Biodegradation vs. Theoretical CO2 Production measure_co2->calc_biodeg eval_pass Evaluate against Pass Criteria (≥60% in 10-day window) calc_biodeg->eval_pass

Workflow for OECD 301B Biodegradability Testing

G General Biodegradation Pathway of this compound PG_Dioleate This compound Hydrolysis Enzymatic Hydrolysis (Lipases/Esterases) PG_Dioleate->Hydrolysis PG Propylene Glycol Hydrolysis->PG Oleic_Acid Oleic Acid (x2) Hydrolysis->Oleic_Acid PG_Metabolism Metabolism PG->PG_Metabolism Beta_Oxidation β-Oxidation Pathway Oleic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA PG_Metabolism->Acetyl_CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->TCA_Cycle CO2_H2O CO2 + H2O (Mineralization) TCA_Cycle->CO2_H2O

Biodegradation of this compound

Conclusion

Based on the available evidence for its constituent components and structurally similar compounds, this compound is expected to be a readily biodegradable plasticizer. This positions it as a potentially more environmentally benign alternative to certain traditional plasticizers, such as some phthalates and maleates, which exhibit slower degradation rates or have associated toxicity concerns. For drug development and other applications where the environmental impact of materials is a critical consideration, the favorable biodegradability profile of this compound, coupled with its functional properties as a plasticizer and emulsifier, makes it a compelling choice. However, for definitive classification, standardized biodegradability testing of this compound itself is recommended.

References

A Comparative Guide to the In-Vitro Performance of SEDDS Formulations with Diverse Lipid Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs. The selection of lipid excipients is a critical determinant in the formulation of effective SEDDS, directly influencing their in-vitro performance and subsequent in-vivo behavior. This guide provides an objective comparison of the in-vitro performance of SEDDS formulations incorporating different lipid excipients, supported by experimental data and detailed methodologies.

In-Vitro Performance Data

The choice of lipid excipient significantly impacts key performance parameters of SEDDS, including emulsification time, droplet size, polydispersity index (PDI), and in-vitro drug release. The following tables summarize quantitative data from various studies, showcasing the influence of different oils on these parameters.

Table 1: Influence of Lipid Excipients on Emulsification Time and Droplet Size

Lipid Excipient (Oil)Surfactant/Co-surfactantDrug ModelEmulsification Time (seconds)Droplet Size (nm)Polydispersity Index (PDI)Reference
Castor OilCremophor EL / PEG 400Furosemide (B1674285)-17.9 ± 4.50.064[1]
Olive OilTween 60Simvastatin< 200--[2]
Castor OilTween 60Simvastatin< 200--[2]
Capryol 90Cremophor RH 40 / PEG 400Finasteride10180-[3]
Medium-Chain Triglycerides (MCT)-Progesterone-113.50 ± 0.34-[4]
Long-Chain Triglycerides (LCT)-Progesterone-371.60 ± 6.90-[4]
MCT/LCT (5:5)-Progesterone-21.23 ± 0.30-[4]

Note: "-" indicates data not available in the cited source.

Table 2: Impact of Lipid Excipients on In-Vitro Drug Release

Lipid Excipient (Oil)Surfactant/Co-surfactantDrug ModelTime PointCumulative Drug Release (%)Reference
SEDDS FA (unspecified oil)Eudragit RLCaptopril1 hour64.78 ± 8.28[5]
SEDDS FB (unspecified oil)Eudragit RLCaptopril1 hour91.85 ± 1.17[5]
VST-SEDDS (unspecified oil)-Valsartan-Increased release at pH 1.2 vs. powder[6]
VST-S-SEDDS-Avicel-Valsartan-Higher release than commercial formulation[6]
VST-S-SEDDS-HPMC-Valsartan-Increased release at pH 4.6 & 6.8 vs. powder[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible in-vitro evaluation of SEDDS formulations.

Determination of Self-Emulsification Time

This test assesses the efficiency of self-emulsification of a SEDDS formulation upon dilution with an aqueous medium.

Apparatus:

  • USP II dissolution apparatus (Paddle type)

  • Glass dissolution vessel

  • Magnetic stirrer

  • Timer

Procedure:

  • Fill the dissolution vessel with 500 mL of distilled water.

  • Maintain the temperature of the water at 37°C.

  • Set the paddle rotation speed to 50 rpm.

  • Carefully add 1 mL of the SEDDS formulation to the surface of the water.

  • Start the timer immediately.

  • Visually observe the formation of a clear or slightly bluish-white emulsion.

  • Record the time taken for the complete dispersion of the formulation as the self-emulsification time.[7]

Droplet Size and Polydispersity Index (PDI) Analysis

This analysis determines the size distribution of the emulsion droplets formed upon self-emulsification, which is a critical factor for drug absorption.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

  • Dilute the SEDDS formulation with a suitable aqueous medium (e.g., distilled water) at a specific ratio (e.g., 1:100).

  • Gently mix the diluted sample to ensure homogeneity.

  • Transfer the sample to a cuvette for analysis.

  • Measure the droplet size and PDI using the DLS instrument at a fixed temperature (e.g., 25°C).[8]

In-Vitro Drug Release Study (Dialysis Bag Method)

This method evaluates the rate and extent of drug release from the SEDDS formulation in a simulated gastrointestinal fluid.

Apparatus:

  • USP dissolution apparatus (Paddle or Basket type)

  • Dialysis membrane bag (with a specific molecular weight cut-off, e.g., 12-14 kDa)

  • Dissolution medium (e.g., phosphate (B84403) buffer pH 6.8)

  • Syringes and filters for sampling

Procedure:

  • Accurately weigh a quantity of the SEDDS formulation equivalent to a specific dose of the drug and seal it inside a dialysis bag.

  • Place the dialysis bag in the dissolution vessel containing a known volume (e.g., 900 mL) of the dissolution medium, maintained at 37 ± 0.5°C.

  • Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw a specific volume of the sample from the dissolution medium.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Filter the collected samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[3]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for evaluating the in-vitro performance of SEDDS formulations.

SEDDS_Evaluation_Workflow cluster_formulation Formulation cluster_evaluation In-Vitro Performance Evaluation cluster_analysis Data Analysis Formulation Prepare SEDDS with different lipid excipients Emulsification Self-Emulsification Time Formulation->Emulsification Test DropletSize Droplet Size & PDI Analysis Formulation->DropletSize Test DrugRelease In-Vitro Drug Release Formulation->DrugRelease Test Comparison Compare Performance Metrics Emulsification->Comparison DropletSize->Comparison DrugRelease->Comparison Conclusion Draw Conclusions on Excipient Effects Comparison->Conclusion Drug_Release_Workflow start Start prepare_sedds Prepare SEDDS in Dialysis Bag start->prepare_sedds dissolution_setup Place bag in Dissolution Apparatus prepare_sedds->dissolution_setup run_test Start Dissolution Test (37°C, 50 rpm) dissolution_setup->run_test sampling Withdraw Samples at Time Intervals run_test->sampling analysis Analyze Drug Concentration (UV-Vis/HPLC) sampling->analysis data_plotting Plot Drug Release Profile analysis->data_plotting end End data_plotting->end

References

A Comparative Analysis of Propylene Glycol Dioleate's Emulsifying Properties Against Commercial Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emulsifying properties of Propylene (B89431) Glycol Dioleate (PGDO) against commonly used commercial surfactants. The information presented is based on available experimental data to assist in the selection of appropriate emulsifiers for various formulation needs, particularly within the pharmaceutical and cosmetic industries.

Propylene Glycol Dioleate, a diester of propylene glycol and oleic acid, is a lipophilic surfactant often utilized for its ability to form stable water-in-oil (W/O) emulsions.[1][2] Its performance is benchmarked here against other commercial surfactants to highlight its relative strengths and potential applications.

Quantitative Comparison of Emulsifier Performance

The selection of an emulsifier is critical for the stability and bioavailability of a formulation. Key parameters for evaluating emulsifier performance include the Hydrophile-Lipophile Balance (HLB) value, the resulting emulsion droplet size, and the long-term stability of the emulsion, often quantified by the creaming index.

Emulsifier/SystemTypeHLB ValueTypical Droplet Size (nm)Emulsion Stability (Creaming Index %)
This compound (PGDO) Non-ionic~2.8-3.4Data not available for PGDO specifically, but related PG diesters form droplets in the range of 30-300 nm depending on the system.[3][4]Emulsions with related PG diesters have shown good stability with low creaming.[5][6]
Polysorbate 80 (Tween 80) Non-ionic15.0Can produce nanoemulsions with droplet sizes < 200 nm.[3][4]Highly stable oil-in-water (O/W) emulsions with minimal creaming.[7]
Sorbitan Monooleate (Span 80) Non-ionic4.3Often used in combination with high-HLB surfactants to achieve fine emulsions.Primarily used for W/O emulsions; stability is formulation-dependent.
PEG-40 Castor Oil Non-ionic~13.0Capable of forming nanoemulsions.[3]Good stability for O/W emulsions.
PEG-20 Glyceryl Laurate Non-ionic~13.0Can produce nanoemulsions with droplet sizes < 200 nm.[3]Stable O/W emulsions have been reported.[3]

Note: Direct comparative data for this compound under identical conditions as other surfactants is limited in publicly available literature. The data for PGDO is inferred from studies on similar propylene glycol diesters, such as propylene glycol dicaprylate/dicaprate.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of emulsifying properties. Below are protocols for key experiments cited in the evaluation of emulsifiers.

Emulsion Preparation (Phase Inversion Composition Method)

This low-energy method is effective for forming nanoemulsions and microemulsions.

  • Preparation of Phases:

    • The oil phase is prepared by mixing the lipid (e.g., mineral oil) with the lipophilic emulsifier (e.g., this compound).

    • The aqueous phase is prepared separately, and may contain a hydrophilic surfactant if a blend is being tested.

  • Titration: The aqueous phase is added dropwise to the continuously stirred oil phase at a constant temperature (e.g., 25°C).

  • Phase Inversion: As the water content increases, the emulsion will invert from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion, often resulting in a significant decrease in droplet size.

  • Homogenization (Optional): For further reduction in droplet size and improved uniformity, the emulsion can be subjected to high-pressure homogenization.

Droplet Size Analysis (Dynamic Light Scattering - DLS)

DLS is a common technique for measuring the particle size distribution of emulsions.[8]

  • Sample Preparation: The emulsion is diluted with an appropriate solvent (typically deionized water for O/W emulsions) to a suitable concentration to avoid multiple scattering effects.

  • Measurement: The diluted sample is placed in a cuvette within the DLS instrument. A laser beam is passed through the sample, and the fluctuations in the scattered light intensity are measured.

  • Data Analysis: The instrument's software analyzes the fluctuations to calculate the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Emulsion Stability Assessment (Creaming Index)

The creaming index is a measure of the physical instability of an emulsion, where the dispersed phase separates from the continuous phase due to density differences.[9][10][11]

  • Sample Preparation: A known volume of the emulsion is placed in a graduated cylinder or test tube and sealed.

  • Storage: The samples are stored under controlled conditions (e.g., at 25°C and 55°C) for a specified period (e.g., 30 days).

  • Measurement: At regular intervals, the height of the separated cream layer (or sedimented layer) and the total height of the emulsion are measured.

  • Calculation: The creaming index is calculated using the formula: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100[10]

Visualizing Experimental and Logical Workflows

To better understand the processes involved in benchmarking emulsifiers, the following diagrams illustrate the experimental workflow and the factors influencing emulsion stability.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation P1 Select Oil Phase and This compound P3 Mix Oil Phase Components P1->P3 P2 Select Aqueous Phase and Commercial Surfactant P4 Mix Aqueous Phase Components P2->P4 P5 Titrate Aqueous Phase into Oil Phase with Continuous Stirring P3->P5 P4->P5 P6 Homogenize (Optional) P5->P6 A1 Droplet Size Analysis (Dynamic Light Scattering) P6->A1 A2 Stability Testing (Creaming Index over Time) P6->A2 A3 Viscosity Measurement P6->A3 C1 Compare Droplet Size and Distribution A1->C1 C2 Compare Emulsion Stability (Creaming Rate) A2->C2 C3 Assess Overall Performance A3->C3 C1->C3 C2->C3

Workflow for comparing emulsifier performance.

Emulsion_Stability_Factors cluster_factors Influencing Factors cluster_mechanisms Destabilization Mechanisms F1 Emulsifier Properties (HLB, Chemical Structure) ES Emulsion Stability F1->ES F2 Concentration of Emulsifier F2->ES F3 Oil Phase Properties (Viscosity, Polarity) F3->ES F4 Aqueous Phase Properties (pH, Ionic Strength) F4->ES F5 Process Parameters (Energy Input, Temperature) F5->ES M1 Creaming/ Sedimentation M2 Flocculation M3 Coalescence M4 Phase Inversion ES->M1 ES->M2 ES->M3 ES->M4

Factors influencing emulsion stability.

References

Safety Operating Guide

Navigating the Disposal of Propylene Glycol Dioleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to proper chemical handling and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of propylene (B89431) glycol dioleate, ensuring the safety of laboratory personnel and the protection of our environment.

Propylene glycol dioleate is generally not classified as a hazardous substance.[1][2][3] However, proper disposal is still crucial to prevent environmental contamination and maintain a safe laboratory environment. The following procedures outline the best practices for handling and disposing of this chemical.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene) and safety glasses or goggles.[1][2][4] Always handle this compound in a well-ventilated area.[1][2]

Step-by-Step Disposal Procedure

  • Waste Identification and Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.[1][5] Do not mix it with other waste materials, especially hazardous chemicals, as this could alter its classification and require more stringent disposal methods.[6]

  • Spill Management :

    • In the event of a spill, prevent the substance from entering drains or waterways.[1]

    • Use an inert absorbent material, such as sand, earth, or vermiculite, to contain and collect the spilled liquid.[3][5]

    • Place the absorbed material into a suitable, sealed container for disposal.[1][3]

  • Disposal of Unused Product and Contaminated Materials :

    • For small quantities, disposal as non-hazardous waste is generally acceptable.[2][7] This typically involves sending the sealed container to a licensed industrial waste facility or a designated landfill.[8]

    • It is imperative to consult and adhere to all local, state, and federal regulations regarding non-hazardous waste disposal, as these can vary.[2][5][9]

    • For larger quantities or if you are unsure about local regulations, it is highly recommended to contact a licensed professional waste disposal service.[4][7][8]

  • Empty Container Disposal :

    • Empty containers should be treated as if they still contain the product.

    • Do not reuse empty containers.[2] Clean them thoroughly and dispose of them in accordance with local recycling or waste disposal guidelines.[6]

Key Disposal and Safety Information

ParameterGuidelineCitations
Waste Classification Generally considered non-hazardous.[1][2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles.[1][2][4]
Handling Precautions Use in a well-ventilated area. Avoid contact with skin and eyes.[1][2]
Spill Containment Use inert absorbent material (sand, vermiculite). Prevent entry into drains.[1][3][5]
Disposal Method Dispose of as non-hazardous waste in accordance with local, state, and federal regulations.[2][5][9]
Large Quantities Contact a licensed professional waste disposal service.[4][7][8]
Empty Containers Do not reuse. Dispose of in accordance with local regulations.[2][6]

Environmental Considerations

Propylene glycol, a related compound, is known to be readily biodegradable and has a low environmental impact in small quantities.[10][11] However, the introduction of large amounts into aquatic environments can lead to oxygen depletion, which can be harmful to aquatic life.[11][12] Therefore, it is crucial to prevent the release of this compound into sewers, storm drains, or natural waterways.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with hazardous materials? start->is_mixed is_large_quantity Is it a large quantity? is_mixed->is_large_quantity No dispose_hazardous Dispose of as hazardous waste following institutional protocols. is_mixed->dispose_hazardous Yes contact_professional Contact a licensed waste disposal service. is_large_quantity->contact_professional Yes dispose_non_hazardous Dispose of as non-hazardous waste according to local, state, and federal regulations. is_large_quantity->dispose_non_hazardous No end End dispose_hazardous->end contact_professional->end dispose_non_hazardous->end

Caption: Decision workflow for this compound disposal.

By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer working environment and a healthier planet.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propylene Glycol Dioleate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Propylene glycol dioleate, a common excipient in pharmaceutical formulations. Adherence to these procedures will minimize risk and ensure operational efficiency.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is your first line of defense. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practices should always be observed.[1][2]

Table 1: Recommended Personal Protective Equipment for this compound

Body PartPPE RecommendationStandard/Specification
Eyes/FaceTightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[3]
SkinChemical-resistant gloves (e.g., Nitrile rubber, Latex) and impervious clothing. A chemical-resistant apron and long-sleeved clothing are also recommended.EU Directive 89/686/EEC and the standard EN 374.[3][4]
RespiratoryGenerally not required under normal use with adequate ventilation.[2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.NIOSH/MSHA-approved respirator.[3]

It is crucial to inspect gloves prior to use and to wash and dry hands thoroughly after handling the substance.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of the product.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6][7]

  • Keep the container tightly closed when not in use.[3][4]

  • Store at room temperature in the original container.[4]

2. Handling and Use:

  • Ensure adequate ventilation in the work area.[3][4]

  • Avoid contact with skin and eyes.[3]

  • Avoid breathing vapors or mist.[3][4]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Practice good personal hygiene, including washing hands before breaks and immediately after handling the product.[4]

3. Spill Management:

  • In case of a spill, immediately remove all sources of ignition.[3]

  • Evacuate personnel to a safe area.[3]

  • Use personal protective equipment as outlined in Table 1.

  • Contain the spill using inert absorbent materials like sand or earth.[4]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[3][4]

  • Do not let the chemical enter drains or waterways.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment.

  • Dispose of the waste material through a licensed professional waste disposal service.[8]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[3][9]

  • Contaminated packaging should be disposed of as unused product.[8]

  • Empty containers should be thoroughly rinsed with clean water before disposal.[5]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.

Safe Handling Workflow for this compound A Receiving B Inspect Container A->B C Storage B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Handling & Use D->E F Wear Appropriate PPE E->F G Use in Well-Ventilated Area E->G H Spill Management G->H K Disposal G->K After Use I Contain & Absorb Spill H->I J Collect in Labeled Container I->J J->K L Dispose via Licensed Service K->L M Rinse & Dispose of Empty Container K->M

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.